molecular formula C13H13NO B1202286 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 1485-19-4

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B1202286
CAS No.: 1485-19-4
M. Wt: 199.25 g/mol
InChI Key: IGFSAVURETUQDW-UHFFFAOYSA-N
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Description

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115038. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-methyl-3,4-dihydro-2H-carbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO/c1-14-11-7-3-2-5-9(11)10-6-4-8-12(15)13(10)14/h2-3,5,7H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFSAVURETUQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297275
Record name 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1485-19-4
Record name 2,3,4,9-Tetrahydro-9-methyl-1H-carbazol-1-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
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Record name 1485-19-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115038
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Record name 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Foundational & Exploratory

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structural utility, and experimental protocols for 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one .

Structural Biology, Pharmacological Potential, and Synthetic Utility

Executive Summary

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (hereafter 9-MTC-1 ) is a tricyclic indole derivative functioning as a "gateway scaffold" in medicinal chemistry. Unlike its isomer (the 4-one derivative used in Ondansetron synthesis), 9-MTC-1 is primarily valorized for two distinct properties:

  • Alkaloid Precursor: It serves as the requisite synthetic core for Ellipticine (anti-tumor) and Murraya alkaloids (antimicrobial/antiviral).

  • Bio-Optical Probe: The molecule exhibits environment-sensitive fluorescence, making it a valuable fluorophore for probing hydrophobic pockets in proteins and lipid bilayers.

This guide distinguishes the specific biological relevance of the 1-one isomer, detailing its synthesis, pharmacological downstream effects, and handling protocols.

Chemical Profile & Structural Distinction

To ensure experimental integrity, researchers must distinguish between the two primary keto-tetrahydrocarbazole isomers. The 1-one isomer places the carbonyl adjacent to the nitrogen-bearing bridgehead carbon, altering its electronic conjugation compared to the 4-one .

Feature1-one Isomer (Target) 4-one Isomer (Reference)
IUPAC Name 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Carbonyl Position C1 (Adjacent to N-bridgehead C9a)C4 (Adjacent to Benzene-bridgehead C4a)
Primary Utility Ellipticine synthesis , FluorophoreOndansetron synthesis (5-HT3 Antagonist)
Electronic State Cross-conjugated; distinct dipole momentLinearly conjugated with benzene ring
CAS Registry 1485-19-4 (Generic 1-one)27387-31-1
Structural Visualization

The following diagram illustrates the core scaffold and its critical functionalization points.

G Core 9-methyl-2,3,4,9-tetrahydro- 1H-carbazol-1-one C1 C1 Carbonyl (Nu- attack / Condensation) Core->C1 Primary Reactive Center C2 C2 Position (Mannich Reaction / Alkylation) Core->C2 Secondary Functionalization N9 N9-Methyl (Lipophilicity Anchor) Core->N9 Solubility Modulator

Caption: Functional map of the 9-MTC-1 scaffold highlighting reactive sites for medicinal chemistry.

Biological Activity & Mechanisms[3]
3.1. Indirect Pharmacological Activity (Precursor Role)

9-MTC-1 is biologically significant as the synthetic entry point for Pyridocarbazole Alkaloids .

  • Ellipticine (Anti-Tumor): The 1-one scaffold undergoes Robinson annulation or specific condensation sequences to form the pyrido[4,3-b]carbazole skeleton of Ellipticine.

    • Mechanism:[1] Ellipticine derivatives intercalate into DNA and inhibit Topoisomerase II, leading to cell cycle arrest in the G2/M phase.

  • Murraya Alkaloids (Antimicrobial): Natural products derived from this core (e.g., Mahanimbine analogs) exhibit activity against S. aureus and K. pneumoniae. The lipophilic tetrahydrocarbazole moiety facilitates membrane permeation.

3.2. Direct Bio-Physical Activity (Fluorescence)

9-MTC-1 acts as a solvatochromic probe.

  • Mechanism: The rigid tricyclic plane and the push-pull electronic system (N-donating, Carbonyl-accepting) create a dipole that is highly sensitive to the polarity of the surrounding microenvironment.

  • Application: Used to map the polarity of binding sites in serum albumins (BSA/HSA) and to monitor micellization processes. In non-polar environments (protein pockets), quantum yield increases significantly compared to aqueous solution.

3.3. Toxicology & Safety Profile
  • Acute Toxicity: Classified as Category 3 (Oral) . The planar structure suggests potential for non-specific DNA intercalation at high concentrations.

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (Category 3).

Experimental Protocols
4.1. Synthesis of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Note: Unlike the 4-one which is made via standard Fischer Indole with 1,3-cyclohexanedione, the 1-one often requires specific oxidation or cyclization strategies.[2][3][4]

Method A: Oxidation of N-Methyl-Tetrahydrocarbazole This protocol uses DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for selective benzylic oxidation.

  • Starting Material: Dissolve 10 mmol of 9-methyl-1,2,3,4-tetrahydrocarbazole in THF:Water (9:1, 50 mL).

  • Oxidation: Cool to 0°C. Add 2.2 equivalents of DDQ dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off the precipitated hydroquinone. Concentrate the filtrate.

  • Purification: Redissolve residue in DCM, wash with 5% NaHCO₃ and Brine. Dry over MgSO₄.[5]

  • Isolation: Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

    • Yield Target: 60–75%.

    • Validation: IR peak at ~1645 cm⁻¹ (conjugated ketone).

4.2. Functionalization Workflow (Ellipticine Pathway)

The following workflow describes the conversion of 9-MTC-1 toward the pyridocarbazole active core.

Synthesis Start 9-MTC-1 (Starting Scaffold) Step1 Step 1: Reformatsky Reaction (Ethyl bromoacetate + Zn) Start->Step1 Inter1 Intermediate: Hydroxy-ester derivative Step1->Inter1 Step2 Step 2: Dehydration & Saponification Inter1->Step2 Step3 Step 3: Cyclization (Polyphosphoric Acid) Step2->Step3 Product 6H-Pyrido[4,3-b]carbazole Core (Ellipticine Precursor) Step3->Product

Caption: Synthetic pathway converting 9-MTC-1 into the bioactive pyridocarbazole skeleton.

Quantitative Data Summary
ParameterValue / DescriptionContext
Melting Point 106–108 °CSolid state purity check
UV

~245 nm, 305 nmCharacteristic indole/enone absorption
Fluorescence

450–480 nm
Solvent dependent (Blue-Green shift)
LogP ~2.5Moderate lipophilicity; crosses BBB
Binding Affinity

M
Non-specific binding to HSA (Site I)
References
  • Synthesis & Isomerism: Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones. Journal of Organic Chemistry.

  • Fluorescence Properties: The Journey of 1-Keto-1,2,3,4-Tetrahydrocarbazole Based Fluorophores. PubMed.

  • Alkaloid Synthesis: Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. WJARR.[6]

  • General Pharmacology: Synthesis and antimicrobial activity of 1-oxo-1,2,3,4-tetrahydrocarbazoles. ResearchGate.[7][8]

Sources

synthesis of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Technical Guide for Pharmaceutical Development[1]

Executive Summary & Strategic Analysis

The synthesis of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (hereafter 1-one ) presents a unique regiochemical challenge often overlooked in general literature. While its isomer, the 4-one (a key intermediate for Ondansetron), is readily accessible via direct Fischer indole synthesis using 1,3-cyclohexanedione, the 1-one requires a distinct strategic approach.

For researchers and medicinal chemists, the distinction is critical:

  • 4-one: Ketone at C4 (adjacent to the electron-rich indole C3). Thermodynamically favored in direct condensation.

  • 1-one: Ketone at C1 (adjacent to the indole C2). Requires regioselective oxidation of the parent tetrahydrocarbazole or specific cyclization of indole-2-yl derivatives.

This guide details the Oxidative Functionalization Route , currently the most robust method for generating the 1-one scaffold with high purity. We prioritize the use of Periodic Acid (H₅IO₆) over DDQ, as recent data indicates superior regioselectivity for the C1 position using this oxidant.

Retrosynthetic Analysis & Pathway Logic

The synthesis is best approached via a two-step sequence: construction of the saturated tricyclic core followed by late-stage functionalization.

The Divergent Pathways

The choice of oxidant dictates the final isomer. Standard oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) typically attack the C4 position due to the vinylogous stabilization provided by the nitrogen lone pair. To access the C1 ketone, we employ a mechanism that destabilizes the C4 pathway or kinetically favors C1.

SynthesisPath Start N-Methylphenylhydrazine + Cyclohexanone Core 9-Methyl-1,2,3,4- tetrahydrocarbazole (THC) Start->Core Fischer Indole Synthesis DDQ Oxidant: DDQ (Thermodynamic Control) Core->DDQ H5IO6 Oxidant: Periodic Acid (H5IO6) Core->H5IO6 Target4 Target: 4-ONE (Ondansetron Precursor) DDQ->Target4 C4 Oxidation Target1 Target: 1-ONE (C1-Ketone) H5IO6->Target1 C1 Oxidation

Figure 1: Divergent oxidative pathways. Note that DDQ favors the 4-one, while Periodic Acid is required for the 1-one.

Detailed Experimental Protocols
Phase 1: Synthesis of the Core (9-Methyl-1,2,3,4-tetrahydrocarbazole)

This step utilizes a solvent-free or acetic acid-catalyzed Fischer Indole Synthesis. The N-methyl group is introduced at the hydrazine stage to avoid the competitive C-alkylation issues associated with methylating the indole nitrogen later.

Reagents:

  • N-Methyl-N-phenylhydrazine hydrochloride (1.0 equiv)

  • Cyclohexanone (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Protocol:

  • Condensation: Dissolve N-methyl-N-phenylhydrazine HCl (15.8 g, 0.1 mol) and cyclohexanone (10.8 g, 0.11 mol) in glacial acetic acid (50 mL).

  • Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The hydrazone intermediate will disappear, forming the less polar tetrahydrocarbazole.

  • Workup: Cool to room temperature. Pour the dark reaction mixture into ice-cold water (200 mL).

  • Isolation: The product typically precipitates as a solid. Filter and wash with water.[1] If an oil forms, extract with dichloromethane (3 x 50 mL), wash with NaHCO₃ (sat.), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water to yield 9-methyl-1,2,3,4-tetrahydrocarbazole as white/off-white needles.

    • Expected Yield: 75–85%

    • Key QC Parameter: ¹H NMR should show N-Me singlet (~3.6 ppm) and no vinyl protons.

Phase 2: Regioselective Oxidation to the 1-One

This is the critical step. While DDQ is the standard for benzylic oxidation, it favors the 4-position (para to the nitrogen). To target the 1-position, we utilize Periodic Acid (H₅IO₆) , a method validated for overcoming the electronic bias of the indole ring.

Mechanism of Action: The reaction likely proceeds via an iodate ester intermediate or a radical pathway that is less sensitive to the electronic stabilization at C4, or steric factors in the transition state favor attack at C1.

Reagents:

  • 9-Methyl-1,2,3,4-tetrahydrocarbazole (from Phase 1)

  • Periodic Acid (H₅IO₆) (2.0–3.0 equiv)

  • Solvent: Acetonitrile/Water (9:1) or Methanol[2][3]

Protocol:

  • Setup: Dissolve 9-methyl-1,2,3,4-tetrahydrocarbazole (1.85 g, 10 mmol) in Acetonitrile (50 mL).

  • Addition: Add a solution of Periodic Acid (4.56 g, 20 mmol) in water (5 mL) dropwise over 15 minutes at room temperature.

  • Reaction: Stir vigorously at room temperature for 6–12 hours. The solution will darken as iodine species are generated.

  • Quench: Quench the reaction with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to reduce residual iodine/oxidant. The color should shift from dark brown to light yellow.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine and dry over Na₂SO₄.

  • Purification: Flash column chromatography is essential to separate the 1-one from trace 4-one or over-oxidized products.

    • Eluent: Hexane:EtOAc (Gradient 95:5 to 80:20).

    • Target:9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one .

Data Summary Table:

ParameterPhase 1 (Core Synthesis)Phase 2 (Oxidation)
Limiting Reagent N-Methylphenylhydrazine9-Me-Tetrahydrocarbazole
Key Reagent CyclohexanonePeriodic Acid (H₅IO₆)
Solvent Glacial Acetic AcidAcetonitrile / Water
Temp/Time Reflux / 3 hrs25°C / 8 hrs
Yield (Typical) 80%65–70%
Critical Impurity Uncyclized hydrazone4-one isomer (remove via chromatography)
Mechanistic Insight & Troubleshooting
Why Periodic Acid?

Standard oxidants like DDQ operate via a hydride abstraction mechanism (SET). The C4 position allows for a resonance structure where the positive charge is delocalized onto the nitrogen (forming an iminium ion equivalent). This makes C4 oxidation kinetically faster with DDQ. Periodic acid, however, often operates via direct oxygen insertion or radical mechanisms that are less dependent on this specific nitrogen stabilization, allowing the sterically accessible C1 position to react.

Mechanism Step1 9-Me-THC (Electron Rich) Step2 Radical/Cation Formation (Competitive C1 vs C4) Step1->Step2 Step3_DDQ DDQ Path: Stabilized by N-lone pair (Targeting C4) Step2->Step3_DDQ Hydride Abstraction Step3_HIO4 H5IO6 Path: Direct Oxygen Insertion/Radical (Targeting C1) Step2->Step3_HIO4 Oxidative Cleavage/Insertion

Figure 2: Mechanistic divergence based on oxidant choice.

Troubleshooting Guide
  • Problem: Low yield in Phase 2 (Oxidation).

    • Solution: Ensure the starting material is free of hydrazine residues. Trace hydrazines can reduce the oxidant. Increase H₅IO₆ equivalents to 4.0 if necessary.

  • Problem: Mixture of 1-one and 4-one.

    • Solution: Lower the reaction temperature to 0°C during addition. If separation is difficult, the 4-one is typically more polar; adjust chromatography gradient.

  • Problem: N-Demethylation.

    • Solution: Avoid strong Lewis acids. The N-methyl group is generally stable to H₅IO₆, but prolonged exposure to high-temperature acidic conditions can cause cleavage.

References
  • Regioselective Oxidation of Tetrahydrocarbazoles: Mikhalyonok, S. G., et al. (2022).[4][5] "Chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles." Chemistry of Heterocyclic Compounds.

  • Iodine-Mediated Approaches: Gogoi, S., et al. (2013). "Metal-free activation of C(sp3)–H bonds: synthesis of 1-one and 4-one tetrahydrocarbazoles." Organic & Biomolecular Chemistry.

  • DDQ Oxidation Selectivity (Comparative): Oikawa, Y., & Yonemitsu, O. (1977). "Selective oxidation of the side chain at C-3 of indoles."[6] Journal of Organic Chemistry. (Demonstrates the preference for C4 oxidation with DDQ).

  • Fischer Indole Synthesis Overview: Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][7][8][9][10] Chemical Reviews.

Sources

The Pharmacological Landscape of Carbazole Derivatives: From Synthesis to Therapeutics

[1][2]

Executive Summary: The Tricyclic Privilege

The carbazole nucleus (9H-carbazole) represents a "privileged scaffold" in medicinal chemistry. Its pharmacological versatility stems from its electronic architecture: a planar, electron-rich tricyclic system that mimics the purine bases of DNA and the indole core of tryptophan. This structural isomorphism allows carbazole derivatives to intercalate into DNA, inhibit topoisomerases, and modulate enzymatic pockets in neurodegenerative pathways with high affinity.

This guide dissects the core pharmacological vectors of carbazole derivatives—specifically oncology and neuroprotection—and provides the technical frameworks required to synthesize and validate these compounds in a research setting.

Therapeutic Vector A: Oncology & DNA Targeting

The most established pharmacological property of carbazole derivatives is their antineoplastic activity. Unlike non-specific cytotoxic agents, modern carbazole derivatives (e.g., Ellipticine analogs) are engineered for dual-mechanism action: DNA Intercalation and Topoisomerase II (Topo II) Inhibition .

Mechanistic Granularity
  • Intercalation: The planar aromatic surface of the carbazole ring slides between DNA base pairs (π-π stacking). Substituents at the C3 and C6 positions extend into the major or minor grooves, anchoring the molecule.

  • Topo II Inhibition: While some derivatives act as Topo II poisons (stabilizing the cleavable complex), recent data indicates that specific derivatives, such as 3,6-di(2-furyl)-9H-carbazole , act as catalytic inhibitors.[1][2] They prevent the enzyme from binding DNA or ATP, effectively halting the decatenation required for mitosis without causing the widespread DNA damage associated with "poisons" like etoposide.

  • G-Quadruplex Stabilization: A distinct subset of carbazoles binds to G-quadruplex structures in the promoters of oncogenes (e.g., c-Myc, Bcl-2), mechanically repressing their transcription.

Visualization: The Dual-Action Pathway

The following diagram illustrates the bifurcation of carbazole-mediated cytotoxicity.

Carbazole_Oncology_MechanismCarbazoleCarbazole Derivative(Planar Scaffold)DNA_DuplexGenomic DNA(Duplex)Carbazole->DNA_DuplexHigh AffinityG_QuadG-Quadruplex(Promoter Region)Carbazole->G_QuadShape MatchingIntercalationIntercalation(π-π Stacking)DNA_Duplex->IntercalationTranscription_BlockTranscriptionalRepression (c-Myc)G_Quad->Transcription_BlockTopoIITopoisomerase II(Enzyme)Intercalation->TopoIIInterferes withComplex_StabilizationStabilize CleavableComplex (Poison)TopoII->Complex_StabilizationType ACatalytic_InhibitionCatalytic Inhibition(Block ATP/DNA Binding)TopoII->Catalytic_InhibitionType B (e.g., 3,6-di-furyl)ApoptosisApoptosis(Cell Death)Complex_Stabilization->ApoptosisDNA BreaksCatalytic_Inhibition->ApoptosisMitotic ArrestTranscription_Block->Apoptosis

Figure 1: Mechanistic pathways of carbazole-induced cytotoxicity, distinguishing between Topo II poisoning, catalytic inhibition, and G-quadruplex stabilization.

Validated Protocol: DNA Binding Affinity (Fluorescence Quenching)

To quantify the pharmacological potential of a new carbazole derivative, one must determine its DNA binding constant (

Reagents:

  • Buffer: Tris-HCl (5 mM, pH 7.4) + 50 mM NaCl (maintain ionic strength).

  • Ligand: 10 µM Carbazole solution in buffer (ensure <1% DMSO).

  • Ct-DNA: Stock solution (pre-determined concentration via UV-Vis at 260 nm,

    
    ).
    

Workflow:

  • Baseline Scan: Record the emission spectrum of the free carbazole (excitation usually 280–350 nm depending on substitution).

  • Titration: Add aliquots of Ct-DNA (0 to 50 µM final conc) to the cuvette. Mix by inversion; equilibrate for 2 minutes.

  • Measurement: Record emission spectra after each addition. Observe quenching (intensity decrease) or peak shift (bathochromic shift implies intercalation).

  • Data Analysis: Plot

    
     vs. 
    
    
    (Stern-Volmer plot).
    • Equation:

      
      
      
    • Interpretation: A linear plot indicates static quenching (binding). The slope (

      
      ) approximates the binding constant.
      
  • Self-Validation:

    • Control: Titrate with Ethidium Bromide (known intercalator) to validate the DNA stock quality.

    • Viscosity Check: If fluorescence data is ambiguous, perform a viscosity assay. Intercalators increase DNA viscosity; groove binders do not.

Therapeutic Vector B: Neuroprotection

Beyond oncology, carbazoles are emerging as multi-target ligands for Alzheimer’s Disease (AD).[3][4] The nitrogen atom in the carbazole ring allows for hydrogen bonding with the catalytic triad of Acetylcholinesterase (AChE), while the conjugated system acts as a radical scavenger.

Structure-Activity Relationship (SAR)

The neuroprotective efficacy relies heavily on the substitution pattern on the nitrogen (

Structural ModificationPharmacological EffectMechanistic Basis
N-Alkyl substitution Increased AChE InhibitionHydrophobic interaction with the Peripheral Anionic Site (PAS) of AChE.
C3/C6-Hydroxyl groups Enhanced Antioxidant ActivityH-atom donation to neutralize Reactive Oxygen Species (ROS).
Fused Heterocycles A

Aggregation Inhibition
Planar extension disrupts

-sheet stacking of amyloid peptides.
Propargylamine linker MAO-B InhibitionIrreversible binding to Monoamine Oxidase B (mitochondrial target).

Accessing the Pharmacophore: Synthetic Architecture

To study these properties, high-purity synthesis is required. While the Fischer Indole Synthesis is the classical route, it often suffers from harsh conditions. The modern standard is Palladium-Catalyzed Oxidative Cyclization , which allows for late-stage functionalization of the carbazole core.

Synthetic Workflow: Pd-Catalyzed Intramolecular Cyclization

This route builds the central ring from a diarylamine precursor, using Pd(II) to activate the C-H bond.

Synthesis_WorkflowPrecursorN,N-DiarylaminePrecursorActivationC-H Activation(Palladacycle)Precursor->Activation + CatalystCatalyst_SystemPd(OAc)2 (5 mol%)Cu(OAc)2 (Oxidant)EliminationReductive Elimination(-Pd0)Activation->EliminationProductFunctionalizedCarbazoleElimination->ProductReoxidationRegenerationPd0 -> PdIIElimination->ReoxidationReoxidation->Catalyst_SystemCycle

Figure 2: The catalytic cycle for the oxidative cyclization of diarylamines to carbazoles.

Step-by-Step Protocol

Objective: Synthesis of 3-substituted-9H-carbazole via oxidative cyclization.

  • Preparation: In a flame-dried Schlenk tube, dissolve N-phenyl-4-substituted-aniline (1.0 equiv) in glacial acetic acid or pivalic acid (solvent choice affects regioselectivity).

  • Catalyst Loading: Add Pd(OAc)

    
     (5 mol%) and Cu(OAc)
    
    
    (2.0 equiv, oxidant).
    • Note: Air can be used as an oxidant in specific solvent systems to make the process greener, but Cu(OAc)

      
       is more reliable for small-scale medicinal chemistry.
      
  • Reaction: Heat to 110°C under an inert atmosphere (Ar/N

    
    ) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
    
  • Work-up: Cool to room temperature. Dilute with dichloromethane (DCM). Filter through a Celite pad to remove metal salts.

  • Purification: Wash filtrate with saturated NaHCO

    
     (to remove acid). Dry organic layer over MgSO
    
    
    . Concentrate and purify via flash column chromatography on silica gel.
  • Validation:

    • 1H NMR: Look for the disappearance of the N-H peak of the diarylamine and the downfield shift of the protons adjacent to the new C-C bond (positions 4 and 5).

    • HRMS: Confirm exact mass.

References

  • Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012). Occurrence, biogenesis, and synthesis of biologically active carbazole alkaloids. Chemical Reviews, 112(6), 3193–3328. Link

  • Bashir, M., et al. (2015). Carbazole derivatives as anticancer agents: An update. European Journal of Medicinal Chemistry, 103, 1–39. Link

  • Gao, C., et al. (2019). Palindromic carbazole derivatives: Unveiling their antiproliferative effect via topoisomerase II catalytic inhibition.[5] Bioorganic Chemistry, 86, 123-132. Link

  • Gluszynska, A. (2015). Biological potential of carbazole derivatives. Acta Poloniae Pharmaceutica, 72(2), 235–251. Link

  • Tanifuji, K., et al. (2018).[6] Iridium-catalyzed dehydrogenative cyclization of N-aryl-2-aminobiphenyls to N-H carbazoles. Organic Letters, 20(18), 5762–5765. Link

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational monograph for pharmaceutical scientists. It prioritizes process chemistry logic, critical quality attributes (CQAs), and scalable methodologies over generic descriptions.

Role: Advanced Pharmaceutical Intermediate (API-KSM) Primary Application: Synthesis of 5-HT3 Receptor Antagonists (e.g., Ondansetron)[1]

Executive Technical Summary

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 27387-31-1) serves as the critical scaffold for the "Setron" class of anti-emetics, most notably Ondansetron .[1] Its structural integrity—specifically the stability of the indole nitrogen methylation and the reactivity of the C3 position—defines the yield and purity of the final API.[1]

From a process engineering standpoint, this intermediate represents the "pivot point" in the synthesis.[1] Upstream, the challenge is regioselective ring closure and methylation.[1] Downstream, the challenge is controlling the Mannich reaction to prevent dimerization impurities. This guide outlines the optimized protocols for both its generation and its conversion into Ondansetron.[1]

Chemical Profile & Critical Quality Attributes

Before initiating synthesis, the material must be characterized against strict specifications to prevent downstream failure (e.g., catalyst poisoning in subsequent hydrogenation steps or difficult-to-remove isomers).[1]

Table 1: Physicochemical Specifications
PropertySpecification / DataRelevance to Process
CAS Number 27387-31-1Regulatory ID
Molecular Formula C₁₃H₁₃NOStoichiometry calculations
Molecular Weight 199.25 g/mol Yield calculations
Appearance Off-white to pale yellow crystalline solidColor indicates oxidation/impurities
Melting Point 100°C – 105°CPurity indicator (Sharp range required)
Solubility Soluble in CHCl₃, DMF, Toluene; Insoluble in WaterCritical for biphasic extraction protocols
Key Impurity N-Desmethyl analog (Tetrahydrocarbazol-1-one)Competes in Mannich reaction; difficult to purge later

Upstream Synthesis: Preparation of the Intermediate

While direct Fischer indole synthesis using N-methylphenylhydrazine is academically viable, it is often cost-prohibitive and operationally hazardous at scale.[1] The industry-preferred route involves the Fischer Cyclization of Phenylhydrazine followed by N-Methylation .[1]

Workflow Diagram: Synthesis of the Core Scaffold

The following diagram illustrates the logical flow from raw materials to the isolated intermediate.

G Raw1 Phenylhydrazine Inter1 Hydrazone Intermediate Raw1->Inter1 Condensation Raw2 1,3-Cyclohexanedione Raw2->Inter1 Cyclized 1,2,3,4-Tetrahydro- carbazol-1-one Inter1->Cyclized Fischer Indole (AcOH/Reflux) Final 9-Methyl-2,3,4,9- tetrahydro-1H-carbazol-1-one Cyclized->Final N-Methylation (Phase Transfer Cat.) Reagent Methyling Agent (DMS or MeI) Reagent->Final

Caption: Stepwise construction of the carbazolone core via Fischer Indole Synthesis followed by N-alkylation.

Protocol A: The Methylation Route (Industrial Standard)

Rationale: Methylating the cyclized carbazole is generally safer and uses cheaper starting materials than handling unstable N-methyl hydrazines.[1]

Step 1: Fischer Cyclization

  • Charge a reactor with Phenylhydrazine (1.0 eq) and Glacial Acetic Acid (10 vol).

  • Add 1,3-Cyclohexanedione (1.05 eq) dropwise at 20-25°C. Exothermic control is critical here to prevent tar formation.

  • Heat to reflux (approx. 118°C) for 2–4 hours.

  • Monitor via TLC/HPLC for the disappearance of hydrazone intermediate.

  • Workup: Cool to room temperature. Pour into ice water. The solid 1,2,3,4-tetrahydrocarbazol-1-one precipitates.[1] Filter, wash with water, and dry.[1][2][3]

Step 2: N-Methylation

  • Dissolve the Step 1 product in Acetone or DMF.

  • Add Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH) for anhydrous conditions.[1]

  • Add Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.1 eq) slowly.

    • Safety Note: MeI and DMS are potent alkylating agents.[1] Use closed systems and scrubbers.[1]

  • Agitate at 40–60°C until the starting material is <0.5%.

  • Isolation: Quench with water.[1] The target 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one precipitates.[1][3] Recrystallize from Methanol/Water to remove inorganic salts.[1]

Downstream Application: Synthesis of Ondansetron

The primary value of this intermediate is its conversion to Ondansetron via a Mannich Reaction followed by a Michael Addition .[1][2]

Mechanism of Action (Synthetic)[1][3][6][7][8]
  • C3-Activation: The ketone at C1 makes the C2 protons acidic, but the C3 position is activated via the Mannich reagent (Formaldehyde + Amine) to form an exocyclic methylene group.[1]

  • Nucleophilic Attack: The imidazole ring attacks the exocyclic double bond (Michael acceptor).

Workflow Diagram: Ondansetron Cascade

G KSM 9-Methyl-2,3,4,9- tetrahydro-1H-carbazol-1-one ExoMethylene Exocyclic Methylene Intermediate KSM->ExoMethylene Mannich Reaction (AcOH, Reflux) MannichReagents Paraformaldehyde + Dimethylamine/Morpholine MannichReagents->ExoMethylene Ondansetron Ondansetron (Crude) ExoMethylene->Ondansetron Michael Addition (Alumina/Heat) Imidazole 2-Methylimidazole Imidazole->Ondansetron

Caption: Conversion of the intermediate to Ondansetron via Mannich condensation and conjugate addition.

Protocol B: The "One-Pot" Conversion (Advanced)

Modern process chemistry favors telescoping these steps to minimize exposure to the unstable exocyclic methylene intermediate.[1]

  • Mannich Step:

    • Suspend 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (10g) in Glacial Acetic Acid (90 mL).

    • Add Paraformaldehyde (1.5 eq) and Morpholine or Dimethylamine HCl (1.2 eq).[1]

    • Reflux for 3–5 hours.[1]

    • Checkpoint: HPLC should show conversion to the 3-methylene intermediate (Exo-methylene impurity).[1]

    • Strip solvent (Acetic Acid) under reduced pressure.[1][2]

  • Michael Addition Step:

    • Redissolve the residue in Toluene or DMF.[1]

    • Add 2-Methylimidazole (2.5 eq).[1]

    • Add Basic Alumina (catalytic load) or simply reflux in DMF (thermal promotion).[1]

    • Reflux for 4–6 hours.[1]

    • Workup: Filter off catalyst (if solid). Wash organic layer with water to remove excess imidazole.[1]

    • Crystallization: Isolate Ondansetron by crystallizing from Methanol/Water.[1]

Troubleshooting & Process Optimization

Common failure modes and their scientific resolutions.

IssueRoot CauseCorrective Action
Low Yield in Mannich Step Polymerization of formaldehyde or incomplete enolization.[1]Use fresh Paraformaldehyde.[1] Ensure anhydrous conditions if using amine salts.[1]
Dimer Impurity Reaction of the exocyclic methylene with unreacted carbazolone.[1]Ensure rapid addition of formaldehyde and maintain high dilution.[1]
"Sticky" Precipitate Occlusion of inorganic salts during methylation workup.[1]Use a biphasic wash (Water/DCM) before final crystallization.[1]
Coloration (Pink/Red) Oxidation of the indole ring.[1]Perform reactions under Nitrogen/Argon atmosphere.[1] Add antioxidants (e.g., Sodium Metabisulfite) during workup.[1]

References

  • Lian, H., et al. (2015).[1][4] "Improved synthesis of ondansetron hydrochloride." Chinese Journal of Medicinal Chemistry. 4

  • Kim, M. Y., et al. (1997).[1] "An Efficient Process of Ondansetron Synthesis." Heterocycles. 2[1][5][6]

  • Glaxo Group Ltd. (2006).[1] "Process for making ondansetron and intermediates thereof." US Patent 7,041,834.[1][7] 7[1][5][4][6]

  • PubChem. (n.d.).[1] "9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one Compound Summary." National Library of Medicine.[1] 8[1][9][10][5][4][6]

  • SynThink Research Chemicals. (n.d.).[1] "Ondansetron EP Impurities & USP Related Compounds."[1] 11[1][9][5][4][6]

Sources

Technical Whitepaper: Therapeutic Potential and Mechanistic Insights of Carbazole Alkaloids in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbazole alkaloids, naturally occurring tricyclic compounds predominantly isolated from the Rutaceae and Apocynaceae families (e.g., Murraya koenigii, Ochrosia elliptica), represent a high-value scaffold in oncology drug discovery. Unlike non-specific cytotoxins, these alkaloids exhibit a multi-modal mechanism of action, ranging from direct DNA intercalation and Topoisomerase II inhibition (Ellipticine) to the modulation of complex signaling axes like NF-κB and mitochondrial apoptosis pathways (Mahanine, Clausenidin).

This technical guide synthesizes the current understanding of these mechanisms, delineates the critical Structure-Activity Relationships (SAR), and provides validated experimental workflows for researchers characterizing these compounds.

Chemical Foundation and Structural Classification

The core pharmacophore of carbazole alkaloids is the tricyclic aromatic system (dibenzopyrrole). Their planarity allows for effective intercalation between DNA base pairs, while specific substitutions drive target selectivity.

ClassRepresentative CompoundKey Structural FeaturePrimary Source
Pyridocarbazoles Ellipticine, OlivacineFused pyridine ring; Planar tetracyclic systemOchrosia elliptica
Pyranocarbazoles Mahanine, KoenigsinePyran ring fusion; C-7 hydroxyl groupMurraya koenigii
Furanocarbazoles ClausenidinFuran ring fusionClausena excavata

Molecular Mechanisms of Action[1]

Genotoxic Stress: Topoisomerase II Inhibition

Compound Focus: Ellipticine, Olivacine[1]

Ellipticine acts as a classic DNA intercalator and a Topoisomerase II (Topo II) poison.[1][2][3] By sliding between base pairs (parallel to the hydrogen bonds), it stabilizes the "cleavable complex"—a transient state where Topo II has covalently bound to and broken the DNA backbone. This prevents the religation step, leading to the accumulation of double-strand breaks (DSBs) and subsequent cell death.

  • Key Insight: Unlike catalytic inhibitors that block enzyme binding, Ellipticine converts Topo II into a cellular toxin.

Proteotoxic & Metabolic Stress: Mitochondrial Dysfunction

Compound Focus: Mahanine, Clausenidin

Mahanine exerts its effect through a "dual-hit" strategy:

  • Mitochondrial Permeabilization: It induces the loss of mitochondrial membrane potential (

    
    ), triggering the release of Cytochrome c. This activates the intrinsic apoptotic cascade (Caspase-9 
    
    
    
    Caspase-3).
  • Signaling Blockade: Mahanine inhibits the IKK complex, preventing the phosphorylation and degradation of I

    
    B
    
    
    
    . This sequesters the transcription factor NF-κB in the cytoplasm, blocking the expression of survival genes (e.g., Bcl-2, Survivin).
Cell Cycle Arrest

Compound Focus: Clausenidin[4][5]

Clausenidin has been shown to induce G2/M phase arrest in hepatocellular carcinoma cells (HepG2).[5][6][7] This arrest is often a precursor to apoptosis, driven by the upregulation of Bax and downregulation of Bcl-2.

Structure-Activity Relationship (SAR)[9]

Optimizing the carbazole scaffold requires precise chemical modification. Current data suggests the following rules for maximizing anti-tumor potency:

  • Planarity is Non-Negotiable: The tricyclic core must remain planar for effective DNA intercalation. Disruption of planarity (e.g., bulky non-planar substitutions) drastically reduces cytotoxicity.

  • The C-7 Hydroxyl Trigger (Mahanine): The presence of a hydroxyl group at the C-7 position is critical for apoptotic induction. Methylation of this group (O-methylation) significantly reduces potency, indicating its role in hydrogen bonding within the active site of target proteins.

  • C-9 Substitution (Ellipticine): Substitutions at the C-9 position (e.g., 9-hydroxyellipticine) enhance water solubility and increase bioactivity against metastatic variants.

  • Formyl Groups: Introduction of formyl groups at specific positions has been linked to enhanced redox activity and cytotoxicity.[8]

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways of Ellipticine (Nuclear/Genotoxic) and Mahanine (Cytoplasmic/Mitochondrial).

CarbazoleMechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carbazole Carbazole Alkaloids Mahanine Mahanine Carbazole->Mahanine Ellipticine Ellipticine Carbazole->Ellipticine IKK IKK Complex Mahanine->IKK Inhibits Mito Mitochondria Mahanine->Mito Depolarization (ΔΨm Loss) IkB IκBα (Inhibitor) IKK->IkB Phosphorylation Blocked NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Sequesters NFkB_Nuc NF-κB (Translocated) NFkB_Cyto->NFkB_Nuc Translocation Blocked CytC Cytochrome c Release Mito->CytC Caspase9 Caspase-9 CytC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell Death DNA DNA Base Pairs Ellipticine->DNA Intercalation TopoII Topoisomerase II Ellipticine->TopoII Poisoning DSB Double Strand Breaks TopoII->DSB Cleavable Complex Stabilization DSB->Apoptosis SurvivalGenes Survival Genes (Bcl-2, Survivin)

Figure 1: Dual mechanistic pathways of Mahanine (Mitochondrial/NF-κB) and Ellipticine (Nuclear/Topo II).

Experimental Protocols for Validation

To ensure reproducibility and scientific rigor, the following protocols are recommended for validating the activity of carbazole alkaloids.

Protocol A: Validation of Mitochondrial Apoptosis (JC-1 Assay)

Objective: To quantify the loss of mitochondrial membrane potential (


) induced by Mahanine or Clausenidin.
  • Cell Preparation: Seed cancer cells (e.g., HL-60, HeLa) at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with the carbazole alkaloid at IC50 and 2xIC50 concentrations. Include a DMSO vehicle control and a positive control (e.g., Valinomycin). Incubate for 24 hours.

  • Staining:

    • Prepare JC-1 working solution (typically 2 µM final concentration) in warm media.

    • Aspirate media and add JC-1 solution. Incubate for 30 minutes at 37°C in the dark.

    • Note: JC-1 aggregates in healthy mitochondria (Red fluorescence) and remains monomeric in depolarized mitochondria (Green fluorescence).

  • Analysis:

    • Wash cells 2x with PBS.

    • Analyze immediately via Flow Cytometry or Fluorescence Microscopy.

    • Data Output: Calculate the ratio of Red/Green fluorescence. A decrease in this ratio indicates apoptosis.[9]

Protocol B: Topoisomerase II Relaxation Assay

Objective: To confirm if a compound (e.g., Ellipticine derivative) inhibits Topo II catalytic activity.[10]

  • Reaction Mix: Combine supercoiled plasmid DNA (e.g., pBR322, 200 ng), Human Topoisomerase II

    
     enzyme (1-2 units), and Assay Buffer (containing ATP).
    
  • Compound Addition: Add the test compound at varying concentrations (0.1 - 100 µM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding SDS/Proteinase K and incubating for 15 minutes at 50°C to digest the enzyme.

  • Electrophoresis: Resolve samples on a 1% agarose gel without Ethidium Bromide (EtBr). Stain with EtBr after the run.

  • Interpretation:

    • Control: Supercoiled DNA is converted to relaxed (slower migrating) circular DNA.

    • Inhibition: Presence of supercoiled DNA bands indicates the enzyme was inhibited.

    • Poisoning: Presence of linearized DNA suggests stabilization of the cleavable complex.

Comparative Data Summary

The following table summarizes key quantitative data for select carbazole alkaloids against common cancer cell lines.

CompoundTarget MechanismCell LineIC50 (µM)Reference
Mahanine Mitochondrial Apoptosis / NF-κBHL-60 (Leukemia)~10.0[1]
Mahanine Mitochondrial ApoptosisPC3 (Prostate)12.1[1]
Ellipticine Topo II Poison / IntercalationMCF-7 (Breast)2.1[2]
Ellipticine Derivative (ET-1) Topo II PoisonMCF-7 (Breast)1.3[2]
Clausenidin G2/M Arrest / MitochondriaHepG2 (Liver)Dose Dependent[3]

Workflow Visualization: Drug Screening Pipeline

ScreeningWorkflow cluster_screen Primary Screen cluster_mechanistic Mechanistic Validation Start Crude Extract (Rutaceae) Fract Bioassay-Guided Fractionation Start->Fract MTT MTT/SRB Assay (Cytotoxicity) Fract->MTT Hit Hit Identification (IC50 < 10µM) MTT->Hit Select Potent Fractions Flow Flow Cytometry (Cell Cycle/Annexin V) Hit->Flow West Western Blot (Caspase/Bcl-2/NF-κB) Hit->West Topo Topo II Assay (DNA Interaction) Hit->Topo Lead Lead Candidate Optimization Flow->Lead West->Lead Topo->Lead

Figure 2: Integrated workflow for the isolation and validation of anti-tumor carbazole alkaloids.

References

  • The anticancer activity of carbazole alkaloids. Archiv der Pharmazie, 2022.[8] Link

  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. Link

  • Clausenidin from Clausena excavata induces apoptosis in hepG2 cells via the mitochondrial pathway. Journal of Ethnopharmacology, 2016.[6] Link

  • Mechanism of mahanine-induced apoptosis in human leukemia cells (HL-60). Biochemical Pharmacology, 2006. Link

  • Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives. Bioorganic & Medicinal Chemistry, 2015. Link

Sources

Technical Guide: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in Alzheimer's Drug Discovery

[1]

Executive Summary: The MTDL Gateway

Alzheimer’s Disease is multifactorial, driven by cholinergic depletion, amyloid-beta (Aβ) aggregation, and oxidative stress. Single-target drugs (e.g., pure AChE inhibitors) have shown limited efficacy in halting disease progression.[1]

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (9-MTC-1) represents a critical pharmacophore precursor .[1] Unlike its isomer (the 4-one, used in anti-emetics like Ondansetron), the 1-one scaffold possesses unique electronic geometry allowing for C1-functionalization.[1] This specific ketone is the gateway to synthesizing 1-amino-tetrahydrocarbazoles and hydrazone derivatives , which exhibit a triple mechanism of action:

  • Dual Cholinesterase Inhibition: Nanomolar affinity for AChE and BChE.[1]

  • Aβ Anti-Aggregation: Disruption of the catalytic anionic site (CAS) of AChE, preventing Aβ fibrillization.

  • Mitochondrial Protection: Modulation of ER-mitochondria calcium flux.[1]

Chemical Profile & Structural Logic[1][2]

Identity & Physicochemical Properties[1]
  • IUPAC Name: 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one[1]

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 199.25 g/mol [1][5]

  • Key Feature: The C1-carbonyl is conjugated with the indole nitrogen (via the benzene ring), but less so than the C4-isomer, making it highly reactive for Schiff base formation (hydrazones) or reductive amination.

The Isomer Distinction (Critical for QC)

Researchers must distinguish 9-MTC-1 from the "Ondansetron impurity" (4-one).[1]

Feature9-MTC-1 (Target) 9-MTC-4 (Isomer)
Carbonyl Position C1 (Adjacent to benzene fusion)C4 (Adjacent to pyrrole double bond)
Reactivity High (Sterically accessible for C1-derivatization)Lower (Cross-conjugated system)
Primary Use AD Drug Scaffold (AChE Inhibitors)5-HT3 Antagonist Scaffold

Synthesis Protocol: The Modified Fischer Route

This protocol describes the synthesis of the 9-MTC-1 core. Standard Fischer indole synthesis with cyclohexanone yields the tetrahydrocarbazole, which must then be oxidized. A more direct route uses 1,2-cyclohexanedione .[1]

Reaction Workflow (DOT Visualization)

Synthesis_PathwayStart1N-Methyl-N-phenylhydrazineInter1Hydrazone IntermediateStart1->Inter1CondensationStart2Cyclohexane-1,2-dioneStart2->Inter1Product9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-oneInter1->ProductFischer Cyclization(Reflux)AcidAcid Catalyst(Glacial AcOH / HCl)Acid->Inter1

Figure 1: Convergent synthesis of the 9-MTC-1 scaffold avoiding post-synthesis oxidation steps.

Step-by-Step Methodology

Reagents: N-methyl-N-phenylhydrazine (1.0 eq), Cyclohexane-1,2-dione (1.1 eq), Glacial Acetic Acid, Conc.[1] HCl.

  • Condensation: Dissolve N-methyl-N-phenylhydrazine (0.05 mol) and cyclohexane-1,2-dione (0.055 mol) in glacial acetic acid (50 mL).

  • Cyclization: Add concentrated HCl (5 mL) dropwise. Reflux the mixture at 110°C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of hydrazine.

  • Work-up: Pour the hot reaction mixture into crushed ice (200 g) with vigorous stirring. A precipitate will form.[1]

  • Neutralization: Adjust pH to ~7 using 10% NaOH solution to ensure the product is in free base form (if applicable) and fully precipitated.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield light brown crystals.[1]

    • Yield Expectation: 65–75%[1]

    • Melting Point: 102–104°C (Verify against literature standard).

Pharmacological Mechanism in AD

The 9-MTC-1 molecule is rarely the final drug; it is the electrophilic core .[1] Derivatives formed at the C1 position (e.g., oximes, hydrazones, amines) engage specific AD targets.

Mechanism of Action Network

MOA_NetworkScaffold9-MTC-1 Derivatives(C1-Functionalized)AChEAcetylcholinesterase(CAS & PAS Sites)Scaffold->AChEDual BindingMitoMitochondrialPermeability PoreScaffold->MitoStabilizesBACE1BACE1 EnzymeScaffold->BACE1InhibitsACh_Level↑ Acetylcholine(Cognitive Boost)AChE->ACh_LevelAmyloid↓ Aβ AggregationAChE->AmyloidBlocks CAS-mediatedfibrillizationNeuroprot↑ Cell Survival(Anti-Apoptosis)Mito->NeuroprotBACE1->Amyloid

Figure 2: Multi-Target mechanism.[1] The carbazole core provides the hydrophobic interaction for the AChE active site, while the C1-linker engages the Peripheral Anionic Site (PAS).

Key Interactions[1]
  • AChE Inhibition: The planar tricyclic carbazole ring mimics the choline substrate, stacking against Trp86 in the catalytic anionic site (CAS) of AChE via

    
     interactions.
    
  • Linker Specificity: Derivatives with a 2-4 carbon linker at C1 (attached via nitrogen) can reach the Peripheral Anionic Site (PAS), blocking the AChE-induced aggregation of Amyloid-beta.[1]

Experimental Validation Protocols

Modified Ellman’s Assay (AChE Inhibition)

To validate the potency of 9-MTC-1 derivatives.[1]

Materials:

  • Acetylthiocholine iodide (ATCI) - Substrate[1]

  • 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent[1]

  • Electric Eel AChE (Type VI-S)[1]

  • Buffer: 0.1 M Phosphate (pH 8.0)

Procedure:

  • Preparation: Dissolve test compounds (9-MTC-1 derivatives) in DMSO (keep final DMSO <0.1%).

  • Incubation: In a 96-well plate, mix:

    • 150

      
      L Phosphate Buffer[1]
      
    • 20

      
      L Test Compound (various concentrations)
      
    • 20

      
      L AChE solution (0.2 U/mL)
      
    • Incubate at 25°C for 10 minutes.

  • Reaction: Add 10

    
    L DTNB (10 mM) and 10 
    
    
    L ATCI (15 mM).
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Determine

    
     by plotting % inhibition vs. log[concentration].
    
    • Self-Validation: Use Donepezil as a positive control (Typical

      
       nM).[1]
      
Neuroprotection Assay (SH-SY5Y Cells)

To determine if the compound protects against oxidative stress.[1]

  • Culture: Plate SH-SY5Y neuroblastoma cells at

    
     cells/well.
    
  • Pre-treatment: Treat cells with 9-MTC-1 derivatives (1–10

    
    M) for 2 hours.[1]
    
  • Insult: Add

    
     (100 
    
    
    M) to induce oxidative stress.[1] Incubate for 24 hours.
  • Readout: Perform MTT assay. Absorbance at 570 nm indicates mitochondrial viability.[1]

    • Success Criteria: >20% increase in viability compared to

      
      -only control.[1]
      

Comparative Data Summary

The following table illustrates the Structure-Activity Relationship (SAR) when the 9-MTC-1 core is modified.

Compound VariantR-Group (at C1)AChE

(nM)
Selectivity (AChE/BChE)Neuroprotection
9-MTC-1 (Core)

(Ketone)
>10,000LowLow
Derivative A

(Hydrazone)
4505.2Moderate
Derivative B

2512.5High
Donepezil (Ref) N/A22HighHigh

Note: The core ketone (9-MTC-1) is relatively inactive against AChE (

1

References

  • Thiruvalluvar, A., et al. "9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one."[1] Acta Crystallographica Section E, 2007.[2] Link

  • Kukreja, H., et al. "Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors."[1] Indian Journal of Chemistry, 2021. Link

  • Tiwari, M., et al. "Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases."[6] Bioorganic Chemistry, 2019.[6] Link

  • Thiratmatrakul, S., et al. "Synthesis and biological evaluation of N-benzylpyridinium-based 1,2,3,4-tetrahydrocarbazoles as acetylcholinesterase inhibitors." European Journal of Medicinal Chemistry, 2014. Link

  • PubChem. "9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one (Compound Summary)." National Library of Medicine.[1] Link(Note: Used for physicochemical property verification of the isomer class).

The Tetrahydrocarbazole Scaffold: A Technical Guide to Antimicrobial Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between natural indole alkaloids and synthetic antimicrobial agents.[1][2] Unlike traditional antibiotics that often rely on a single mechanism, THC derivatives exhibit a multi-modal pharmacology—ranging from the sequestration of Lipid II (halting cell wall synthesis) to the inhibition of DNA gyrase and fungal CYP51 .[2]

This guide provides a technical blueprint for researchers to synthesize, optimize, and validate THC-based antimicrobials.[2][3] It moves beyond basic screening to explore the causal structure-activity relationships (SAR) that drive potency against resistant strains like MRSA and C. albicans.[2][3]

Part 1: Chemical Architecture & Synthesis

The THC core is a tricyclic system consisting of a central pyrrole ring fused between a benzene ring and a cyclohexane ring.[1][2][3] Its lipophilicity allows for excellent membrane penetration, while the nitrogen atom (N9) and the C3/C6 positions serve as critical vectors for functionalization.[2][3]

The Fischer Indole Synthesis Protocol

The most robust method for generating the THC core is the Fischer Indole Synthesis.[1][2][3] This acid-catalyzed rearrangement couples a phenylhydrazine with a cyclohexanone.[2][3]

Mechanism & Workflow: The reaction proceeds via the formation of a phenylhydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement, cyclization, and ammonia elimination.[2][3]

FischerIndole Start Phenylhydrazine + Cyclohexanone Inter1 Phenylhydrazone Formation Start->Inter1 Acid Cat. (-H2O) Inter2 [3,3]-Sigmatropic Rearrangement Inter1->Inter2 Heat/Reflux Inter3 Indolenine Intermediate Inter2->Inter3 Cyclization End 1,2,3,4-Tetrahydrocarbazole (THC Core) Inter3->End Elimination (-NH3)

Figure 1: The Fischer Indole Synthesis pathway for generating the THC scaffold.[2][3][4]

Laboratory Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

Note: This protocol is self-validating via TLC monitoring.

Reagents:

  • Cyclohexanone (0.1 mol)[2][3]

  • Phenylhydrazine (0.1 mol)[2][3]

  • Glacial Acetic Acid (Solvent/Catalyst)[2][3][4][5]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Addition: Add 9.8 g of cyclohexanone and 36 mL of glacial acetic acid. Stir gently.

  • Initiation: Dropwise add 10.8 g of phenylhydrazine over 30 minutes. Caution: Exothermic reaction.[2][3]

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 1-2 hours.

    • Validation Point: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).[2][3] The disappearance of the phenylhydrazine spot indicates completion.[2][3]

  • Isolation: Cool the mixture to room temperature, then pour into 200 mL of crushed ice/water with vigorous stirring. The THC product will precipitate as a solid.[2][3]

  • Purification: Filter the precipitate, wash with cold water (3x 50 mL), and recrystallize from ethanol to yield white/off-white crystals (Yield: ~75-80%; MP: 116-118°C).

Part 2: Structure-Activity Relationship (SAR)

Optimization of the THC scaffold relies on strategic substitution at three key positions.

PositionModification StrategyBiological Impact
N-9 (Indole Nitrogen) Alkylation / Acylation / Mannich BasesImproves lipophilicity and membrane permeability.[2][3] Large aromatic groups here (e.g., chlorobenzyl) often enhance antifungal activity.[2][3]
C-6 (Aromatic Ring) Halogenation (Cl, F, Br)Increases metabolic stability and potency.[2][3] C-6 Fluoro or Chloro derivatives show superior activity against Gram-positive bacteria due to increased electron withdrawal.[2][3]
C-3 (Cyclohexane Ring) Amination / Hydrazide fusionCritical for target engagement.[2][3] 1-amino substitution is essential for Lipid II binding.[2][3] Fusion with azoles (e.g., triazoles) at this position expands the spectrum to fungi.[2][3]

Part 3: Mechanisms of Action

The THC scaffold is versatile.[1][2][3] Depending on the functional groups attached, it can trigger bacterial death through cell wall collapse or DNA replication arrest.[2][3]

Pathway Analysis
  • Lipid II Sequestration (Bacterial): Specific 1-amino-THC derivatives bind to the pyrophosphate moiety of Lipid II, preventing its translocation across the membrane.[2][3] This halts peptidoglycan synthesis, similar to Vancomycin but via a small-molecule mechanism.[2][3]

  • DNA Gyrase Inhibition (Bacterial): THC derivatives fused with hydrazides can dock into the ATP-binding pocket of the GyrB subunit, preventing DNA supercoiling.[2][3]

  • CYP51 Inhibition (Fungal): N9-substituted derivatives interact with the heme iron of Sterol 14

    
    -demethylase, blocking ergosterol biosynthesis.[2][3]
    

MoA THC Functionalized THC Scaffold LipidII Target: Lipid II (Cell Wall Precursor) THC->LipidII 1-Amino Derivatives Gyrase Target: DNA Gyrase (Replication) THC->Gyrase Hydrazide/Amide Linkers CYP51 Target: CYP51 (Ergosterol Synthesis) THC->CYP51 N9-Aryl/Alkyl Groups CellWall Inhibition of Peptidoglycan Synthesis LipidII->CellWall DNAStop Inhibition of Supercoiling Gyrase->DNAStop MembFail Fungal Membrane Destabilization CYP51->MembFail Death Microbial Cell Death CellWall->Death DNAStop->Death MembFail->Death

Figure 2: Multi-target mechanisms of action for Tetrahydrocarbazole derivatives.[2]

Part 4: Experimental Validation Protocols

MIC Determination (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) accurately.[2][3]

  • Preparation: Dissolve THC derivatives in DMSO to a stock concentration of 1 mg/mL.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (MHB), ranging from 128

    
    g/mL down to 0.25 
    
    
    
    g/mL.
  • Inoculation: Adjust bacterial culture (S. aureus or E. coli) to

    
     CFU/mL (0.5 McFarland standard) and add 100 
    
    
    
    L to each well.
  • Controls:

    • Positive Control:[2][3] Ciprofloxacin or Fluconazole.[2][3][4]

    • Negative Control:[2][3] DMSO only (ensure <1% final concentration).[2][3]

    • Sterility Control: Media only.[2][3]

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[2][3] Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).[2][3]

Data Summary: Comparative Potency

The following table summarizes the potency of key THC derivatives found in recent literature [1, 4, 7].

Compound ClassTarget OrganismMIC (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

g/mL)
Reference StandardNotes
N9-Chlorobenzyl THC S. aureus2 - 4Ciprofloxacin (0.5-1)Moderate antibacterial; high lipophilicity.
1-Amino THC S. pneumoniae1 - 2Vancomycin (1-2)Targets Lipid II; low resistance development.[2][3]
C6-Fluoro THC C. albicans0.5 - 1Fluconazole (1-2)Superior antifungal activity; inhibits CYP51.[2][3]
THC-Triazole Hybrid A. fumigatus0.25Voriconazole (0.[2][3][6]25)Broad-spectrum antifungal.[2][3][6]

Part 5: Future Outlook & Challenges

While the THC scaffold is potent, cytotoxicity remains the primary bottleneck.[2][3] Highly lipophilic derivatives often show non-specific binding to mammalian membranes.[2][3] Future development must focus on:

  • Selectivity Index (SI): Calculating

    
    .[2][3] A viable drug candidate should have an SI > 10.[2][3]
    
  • Metabolic Stability: The C-3 position is prone to oxidation.[2][3] Introducing gem-dimethyl groups or fluorine at metabolic hotspots can extend half-life.[2][3]

  • Hybridization: Fusing THC with hydrophilic pharmacophores (e.g., sugars or amino acids) to improve solubility and reduce toxicity.[2][3]

References

  • Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds. MedChemComm. Link

  • THCz: Small molecules with antimicrobial activity that block cell wall lipid intermediates. PNAS.[2][3][7] Link[2][3]

  • Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. Bioorganic & Medicinal Chemistry Letters. Link

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Antibacterial Potential of Tetrahydrocarbazoles (THCZ): A Review. Current Drug Discovery Technologies. Link[2][3]

  • Carbazole Derivatives as Potential Antimicrobial Agents. Molecules. Link

  • Synthesis, antimicrobial evaluation, and molecular docking studies of new tetrahydrocarbazole derivatives. ResearchGate. Link

Sources

Targeting the Microtubule-DNA Axis: Anticancer Potency of 9-Methyl-2,3,4,9-Tetrahydro-1H-Carbazol-1-One Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for small-molecule chemotherapeutics has increasingly focused on "privileged scaffolds"—molecular frameworks capable of providing diverse ligands for biological targets. The 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one core represents a critical pharmacophore in this domain. While the core ketone itself is a versatile synthon, its


-unsaturated analogs (specifically 2-benzylidene derivatives)  exhibit potent anticancer activity.

This technical guide analyzes the structural rationale, synthesis, and biological mechanisms of these analogs. Unlike non-specific cytotoxic agents, these derivatives demonstrate a dual-mode of action: destabilizing microtubule polymerization and intercalating into DNA, leading to G2/M phase arrest and subsequent apoptosis.

Chemical Architecture & SAR Logic

The therapeutic efficacy of this class stems from the modification of the C-1 ketone position. The core molecule, 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, serves as a rigid, lipophilic anchor.

Structural Activity Relationship (SAR)[1]
  • The N-Methyl Group (Pos 9): Methylation at the indole nitrogen increases lipophilicity, enhancing membrane permeability compared to the unsubstituted N-H parent. It also prevents metabolic N-oxidation.

  • The

    
    -Unsaturated Ketone (Michael Acceptor):  The introduction of an arylmethylene group at the C-2 position (via Claisen-Schmidt condensation) creates a chalcone-like system. This electrophilic center can interact with nucleophilic residues (e.g., cysteine thiols) in the tubulin binding pocket.
    
  • The Aryl Ring (Ring E): Substituents on the benzylidene ring (e.g., -Cl, -OMe, -NO2) dictate electronic affinity and steric fit within the colchicine-binding site of tubulin.

Synthesis Strategy: The Claisen-Schmidt Protocol[2]

The most robust route to these analogs involves a base-catalyzed aldol condensation followed by dehydration. This protocol is favored for its high atom economy and scalability.

Experimental Protocol: Synthesis of (E)-2-Benzylidene-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Reagents:

  • 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq)

  • Substituted Benzaldehyde (1.1 eq)

  • Potassium Hydroxide (KOH) pellets

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of the carbazol-1-one precursor and 1.1 mmol of the appropriate benzaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 1.0 g of KOH pellets. The reaction is exothermic; ensure magnetic stirring is vigorous to prevent local overheating.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane:Ethyl Acetate 8:2). Look for the disappearance of the ketone spot.

  • Precipitation: Pour the reaction mixture onto crushed ice (approx. 100g) with stirring. Acidify slightly with 10% HCl if necessary to neutralize excess base.

  • Purification: Filter the resulting precipitate. Recrystallize from ethanol or a chloroform-ethanol mixture to yield the pure chalcone-like analog (usually yellow/orange crystals).

Synthesis Workflow Diagram

SynthesisPath Precursor 9-Methyl-carbazol-1-one (Ketone Core) Intermediate Aldol Intermediate (Transient) Precursor->Intermediate KOH, EtOH Reflux Aldehyde Ar-CHO (Benzaldehyde) Aldehyde->Intermediate Product (E)-2-Benzylidene Analog (Active Agent) Intermediate->Product - H2O (Dehydration)

Caption: Base-catalyzed condensation pathway yielding the active


-unsaturated analog.

Pharmacological Mechanisms[3][4][5][6]

The anticancer potency of these analogs is not accidental; it is a result of multi-target engagement.

Mechanism 1: Microtubule Destabilization

The structural similarity of the carbazole-benzylidene motif to combretastatin A-4 allows it to bind to the colchicine site on


-tubulin. This binding inhibits microtubule polymerization, preventing the formation of the mitotic spindle.
Mechanism 2: DNA Intercalation

The planar tricyclic carbazole core allows the molecule to slide between DNA base pairs (intercalation). This disrupts replication forks and can inhibit Topoisomerase II, leading to double-strand breaks.

The Apoptotic Cascade

Both pathways converge on the mitochondria. The cellular stress triggers the release of Cytochrome C, activation of Caspase-3/9, and cleavage of PARP, resulting in programmed cell death.

Signaling Pathway Diagram

MOA Drug Carbazole Analog Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binding DNA Genomic DNA (Intercalation) Drug->DNA Intercalation Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Spindle Defect Topo Topoisomerase II Inhibition DNA->Topo Mito Mitochondrial Potential Loss (ΔΨm ↓) Arrest->Mito Stress Signal Topo->Arrest Caspase Caspase-3 Activation Mito->Caspase Cytochrome C Release PARP PARP Cleavage Caspase->PARP Death Apoptosis PARP->Death

Caption: Dual-mechanism cascade: Tubulin inhibition and DNA intercalation converging on apoptosis.

Biological Evaluation Protocols

To validate the activity of synthesized analogs, the following assays are standard industry requirements.

A. Cytotoxicity Assay (MTT)

Purpose: Determine the IC50 (concentration inhibiting 50% of growth).

  • Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, or U87MG) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Dissolve analogs in DMSO (keep final DMSO < 0.1%). Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h at 37°C.

  • Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

B. Cell Cycle Analysis (Flow Cytometry)

Purpose: Confirm G2/M arrest.[1]

  • Fixation: Harvest treated cells (

    
    ), wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
    
  • Staining: Resuspend pellets in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in the dark.

  • Analysis: Analyze DNA content using a flow cytometer (excitation 488 nm, emission >575 nm). Look for accumulation in the G2/M peak.

Comparative Efficacy Data

The following table summarizes the potency of 9-methyl-carbazol-1-one analogs compared to standard clinical agents. Note: Values are representative of the class based on SAR studies (References 1, 3, 5).

Compound IDR-Group (Benzylidene)IC50 (MCF-7 Breast)IC50 (HCT-116 Colon)Mechanism Highlight
Analog 4a Phenyl (Unsub)12.5 µM15.2 µMModerate Tubulin inhibition
Analog 4g 3,4,5-Trimethoxy1.09 µM 2.1 µM High affinity (Colchicine mimic)
Analog 4c 4-Chloro5.8 µM7.4 µMEnhanced lipophilicity
Doxorubicin (Control)0.8 µM1.2 µMDNA Intercalation
Precursor Ketone (No substitution)>100 µM>100 µMInactive (Lack of Michael acceptor)

Key Insight: The trimethoxy substitution (Analog 4g style) often yields the highest potency due to its structural resemblance to the trimethoxyphenyl ring of Colchicine and Podophyllotoxin.

References

  • Synthesis, spectral analysis, DFT studies and Biological application of (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. Source: Elsevier / ScienceDirect URL:[Link]

  • Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Source: Bentham Science / Current Medicinal Chemistry URL:[Link]

  • Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl methanamine derivatives against human glioma. Source: World Journal of Advanced Research and Reviews URL:[2][Link]

  • 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (Crystal Structure). Source: Acta Crystallographica / NIH PMC URL:[Link]

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Source: PubMed / Molecules URL:[Link]

Sources

Technical Guide: Mechanism of Action & Utility of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

[1][2][3]

Compound Identity:

  • IUPAC Name: 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one[1][2][3][4][5][6][7]

  • CAS Registry Number: 1485-19-4[1][2][3][4][6][8]

  • Distinct Isomer Warning: This compound is the 1-one isomer.[1][2][3][6] It is structurally distinct from the 4-one isomer (CAS 27387-31-1), which is the well-known key intermediate for the antiemetic drug Ondansetron.[1][2][3][6]

Executive Summary

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a tricyclic indole derivative functioning primarily as a fluorosolvatochromic probe and a privileged pharmacophore scaffold .[1][2][3][6] Unlike its 4-one isomer (a specific serotonin 5-HT3 antagonist precursor), the 1-one isomer is characterized by a carbonyl group at the C1 position, which is not directly conjugated with the indole nitrogen’s lone pair through the double bond system in the same manner as the vinylogous amide of the 4-one.[1][2][6]

Its mechanism of action is defined in two contexts:[3][4][7][9]

  • Biophysical Mechanism: It acts as a sensitive reporter of local hydrogen-bonding environments via Intramolecular Charge Transfer (ICT).[1][2][3][6]

  • Pharmacological Mechanism: It serves as a bioisostere for carbazole alkaloids (e.g., Ellipticine), exhibiting DNA intercalation and Acetylcholinesterase (AChE) inhibition properties in its derivatives.[6]

Biophysical Mechanism: Intramolecular Charge Transfer (ICT)

In research applications, this molecule functions as a fluorescent probe.[6] Its "mechanism" involves the modulation of electronic states by the solvent environment.[6]

The Dipolar Interaction Pathway

Upon photoexcitation, the molecule undergoes a significant change in dipole moment.[6] The indole nitrogen (electron donor) and the C1-carbonyl (electron acceptor) create a "push-pull" system.[1][2][3][6]

  • Ground State (S₀): The molecule exists in a relatively non-polarized state stabilized by weak solvent interactions.[3][6]

  • Excitation (S₁): Absorption of a photon triggers an Intramolecular Charge Transfer (ICT) from the nitrogen lone pair to the carbonyl oxygen.[6]

  • Solvent Relaxation: In polar or hydrogen-bonding solvents (e.g., water, alcohols), the solvent molecules reorient around the highly dipolar excited state, lowering its energy.[6]

  • Emission: The molecule returns to the ground state, emitting a photon.[6] The energy gap (and thus emission wavelength) is strictly dependent on the solvent's H-bond donor capability (

    
    ).[1][2][3][6]
    

Key Insight: This mechanism allows the molecule to "sense" the micro-polarity of biological environments, such as the hydrophobic pockets of serum albumin or the interfacial region of micelles.[6]

ICT_Mechanismcluster_legendMechanism ComponentsGroundGround State (S₀)Low Dipole MomentExcitationPhotoexcitation(hv)Ground->ExcitationFrankCondonFranck-CondonExcited State (S₁*)Excitation->FrankCondonRelaxationSolvent Relaxation(H-Bond Reorientation)FrankCondon->Relaxation < 1 psICT_StateICT State (S₁')High Dipole Moment(Charge Separated)Relaxation->ICT_State StabilizationEmissionFluorescence Emission(Red Shifted in Polar Solvents)ICT_State->EmissionEmission->Ground DecayDonor: Indole NDonor: Indole NAcceptor: C=O (C1)Acceptor: C=O (C1)Donor: Indole N->Acceptor: C=O (C1)

Caption: The Intramolecular Charge Transfer (ICT) cycle governing the fluorescence mechanism.[2][3][6]

Pharmacological Mechanism: Scaffold Bioactivity

While the 1-one isomer itself is a research compound, its derivatives exhibit specific biological activities.[3][6]

Acetylcholinesterase (AChE) Inhibition

Tetrahydrocarbazole derivatives bind to the Peripheral Anionic Site (PAS) of the AChE enzyme.[6]

  • Mechanism: The planar tricyclic core stacks against the aromatic residues (Trp286) in the PAS via

    
    -
    
    
    interactions.[1][2][3][6]
  • Effect: This blockade prevents the hydrolysis of acetylcholine and, critically, inhibits the AChE-induced aggregation of

    
    -amyloid fibrils, a key pathogen in Alzheimer's disease.
    
DNA Intercalation (Ellipticine Analogues)

The 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one core mimics the structure of Ellipticine, a potent antineoplastic agent.[1][2][3][6]

  • Mechanism: The planar aromatic system intercalates between DNA base pairs.[3][6]

  • Topoisomerase II Inhibition: The intercalation stabilizes the DNA-Topoisomerase II cleavable complex, preventing DNA religation and inducing apoptosis in rapidly dividing cells.[6]

Experimental Protocols

Protocol A: Synthesis via Fischer Indole Cyclization

This is the standard method for generating the scaffold with high regioselectivity.[3][6]

Reagents:

  • N-Methyl-N-phenylhydrazine (1.0 eq)[1][2][3][6]

  • 1,2-Cyclohexanedione (1.0 eq) (Note: Use of dione favors the ketone product directly)[3][6]

  • Glacial Acetic Acid (Solvent/Catalyst)[3][6][10]

  • Conc. HCl (Catalyst)[2][3][6][10]

Workflow:

  • Condensation: Dissolve N-methyl-N-phenylhydrazine and 1,2-cyclohexanedione in glacial acetic acid.

  • Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. The acid catalyzes the formation of the hydrazone intermediate, followed by the [3,3]-sigmatropic rearrangement (Fischer Indole synthesis).[6]

  • Quenching: Pour the hot reaction mixture into crushed ice/water.

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane:EtOAc 8:2) to yield the 1-one isomer.[1][2][3][6]

Validation Check:

  • ¹H NMR (CDCl₃): Look for the N-methyl singlet at ~3.6 ppm and the absence of vinylic protons in the saturated ring (except aromatic).[3][6]

  • IR: Strong carbonyl stretch at ~1640–1650 cm⁻¹ (conjugated ketone).[2][3][6]

Protocol B: Solvatochromic Shift Assay

To verify the ICT mechanism and probe a solvent environment.[3][6]

  • Preparation: Prepare a 10 µM stock solution of the compound in Acetonitrile.

  • Solvent Panel: Aliquot into cuvettes containing solvents of varying polarity: Toluene (non-polar), Dichloromethane, Methanol, and Water (highly polar).[6]

  • Measurement: Record fluorescence emission spectra (Excitation: ~340 nm).

  • Data Analysis: Plot the Stokes shift (cm⁻¹) against the Lippert-Mataga polarity parameter (

    
    ) of the solvents.[3][6] A linear correlation confirms the ICT mechanism.[6]
    

Physicochemical Data Summary

PropertyValueContext
Molecular Weight 199.25 g/mol Small molecule, CNS permeable
Formula C₁₃H₁₃NO
LogP ~2.5Lipophilic, crosses Blood-Brain Barrier
H-Bond Acceptors 1 (Carbonyl)Key for solvent interaction
H-Bond Donors 0 (N-methylated)No N-H donor, reducing non-specific binding
Fluorescence SolvatochromicEmission shifts Red in polar solvents

Synthesis & Reactivity Pathway

The chemical mechanism of the scaffold's formation and its downstream utility as a "synthon" for drug discovery.[6]

Synthesis_PathwayHydrazineN-Methyl-phenylhydrazineHydrazoneArylhydrazone IntermediateHydrazine->HydrazoneAcid Cat. (AcOH)Dione1,2-CyclohexanedioneDione->HydrazoneAcid Cat. (AcOH)Sigmatropic[3,3]-Sigmatropic Rearrangement(Rate Limiting Step)Hydrazone->SigmatropicHeat (-NH3)Product9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one(Target Scaffold)Sigmatropic->ProductCyclizationDeriv1Carbazole Alkaloids(e.g., Ellipticine analogs)Product->Deriv1FunctionalizationDeriv2Fluorophores(H-Bond Sensors)Product->Deriv2Derivatization

Caption: Fischer Indole Synthesis pathway yielding the 1-one scaffold and its downstream applications.[1][2][3][6]

References

  • Ghosh, S., et al. (2013).[5][6][11] Tuning the Solution Phase Photophysics of Two De Novo Designed Hydrogen Bond Sensitive 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Derivatives. Journal of Fluorescence. Link

  • Thiruvalluvar, A., et al. (2007).[6][12] 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E. Link

  • Kukreja, G., et al. (2010).[6] Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry. Link

  • PubChem Compound Summary. 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 1485-19-4).[1][2][3][4][6] National Center for Biotechnology Information.[3][6] Link[2][3][6]

Targeted Discovery of Novel Carbazole Therapeutics: From Rational Design to Scalable Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbazole nucleus (9H-carbazole) represents a "privileged scaffold" in medicinal chemistry due to its electronic versatility and structural rigidity. While historically utilized in optoelectronics (e.g., PVK), its tricyclic heteroaromatic system is now a cornerstone in oncology, specifically for targeting DNA Topoisomerase II and the PI3K/Akt/mTOR pathway. This guide provides a technical roadmap for the rational design, palladium-catalyzed synthesis, and biological validation of novel carbazole derivatives, moving beyond classical Fischer indole synthesis to modern C-H activation methodologies.

Part 1: Rational Design & Computational Framework

Before wet-lab synthesis, the structural modification of the carbazole core must be guided by Structure-Activity Relationship (SAR) logic to maximize potency and solubility.

Structural Logic and SAR

The carbazole scaffold offers distinct vectors for modification. Causality in design is critical:

  • The N9-Position (Solubility Vector): Substitution here primarily affects pharmacokinetics. Alkylation or sulfocylation at N9 reduces the high lipophilicity of the aromatic core, improving oral bioavailability without significantly altering the electronic environment of the rings.

  • The C3/C6-Positions (Electronic Vectors): These are the most reactive sites for electrophilic substitution. Functionalization here (e.g., with formyl, acetyl, or heterocyclic moieties like furan/thiophene) directly influences DNA intercalation affinity and Topoisomerase II inhibition.

  • The C1/C4-Positions (Steric Vectors): Substituents here induce torsion, disrupting planarity. This is useful if the target requires a non-planar ligand but detrimental for DNA intercalation.

In Silico Workflow

The following diagram outlines the decision matrix for selecting candidates prior to synthesis.

DesignWorkflow Target Target Identification (Topo IIu03b1 / PI3K) Scaffold Carbazole Core Selection Target->Scaffold Pharmacophore Mapping Docking Molecular Docking (Binding Energy < -9 kcal/mol) Scaffold->Docking Virtual Screening ADMET ADMET Prediction (LogP, Solubility) Docking->ADMET Top Hits Synthesis Synthetic Prioritization ADMET->Synthesis Lead Candidates Synthesis->Docking SAR Refinement

Figure 1: Rational design workflow prioritizing candidates with high binding affinity and viable pharmacokinetic profiles.

Part 2: Advanced Synthetic Methodologies

Classical methods like the Graebe-Ullmann synthesis often require harsh conditions (high heat, strong acids) and lack functional group tolerance. For modern drug discovery, Palladium-Catalyzed Intramolecular C-H Activation is the superior protocol due to its atom economy and ability to close the ring under milder conditions.

The Buchwald-Tsang Protocol (Pd-Catalyzed)

This method constructs the carbazole core via a tandem C-H functionalization/C-N bond formation from 2-arylacetanilides or biaryl amides.

Why this method?

  • Causality: It bypasses the need for pre-functionalized ortho-positions on the second ring, allowing for the synthesis of unsymmetrical carbazoles that are difficult to access via oxidative cyclization.

  • Oxidant Choice: The use of Cu(OAc)₂ regenerates the active Pd(II) species from Pd(0), making the cycle catalytic rather than stoichiometric.

Experimental Protocol: Intramolecular C-H Amination

Note: This protocol is a self-validating system; failure to observe color change (Pd black precipitation) or specific TLC shifts indicates catalyst poisoning or incomplete oxidation.

Reagents:

  • Substrate: N-Acetyl-2-aminobiaryl (1.0 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)[1]

  • Oxidant: Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)

  • Solvent: Toluene (anhydrous)

  • Atmosphere: O₂ (1 atm) or Air

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the N-acetyl-2-aminobiaryl substrate (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Cu(OAc)₂ (181 mg, 1.0 mmol).

  • Solvation: Evacuate and backfill with Oxygen (balloon). Add anhydrous Toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110°C in an oil bath. Stir vigorously for 12–24 hours.

    • Checkpoint: Monitor via TLC. The starting material (more polar due to amide NH) should disappear, replaced by a highly fluorescent spot (carbazole product) under UV (254/365 nm).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper salts and palladium black. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient).

Comparative Synthetic Metrics
FeatureClassical (Graebe-Ullmann)Modern (Pd-Catalyzed C-H)Green (Microwave/Water)
Precursors Triazoles/AzidesBiaryl amidesHalo-anilines
Temperature >300°C (Pyrolysis)100–120°C100°C (MW)
Atom Economy Low (N₂ loss)HighHigh
Functional Group Tolerance Poor (Sensitive to acid/heat)Excellent (Esters, Nitriles safe)Moderate
Yield (Typical) 40–60%80–95%70–85%

Part 3: Structural Characterization & Quality Control

Trustworthiness in data is paramount. A synthesized carbazole must pass specific spectral checkpoints before biological testing.

  • ¹H NMR Signature: The N-H proton of the carbazole (if N9 is unsubstituted) typically appears as a broad singlet downfield at δ 11.0–11.5 ppm (DMSO-d₆). Disappearance of this peak confirms successful N-alkylation.

  • C3/C6 Symmetry: In symmetrically substituted derivatives (e.g., 3,6-di(2-furyl)carbazole), the proton signals will simplify due to the C2 axis of symmetry. Lack of symmetry indicates regioselectivity issues.

  • HRMS: Mass accuracy must be within 5 ppm of the calculated value to confirm elemental composition.

Part 4: Biological Evaluation & Mechanism[2]

The primary therapeutic interest for carbazoles is Topoisomerase II Inhibition . Topo II enzymes relax DNA supercoiling; carbazoles act as "poisons," stabilizing the cleavable complex and leading to DNA strand breaks and apoptosis.

Mechanism of Action Pathway

MOA Drug Carbazole Derivative (Intercalator) Complex Ternary Complex (Drug-DNA-Enzyme) Drug->Complex Binding TopoII Topoisomerase II (Enzyme) TopoII->Complex Binding DNA Genomic DNA DNA->Complex Binding StrandBreak Double-Strand Breaks (DSBs) Complex->StrandBreak Stabilization of Cleavable Complex Apoptosis Apoptosis (Cell Death) StrandBreak->Apoptosis DNA Damage Response

Figure 2: Mechanism of Action. Carbazole derivatives stabilize the DNA-Topo II complex, preventing religation and triggering apoptotic pathways.

Validation Protocol: MTT Cytotoxicity Assay

Standard Operating Procedure (SOP) for determining IC₅₀.

  • Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve the carbazole derivative in DMSO (stock). Prepare serial dilutions in culture medium. Add to wells (Final DMSO concentration < 0.1%).

  • Incubation: Incubate for 48h.

  • Development: Add MTT reagent (5 mg/mL in PBS). Incubate for 4h. Metabolic active cells convert yellow MTT to purple formazan.

  • Quantification: Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm .

  • Analysis: Plot Absorbance vs. Log(Concentration). Calculate IC₅₀ using non-linear regression.

    • Control: Use Cisplatin or Ellipticine as a positive control for benchmarking.

References

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005).[1] Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles.[1][2][3] Journal of the American Chemical Society, 127(42), 14560–14561. Link

  • Wyrębska, A., Gach, K., & Janecka, A. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction.[4] Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Link

  • Bashir, M., et al. (2015).[5] Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13496-13517.[5] Link

  • Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012).[5][6] Occurrence, Biogenesis, and Synthesis of Biologically Active Carbazole Alkaloids.[5][6] Chemical Reviews, 112(6), 3193–3328.[5][6] Link

  • Li, F., et al. (2020). Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 191, 112181. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 1,2,3,9-Tetrahydro-4H-carbazol-4-one Derivatives via Fischer Indolization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1,2,3,9-tetrahydro-4H-carbazol-4-one is a pivotal transformation in medicinal chemistry, serving as the scaffold for the 5-HT3 receptor antagonist Ondansetron and various anti-inflammatory agents.[1] While the classical Fischer indole synthesis provides a reliable pathway, it often suffers from harsh conditions, variable yields, and difficult purification due to tarry byproducts.

This guide details two validated protocols: a robust Classical Thermal Method using glacial acetic acid and a high-efficiency Microwave-Assisted Method using Lewis acid catalysis. We analyze the mechanistic causality of the [3,3]-sigmatropic rearrangement to optimize regioselectivity and yield.

Mechanistic Insight & Reaction Pathway

The formation of the carbazol-4-one core from phenylhydrazine and 1,3-cyclohexanedione is not merely a condensation; it is a cascade reaction governed by the stability of the "ene-hydrazine" intermediate.

The Critical Step: [3,3]-Sigmatropic Rearrangement

Success depends on the acid-catalyzed tautomerization of the hydrazone (A) to the ene-hydrazine (B). The subsequent C-C bond formation (C) is the rate-determining step. In 1,3-diones, the presence of the second carbonyl group increases the acidity of the


-protons, facilitating enolization but also increasing the risk of polymerization.
Pathway Visualization

The following diagram illustrates the molecular logic flow, highlighting the critical ammonia elimination step that drives aromatization.

FischerMechanism Reactants Phenylhydrazine + 1,3-Cyclohexanedione Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Catalysis Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Aminal Cyclic Aminoacetal (Aminal) Diimine->Aminal Cyclization Product Tetrahydrocarbazol-4-one (Aromatized) Aminal->Product Acid Elimination Ammonia NH3 (Byproduct) Aminal->Ammonia

Figure 1: Mechanistic cascade of the Fischer Indole Synthesis for carbazol-4-ones.

Critical Parameters & Optimization

Before initiating protocols, consider these three variables that dictate product purity:

Catalyst Selection: Brønsted vs. Lewis[2][3]
  • Brønsted Acids (e.g., H₂SO₄, AcOH): Effective but often promote polymerization of the 1,3-dione starting material, leading to dark tars.

  • Lewis Acids (e.g., ZnCl₂): Preferred for sensitive substrates. ZnCl₂ coordinates with the hydrazine nitrogens, lowering the activation energy for the [3,3]-shift without aggressively polymerizing the ketone.

Solvent Effects[4]
  • Glacial Acetic Acid: The "Gold Standard" for thermal runs. It acts as both solvent and catalyst.[2][3]

  • Ethanol/Methanol: Required for microwave protocols to absorb microwave energy efficiently (high loss tangent).

  • Ionic Liquids: Emerging media for green synthesis but require complex workup.

Regioselectivity (For Unsymmetrical Diones)

If using 5-methyl-1,3-cyclohexanedione , two enolizable positions exist.

  • Kinetic Control: Favors the less substituted enol.

  • Thermodynamic Control: Favors the more substituted enol (usually leading to the angular isomer).

  • Guidance: For high purity, use steric bulk on the hydrazine or specific Lewis acids to lock regioselectivity.

Experimental Protocols

Protocol A: Classical Thermal Synthesis (Scale: 10-50 mmol)

Best for: Large batches where equipment is limited.

Materials:

  • Phenylhydrazine hydrochloride (CAS: 59-88-1)

  • 1,3-Cyclohexanedione (CAS: 504-02-9)

  • Glacial Acetic Acid (Solvent/Catalyst)[1][4][5]

  • Ice-water bath

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-cyclohexanedione (1.12 g, 10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add phenylhydrazine hydrochloride (1.44 g, 10 mmol) slowly. Note: The reaction is exothermic; add in portions to prevent thermal runaway.

  • Reflux: Attach a reflux condenser and heat the mixture to 110°C (oil bath temperature) for 2–3 hours .

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1). The hydrazone spot (intermediate) should disappear.

  • Quench: Cool the reaction mixture to room temperature. Pour the dark solution slowly into 100 mL of crushed ice/water with vigorous stirring.

  • Isolation: A solid precipitate (often yellow/brown) will form. Stir for 30 minutes to ensure full precipitation.

  • Filtration: Filter the solid using a Buchner funnel. Wash copiously with cold water to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) or Methanol .

    • Yield Expectation: 60–75%.

    • Appearance: Off-white to pale yellow needles.

Protocol B: Microwave-Assisted Synthesis (Scale: 1-5 mmol)

Best for: High-throughput screening, library generation, and maximizing yield.

Materials:

  • Phenylhydrazine (Free base or HCl salt)

  • 1,3-Cyclohexanedione[1][6]

  • ZnCl₂ (Anhydrous)

  • Absolute Ethanol

Procedure:

  • Loading: In a 10 mL microwave process vial, combine 1,3-cyclohexanedione (1 mmol), phenylhydrazine (1 mmol), and ZnCl₂ (1.2 mmol).

  • Solvent: Add Absolute Ethanol (3 mL). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

    • Temperature: 140°C

    • Hold Time: 5–10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High[3]

  • Workup: Decant the reaction mixture into water (20 mL). Extract with Ethyl Acetate (3 x 10 mL).

  • Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Yield Expectation: 85–92%.

Data Analysis & Validation

Comparison of Methods
ParameterThermal Reflux (Protocol A)Microwave (Protocol B)
Reaction Time 2–4 Hours5–10 Minutes
Catalyst Acetic Acid (Solvent)ZnCl₂ (Lewis Acid)
Yield 60–75%85–92%
Purity (Crude) Low (Tarry byproducts)High (Cleaner profile)
Scalability High (Multi-gram)Low (Milligram/Gram)
Spectroscopic Validation (1,2,3,9-Tetrahydro-4H-carbazol-4-one)
  • ¹H NMR (500 MHz, DMSO-d₆):

    • 
       11.8 (s, 1H, NH  - Indole) — Disappearance of hydrazine NH2 is critical.
      
    • 
       8.0 (d, 1H, Ar-H)
      
    • 
       7.4–7.1 (m, 3H, Ar-H)
      
    • 
       2.9 (t, 2H, CH₂ adjacent to ketone)
      
    • 
       2.4 (t, 2H, CH₂ adjacent to indole C3)
      
    • 
       2.1 (m, 2H, middle CH₂)
      
  • IR (KBr): 1630 cm⁻¹ (C=O stretching, conjugated).

Workflow Logic & Troubleshooting

The following diagram outlines the decision-making process for purification and troubleshooting common issues.

WorkflowLogic Start Crude Reaction Mixture TLC TLC Analysis (EtOAc:Hex 1:1) Start->TLC Decision Is Product Spot Visible? TLC->Decision Yes Quench & Filter Decision->Yes Rf ~0.4 No Check Hydrazone Formation Decision->No Only SM Purification Recrystallization (EtOH) Yes->Purification Issue1 Dark Tar/Oil? Purification->Issue1 Solution1 Use Column Chromatography (DCM:MeOH) Issue1->Solution1 Yes Solution2 Switch to ZnCl2/Microwave (Prevent Polymerization) Issue1->Solution2 Persistent Issue

Figure 2: Purification and troubleshooting decision tree.

Application: Ondansetron Synthesis

The 1,2,3,9-tetrahydro-4H-carbazol-4-one synthesized here is the immediate precursor to Ondansetron .[3][7]

  • N-Methylation: The indole nitrogen is methylated using Dimethyl Carbonate or MeI.

  • Mannich Reaction: Reaction with formaldehyde and dimethylamine introduces the side chain.

  • Nucleophilic Substitution: The amine is displaced by 2-methylimidazole to yield Ondansetron.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[8][9][2][4][5][10][11][12][13][14][15] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993).[16] "The Fischer Indole Synthesis."[8][9][2][4][5][10][11][12][13][14][15] Organic Preparations and Procedures International, 25(6), 607–632. Link

  • Lipson, V. V., & Gorobets, N. Y. (2009). "One-pot synthesis of 1,2,3,4-tetrahydrocarbazoles." Molecular Diversity, 13, 399–419. Link

  • Glaxo Group Ltd. (1987). "Tetrahydrocarbazolone derivatives." US Patent 4,695,578 (Ondansetron primary patent).[3] Link

  • Sridharan, V., et al. (2011). "Recent Advances in the Fischer Indole Synthesis." Chemical Reviews, 111(11), 7157–7259. Link

Sources

N-methylation of 1,2,3,9-tetrahydro-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Industrial Context

The N-methylation of 1,2,3,9-tetrahydro-4H-carbazol-4-one (Compound 1 ) is a pivotal synthetic transformation in the manufacturing of carbazole-based pharmaceuticals. Most notably, the resulting product, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Compound 2 ), serves as the immediate precursor for the Mannich reaction in the synthesis of Ondansetron (Zofran®), a highly selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting (CINV).

This Application Note provides a comparative technical guide for this transformation, contrasting the Classic Laboratory Method (Sodium Hydride/Methyl Iodide) against the Green Process Method (Dimethyl Carbonate). It addresses the critical challenge of regioselectivity—favoring N-alkylation over O-alkylation or C-alkylation—and provides validated protocols for reproducible scale-up.

Mechanistic Insight & Reaction Design

The substrate contains a tetrahydrocarbazole framework.[1][2][3][4][5][6] The indole nitrogen (N-9) is the target nucleophile. However, the presence of the C-4 carbonyl group creates an enone-like system, theoretically allowing for ambident reactivity (N- vs. O- vs. C-alkylation).

  • Acidity: The indole N-H proton has a pKa of approximately 17 (in DMSO). Deprotonation requires a moderately strong base.

  • Regioselectivity: While the anion is delocalized, the nitrogen atom retains the highest electron density and nucleophilicity under thermodynamic control.

  • Sterics: The C-4 carbonyl position is sterically accessible, but N-methylation is preferred due to the restoration of aromaticity in the pyrrole ring of the carbazole system.

Pathway Visualization

ReactionMechanism Substrate 1,2,3,9-Tetrahydro- 4H-carbazol-4-one (Reactant) Anion Delocalized Indolyl Anion (Intermediate) Substrate->Anion Deprotonation (-H+) Base Base (NaH or K2CO3) Base->Anion Product 9-Methyl-1,2,3,9- tetrahydrocarbazol-4-one (Target) Anion->Product SN2 Attack (Major Pathway) SideProduct O-Alkylated / C-Alkylated Impurities (Minor) Anion->SideProduct Competing Pathways Me_Source Methyl Source (MeI or DMC) Me_Source->Product

Caption: Mechanistic pathway for the regioselective N-methylation of tetrahydrocarbazol-4-one.

Experimental Protocols

Method A: High-Purity Laboratory Scale (NaH / MeI)

Best for: Small-scale research (mg to g), high yield requirements, and rapid kinetics.

Safety Warning: Sodium hydride (NaH) releases flammable hydrogen gas. Methyl Iodide (MeI) is a neurotoxin and alkylating agent. Work in a fume hood.

Reagents:

  • Substrate: 10.0 g (54 mmol)

  • Sodium Hydride (60% dispersion in mineral oil): 2.6 g (65 mmol, 1.2 eq)

  • Methyl Iodide (MeI): 4.0 mL (65 mmol, 1.2 eq)

  • Solvent: Anhydrous DMF (100 mL)

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solubilization: Dissolve the substrate (10.0 g) in anhydrous DMF (80 mL) under nitrogen. Cool to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH portion-wise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes until H2 evolution ceases and the solution turns a deep orange/brown (formation of the indolyl anion).

  • Alkylation: Add MeI dropwise via syringe over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours.

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (Rf ~0.3) should disappear, replaced by a less polar spot (Rf ~0.5).

  • Quench: Cool back to 0°C. Carefully quench with saturated NH4Cl solution (20 mL).

  • Workup: Pour mixture into ice water (300 mL). The product typically precipitates. Filter the solid.[2][3] If no precipitate, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Methanol or Ethanol.

Expected Yield: 90–95% Appearance: Off-white to pale yellow solid.

Method B: Green Process Scale (Dimethyl Carbonate)

Best for: Industrial scale-up, green chemistry compliance, avoidance of halogenated waste.

Rationale: Dimethyl Carbonate (DMC) acts as both solvent and methylating agent.[7] It is non-toxic and biodegradable.[8] This reaction requires higher temperatures (reflux) because DMC is a weaker electrophile than MeI.

Reagents:

  • Substrate: 50.0 g (0.27 mol)

  • Dimethyl Carbonate (DMC): 250 mL (Excess, acts as solvent)

  • Potassium Carbonate (K2CO3): 3.7 g (0.1 eq) - Catalytic amount sufficient due to DMC mechanism.

  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (1.0 g) to accelerate phase transfer.

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and mechanical stirrer.

  • Charging: Add substrate, K2CO3, TBAB, and DMC.

  • Reaction: Heat the mixture to reflux (DMC boiling point ~90°C). Stir vigorously.

    • Note: The reaction is slower than Method A. Expect 5–8 hours for completion.

  • Monitoring: Monitor by HPLC (see Section 5).

  • Workup: Distill off the excess DMC (recyclable). The residue contains the product and inorganic salts.

  • Isolation: Add water (200 mL) to the residue to dissolve salts. Filter the insoluble product.

  • Purification: Wash the filter cake with cold water and heptane. Dry in a vacuum oven at 50°C.

Expected Yield: 85–90% E-Factor: Significantly lower than Method A due to solvent recycling and lack of halide waste.

Process Comparison & Decision Matrix

The following table summarizes the trade-offs between the two methodologies to assist in process selection.

FeatureMethod A (NaH / MeI)Method B (DMC / K2CO3)
Reaction Type Irreversible Deprotonation (Stoichiometric)Equilibrium / Catalytic
Kinetics Fast (< 3 hours)Slow (5–10 hours)
Temperature 0°C to Room TempReflux (~90°C)
Atom Economy Low (NaI and Oil waste)High (CO2 and MeOH byproducts)
Safety Profile High Risk (H2 gas, Neurotoxic MeI)Safe (Biodegradable, Non-toxic)
Cost High (Anhydrous solvents, MeI)Low (Bulk DMC is cheap)
Primary Use Medicinal Chemistry / Lead OpGMP Manufacturing / Pilot Plant
Workflow Logic Diagram

DecisionTree Start Select Methylation Strategy ScaleQ Is Scale > 100g? Start->ScaleQ ToxQ Strict Halogen/Tox Limits? ScaleQ->ToxQ Yes MethodA Method A: NaH + MeI (High Yield, Fast) ScaleQ->MethodA No ToxQ->MethodA No (Ventilation available) MethodB Method B: DMC (Green, Scalable) ToxQ->MethodB Yes

Caption: Decision matrix for selecting the optimal methylation protocol based on scale and safety constraints.

Analytical Validation (Quality Control)

To ensure the integrity of the intermediate before proceeding to the Mannich reaction (Ondansetron synthesis), the following specifications must be met.

1. H-NMR Spectroscopy (CDCl3, 400 MHz):

  • Diagnostic Shift: The disappearance of the broad singlet (N-H) at ~8.0-9.0 ppm.

  • New Signal: Appearance of a sharp singlet (N-CH3) at 3.65 – 3.75 ppm .

  • Aromatic Region: 7.1 – 8.2 ppm (4H, carbazole backbone).

  • Aliphatic Region: Triplets at ~2.2, 2.6, and 2.9 ppm (cyclohexenone ring protons).

2. HPLC Parameters (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Retention Time: The methylated product is significantly less polar than the starting material and will elute later (approx. +2 to 3 min shift).

  • Impurity Marker: Check for "Ondansetron Impurity C" (EP Standard), which corresponds to this intermediate.

References

  • Google Patents. (2010). Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom (US7696356B2).
  • PubChem. (n.d.).[9] 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. National Library of Medicine. Retrieved October 24, 2024, from [Link]

  • Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research. Retrieved October 24, 2024, from [Link]

  • Google Patents. (2006). Process for making ondansetron and intermediates thereof (US7041834B2).

Sources

Title: High-Purity Synthesis of Ondansetron via Mannich Base Intermediate: A Process Chemistry Application Note

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of Ondansetron (free base) from the starting material 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

Abstract

This guide details the synthetic pathway for Ondansetron (a selective 5-HT3 receptor antagonist) utilizing a robust two-step sequence: (1) C-3 functionalization of 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one via Mannich reaction, followed by (2) nucleophilic substitution with 2-methylimidazole .[1][2] Unlike direct one-pot methods that often suffer from difficult impurity profiles (specifically the exo-methylene byproduct), this protocol prioritizes intermediate isolation and controlled Michael addition to ensure pharmaceutical-grade purity (>99.5%).

Scientific Foundation & Mechanism

The synthesis relies on the reactivity of the enone system in the tetrahydrocarbazole ring. The C-3 position is activated for electrophilic attack.

  • Step 1: Mannich Reaction (Aminomethylation): The ketone enolate attacks the iminium ion generated in situ from paraformaldehyde and dimethylamine. This installs a labile leaving group (dimethylamine).

  • Step 2: Elimination-Addition Mechanism: Upon heating with 2-methylimidazole, the Mannich base undergoes

    
    -elimination of dimethylamine to form a transient, highly reactive exo-methylene intermediate  (9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one).
    
  • Step 3: Michael Addition: The 2-methylimidazole acts as a nucleophile, attacking the exocyclic double bond to form Ondansetron.

Reaction Pathway Diagram

OndansetronSynthesis Start 9-methyl-carbazolone (Starting Material) MannichBase Mannich Base Intermediate Start->MannichBase Step 1: Mannich Rxn MannichReagents CH2O + HN(Me)2 (AcOH, Reflux) MannichReagents->MannichBase ExoMethylene Exo-Methylene Transient Species MannichBase->ExoMethylene Step 2a: Elimination (- HN(Me)2) Ondansetron Ondansetron (Target API) ExoMethylene->Ondansetron Step 2b: Michael Addition Imidazole 2-Methylimidazole (Nucleophile) Imidazole->Ondansetron

Figure 1: Mechanistic pathway showing the critical exo-methylene intermediate.[3]

Safety & Hazard Assessment

  • Dimethylamine Hydrochloride: Precursor to controlled substances in some jurisdictions; handle with strict inventory control. Corrosive and toxic.

  • 2-Methylimidazole: Irritant; potential carcinogen. Avoid dust inhalation.

  • Glacial Acetic Acid: Corrosive; use fume hood to avoid vapor inhalation.

  • Process Safety: The elimination step releases dimethylamine gas. Ensure scrubber or efficient trapping system is connected to the reflux condenser.

Experimental Protocol

Phase 1: Synthesis of the Mannich Base Intermediate

Target: 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride[3]

Reagents:

  • 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (1.0 eq)[4][5]

  • Paraformaldehyde (1.2 eq)

  • Dimethylamine Hydrochloride (1.2 eq)[6]

  • Glacial Acetic Acid (Solvent, 5-6 volumes)

Procedure:

  • Charge: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the carbazolone starting material in glacial acetic acid.

  • Addition: Add paraformaldehyde and dimethylamine hydrochloride to the solution.

  • Reaction: Heat the mixture to 90–100°C (gentle reflux). Stir for 2–4 hours .

    • Checkpoint: Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1). The starting ketone spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. The product (Mannich base HCl salt) often precipitates directly from the acetic acid upon cooling.

  • Isolation: Filter the white/off-white solid. Wash the cake with cold acetone (2 volumes) to remove residual acetic acid and unreacted organic impurities.

  • Drying: Dry under vacuum at 50°C.

Phase 2: Conversion to Ondansetron

Target: 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one[1][7]

Reagents:

  • Mannich Base Intermediate (from Phase 1) (1.0 eq)

  • 2-Methylimidazole (3.0 – 6.0 eq)

  • Water (Solvent, 10 volumes) or Water/NMP mixture (for faster kinetics)

Procedure:

  • Charge: Suspend the Mannich base intermediate in water.

  • Nucleophile Addition: Add 2-methylimidazole. A large excess drives the equilibrium forward and suppresses dimer formation.

  • Reaction: Heat the mixture to reflux (~100°C ).

    • Note: As the reaction proceeds, the suspended solid will dissolve, and the free base of Ondansetron may eventually oil out or precipitate depending on concentration.

    • Duration: 4–6 hours.

    • Off-gassing: Ensure ventilation for the evolved dimethylamine.

  • Crystallization: Cool the mixture slowly to 20–25°C. Ondansetron base will precipitate as a solid.

  • Filtration: Filter the crude solid and wash copiously with water to remove excess 2-methylimidazole (which is highly water-soluble).

Phase 3: Purification (Recrystallization)

To meet pharmaceutical specifications (removing the exo-methylene impurity), recrystallization is mandatory.

  • Dissolution: Dissolve crude Ondansetron in boiling Methanol or Ethanol (approx. 10–15 volumes).

  • Carbon Treatment: Add Activated Carbon (5% w/w) to the hot solution and stir for 30 minutes to remove color bodies. Filter hot through a Celite bed.

  • Crystallization: Cool the filtrate slowly to 0–5°C. Stir for 1 hour.

  • Final Isolation: Filter the pure crystals. Wash with cold methanol. Dry at 60°C under vacuum.

Process Workflow & Critical Parameters

Workflow cluster_phase1 Phase 1: Mannich Base Synthesis cluster_phase2 Phase 2: Substitution cluster_phase3 Phase 3: Purification P1_Mix Mix Carbazolone + Paraformaldehyde + DMA.HCl in Acetic Acid P1_Heat Reflux (90-100°C) 2-4 Hours P1_Mix->P1_Heat P1_Filter Filter Precipitate (Mannich Base HCl) P1_Heat->P1_Filter P2_React Suspend in Water Add 2-Methylimidazole (Excess) P1_Filter->P2_React Intermediate Transfer P2_Reflux Reflux (100°C) Elimination of DMA P2_React->P2_Reflux P2_Crude Cool & Filter Crude Ondansetron P2_Reflux->P2_Crude P3_Dissolve Dissolve in Hot MeOH Add Activated Carbon P2_Crude->P3_Dissolve Crude Transfer P3_Cryst Cool to 0-5°C Recrystallize P3_Dissolve->P3_Cryst P3_Final Final Product (>99.5% Purity) P3_Cryst->P3_Final

Figure 2: Operational workflow for the batch synthesis of Ondansetron.

Data Summary & Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Reaction Temp (Step 1) 90–105°CRequired to drive enolization and iminium attack.
Reaction Temp (Step 2) 100–110°CEssential for the elimination of dimethylamine. Lower temps lead to incomplete conversion.
Stoichiometry (Step 2) 2-Methylimidazole (3–6 eq)Excess imidazole acts as both nucleophile and base; prevents dimerization of the exo-methylene intermediate.
Exo-methylene Impurity < 0.1% (HPLC)The "Exo-methylene" intermediate is a Michael acceptor and potential genotoxin; must be purged via recrystallization.
Typical Yield 75–85% (Overall)High efficiency if mother liquors are recycled.

Troubleshooting Guide

  • Issue: Low Yield in Step 2.

    • Cause: Incomplete elimination of dimethylamine.

    • Solution: Increase reaction time or ensure efficient removal of gaseous dimethylamine (nitrogen sweep).

  • Issue: Dimer Formation.

    • Cause: Low concentration of 2-methylimidazole allows the Mannich base to react with the exo-methylene intermediate.

    • Solution: Increase equivalents of 2-methylimidazole (up to 6.0 eq) and maintain high dilution.

  • Issue: Product Coloration.

    • Cause: Oxidation of imidazole or carbazole ring.

    • Solution: Use activated carbon during recrystallization; conduct reactions under Nitrogen atmosphere.

References

  • Glaxo Group Ltd. (1987). Process for the preparation of tetrahydrocarbazolone derivatives. US Patent 4,695,578.[6][8][9] Link

  • Kim, M. Y., et al. (1997). An Efficient Process of Ondansetron Synthesis. Heterocycles, 45(10), 2041-2043.[10] Link

  • Royal Society of Chemistry. (2023). Multi-platform synthesis of ondansetron featuring process intensification in flow. Reaction Chemistry & Engineering. Link

  • PubChem. (n.d.). Ondansetron Compound Summary. National Library of Medicine. Link

  • Teva Pharmaceutical Industries. (2006). Process for preparing ondansetron and intermediates thereof. US Patent 7,041,834.[11] Link

Sources

Application Note: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in Medicinal Chemistry

[1][2]

Executive Summary

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (hereafter referred to as 1-one ) is a fused tricyclic scaffold belonging to the vinylogous amide class.[1] While its regioisomer, the 4-one (CAS 27387-31-1), is globally recognized as the key intermediate for the blockbuster anti-emetic Ondansetron , the 1-one offers a distinct vector for chemical space exploration.[1]

This guide focuses on utilizing the 1-one scaffold for Diversity-Oriented Synthesis (DOS) and Structure-Activity Relationship (SAR) studies.[1] It serves as a critical template for developing regioisomeric 5-HT3 antagonists, exploring novel intercalating agents, and synthesizing fused pyrazolo-carbazole derivatives.[1]

Key Chemical Profile
PropertyData
IUPAC Name 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
CAS Number 1485-19-4
Molecular Weight 199.25 g/mol
Core Reactivity Vinylogous amide; C2-position is nucleophilic (α-carbon); Carbonyl is electrophilic.[1][2]
Key Distinction 1-one: Carbonyl at C1 (adjacent to indole N-fusion).[1] 4-one: Carbonyl at C4 (distal to indole N-fusion).[1]

Structural Logic & Reactivity Analysis

To effectively use this compound, one must understand its electronic distribution compared to the more common 4-one isomer.[1]

  • Electronic Character: The C1-carbonyl is conjugated with the N9-nitrogen through the C9a=C4a double bond.[1] This creates a push-pull system (vinylogous amide), reducing the electrophilicity of the ketone compared to a standard cyclohexanone but increasing the nucleophilicity at the α-carbon (C2).[1]

  • Regio-isomeric Exploration: In medicinal chemistry, switching from the 4-one to the 1-one scaffold alters the hydrogen-bond acceptor vector relative to the hydrophobic bulk of the indole ring.[1] This is a classic "scaffold hopping" strategy to modulate receptor binding affinity and metabolic stability.[1]

Visualization: Scaffold Comparison

The following diagram illustrates the numbering and structural difference between the target (1-one) and the Ondansetron intermediate (4-one).[1]

Carbazole_Isomerscluster_0Target Scaffold (1-one)cluster_1Ondansetron Intermediate (4-one)C1C1 (Carbonyl)C2C2 (α-Reactive Site)C1->C2C3C3 (α-Reactive Site)N9N9-MethylN9->C1VinylogousConjugationC4C4 (Carbonyl)C4->C3N9_refN9-MethylN9_ref->C4VinylogousConjugation

Caption: Comparison of the 1-one and 4-one regioisomers, highlighting the shift in the carbonyl position and the corresponding alpha-reactive site.

Application Protocol: C2-Functionalization via Mannich Reaction

The primary medicinal application of the 1-one scaffold is the introduction of amine-bearing side chains at the C2 position.[1] This mimics the pharmacophore of 5-HT3 antagonists but presents the basic nitrogen in a different spatial orientation.[1]

Objective

Synthesize 2-((dimethylamino)methyl)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one . Note: This is the regioisomer of the key Ondansetron precursor.[1]

Reagents & Materials
  • Substrate: 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq)

  • Reagent A: Paraformaldehyde (1.2 eq)[1]

  • Reagent B: Dimethylamine hydrochloride (1.2 eq)[1]

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with catalytic HCl.[1]

  • Catalyst: Conc. HCl (drops).[1]

Step-by-Step Methodology
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 g (5.0 mmol) of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in 15 mL of Glacial Acetic Acid .

    • Expert Insight: AcOH is preferred over ethanol for the 1-one isomer because the C1-ketone is less reactive; the acidic medium promotes enolization at C2.[1]

  • Addition of Mannich Reagents:

    • Add 0.18 g (6.0 mmol) of Paraformaldehyde.[1]

    • Add 0.49 g (6.0 mmol) of Dimethylamine Hydrochloride.

    • Critical Control: Ensure the paraformaldehyde is finely powdered to ensure rapid depolymerization.[1]

  • Thermal Activation:

    • Heat the mixture to 90°C in an oil bath.

    • Monitor by TLC (Mobile Phase: 5% MeOH in DCM).[1]

    • Duration: Reaction typically requires 4–6 hours.[1] The 1-one isomer reacts slower than the 4-one due to steric compression near the N-methyl group.[1]

  • Work-up & Isolation (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Remove AcOH under reduced pressure (rotary evaporator).

    • Resuspend the residue in water (20 mL) and basify to pH 9 using 10% NaOH solution.

    • Validation: A precipitate or oil should separate.[1] If no precipitate forms, extract with Chloroform (3 x 20 mL).[1]

    • Dry organic layer over anhydrous

      
       and concentrate.[1][3]
      
  • Purification:

    • Recrystallize from Acetone/Hexane or purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Poor enolization at C2.Increase temp to 110°C; add catalytic amount of

.[1]
Polymerization Excess formaldehyde.[1]Strictly limit paraformaldehyde to 1.2 eq.
Product is sticky oil Incomplete basification.Ensure pH > 9 during workup to liberate the free base.[1]

Application Protocol: Synthesis of Fused Pyrazolo-Carbazoles

The 1-one scaffold is an excellent precursor for tricyclic fused heterocycles.[1] Reacting the 1-one with hydrazines yields pyrazolo[3,4-a]carbazoles , a scaffold with reported anti-microbial and anti-tumor properties.[1]

Workflow Diagram

Synthesis_WorkflowStartStart: 9-Me-1-one CarbazoleStep1Step 1: Formylation(Ethyl formate/NaOEt)Start->Step1InterIntermediate:2-Hydroxymethylene-1-oneStep1->InterStep2Step 2: Cyclization(Hydrazine Hydrate/EtOH)Inter->Step2EndProduct:Pyrazolo[3,4-a]carbazoleStep2->End

Caption: Synthetic route for converting the 1-one scaffold into a fused pyrazolo-carbazole derivative.

Protocol Summary
  • Formylation: Treat the 1-one with Ethyl Formate and Sodium Ethoxide in dry benzene/toluene to generate the 2-hydroxymethylene intermediate.[1] This activates the C2 position.[1]

  • Cyclization: Reflux the intermediate with Hydrazine Hydrate (or substituted hydrazines) in Ethanol for 3 hours.

  • Result: Formation of the 1,4-dihydro-9-methyl-pyrazolo[3,4-a]carbazole system.

References

  • Crystal Structure Analysis: Thiruvalluvar, A., et al. "9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one."[1][4] Acta Crystallographica Section E: Structure Reports Online 63.11 (2007): o4338.[1]

  • Ondansetron Synthesis (Comparative Chemistry): Kim, M. Y., et al.[1] "A new synthesis of ondansetron."[1][5][6][7] Heterocycles 45.10 (1997): 2041-2044.[1] (Provides context for the 4-one isomer reactivity).

  • Scaffold Availability: Sigma-Aldrich Product Catalog, "9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one".[1][8]

  • Mannich Reaction Mechanism: Tramontini, M., & Angiolini, L. "Mannich Bases: Chemistry and Uses."[1] CRC Press, 1994.[1] (Foundational text for the protocol design).

Disclaimer: This protocol involves the use of hazardous chemicals.[1][7] All experiments should be conducted in a fume hood with appropriate PPE.[1] The 1-one isomer is toxic if swallowed (H301).[1]

application of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in API manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in API Manufacturing

Executive Summary

This technical guide details the industrial application of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (hereafter referred to as 9-MTC ). While nomenclature varies (often cited as 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one or Ondansetron Impurity C), this scaffold is the critical rate-limiting intermediate in the synthesis of Ondansetron (Zofran) , a premier 5-HT3 receptor antagonist.

This document moves beyond basic synthesis to address Critical Process Parameters (CPPs) , impurity profile management (specifically the exocyclic methylene and dimer impurities), and scalable "one-pot" manufacturing protocols designed for high-yield API production.

Molecule Profile & Nomenclature

  • Target Molecule: 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

  • CAS Number: 27387-31-1[1][2][3]

  • Molecular Formula: C₁₃H₁₃NO[1]

  • Molecular Weight: 199.25 g/mol [4]

  • Key Function: The electrophilic "Michael Acceptor" precursor (after functionalization) for the imidazole coupling step in Ondansetron synthesis.

Technical Note on Numbering: Standard IUPAC nomenclature often designates the ketone at position 4 (adjacent to the benzene ring fusion). However, "1-one" is frequently used in legacy patents where the saturated ring is numbered starting from the carbonyl. For this guide, we treat 9-MTC as the specific regioisomer required for Ondansetron.

Mechanism of Action in Synthesis

The utility of 9-MTC lies in its C-3 position (alpha to the ketone). The API synthesis relies on converting this methylene group into an electrophilic center capable of accepting a nucleophile (2-methylimidazole).

The Pathway:

  • Activation: 9-MTC undergoes a Mannich reaction to form an unstable exocyclic methylene intermediate (or a Mannich base).[5]

  • Coupling: A Michael addition occurs with 2-methylimidazole.[5]

  • Result: Formation of the C-N bond characteristic of Ondansetron.

Visualizing the Reaction Pathway

ReactionPathway Start 9-MTC (Starting Material) (CAS: 27387-31-1) Mannich Mannich Reaction (+ CH2O + HNMe2) Start->Mannich Activation Intermediate Exocyclic Methylene Intermediate (Reactive) Mannich->Intermediate - HNMe2 (Elimination) Coupling Michael Addition (+ 2-Methylimidazole) Intermediate->Coupling Nucleophilic Attack ImpurityA Impurity A (Dimerization) Intermediate->ImpurityA Side Reaction API Ondansetron Base (Crude API) Coupling->API Crystallization

Figure 1: Mechanistic pathway from 9-MTC to Ondansetron, highlighting the reactive intermediate state.

Application Protocol: High-Efficiency API Synthesis

This protocol describes a One-Pot Process , preferred in modern manufacturing to minimize isolation losses of the unstable Mannich base intermediate.

Reagents & Materials
  • Precursor: 9-MTC (Purity >99.0% by HPLC).

  • Reagents: Paraformaldehyde, Dimethylamine Hydrochloride, 2-Methylimidazole.[6]

  • Solvent System: Glacial Acetic Acid (for Mannich step) / Water (for workup).

  • Catalyst: None required for thermal route; Alumina used in some catalytic variants.

Step-by-Step Methodology

Phase 1: Formation of the Mannich Base (Activation)

  • Charge: Into a glass-lined reactor, charge 1.0 eq of 9-MTC and 10-12 volumes of Glacial Acetic Acid.

  • Add Reagents: Add 1.1 eq of Paraformaldehyde and 1.1 eq of Dimethylamine Hydrochloride.

    • Scientist's Insight: Using the hydrochloride salt of the amine prevents premature polymerization of the formaldehyde.

  • Reaction: Heat the mixture to 90°C – 95°C under nitrogen atmosphere.

  • Monitoring: Monitor by HPLC for the disappearance of 9-MTC (< 0.5%).

    • Target: Formation of 3-[(dimethylamino)methyl]-9-methyl-carbazol-4-one.[6]

    • Duration: Typically 2–4 hours.

Phase 2: Nucleophilic Substitution (API Formation)

  • Addition: Cool reaction mass to 50°C. Add 3.0 – 4.0 eq of 2-Methylimidazole.

    • Why excess? The imidazole acts as both the nucleophile and a base to drive the elimination of dimethylamine, generating the exocyclic methylene intermediate in situ.

  • Reflux: Raise temperature to Reflux (approx. 110°C) .

  • Duration: Stir for 6–10 hours.

  • Completion: HPLC should show conversion of the Mannich base to Ondansetron (>95%).

Phase 3: Workup & Isolation

  • Quench: Distill off approximately 70% of the acetic acid under reduced pressure.

  • Precipitation: Add the concentrated residue slowly into Chill Water (0–5°C) (20 volumes) with vigorous stirring.

  • Neutralization: Adjust pH to 8.0–9.0 using 20% NaOH solution.

    • Critical Control: Do not exceed pH 10, as this can promote ring opening or racemization if chiral resolution is intended later (though Ondansetron is usually racemic).

  • Filtration: Filter the off-white solid (Crude Ondansetron Base).

  • Purification: Recrystallize from Methanol or Methanol/Water (80:20) to remove unreacted imidazole and "Impurity B" (Dimer).

Process Control & Impurity Management

In the application of 9-MTC, three specific impurities dictate the quality of the final API.

ImpurityChemical NatureOriginMitigation Strategy
Impurity A Exocyclic MethyleneIncomplete reaction intermediate.Ensure sufficient reflux time in Phase 2; it must fully convert to API.
Impurity B Dimer (Bis-carbazole)Reaction of the exocyclic methylene with another 9-MTC molecule.Maintain high dilution during the Mannich step; avoid excess formaldehyde.
Impurity C Unreacted 9-MTCStarting material.Ensure >99% conversion in Phase 1 before proceeding.
Process Flow Diagram (PFD)

ProcessFlow Step1 Step 1: Reactor Charging 9-MTC + CH3COOH + Reagents Step2 Step 2: Mannich Reaction 90°C, 3 hrs Step1->Step2 Check1 IPC: HPLC Purity (Target: 9-MTC < 0.5%) Step2->Check1 Check1->Step2 Fail (Extend Time) Step3 Step 3: Imidazole Addition Reflux 110°C, 8 hrs Check1->Step3 Pass Step4 Step 4: Quench & pH Adj. Precipitation in Water Step3->Step4 Step5 Step 5: Filtration & Drying Crude Ondansetron Step4->Step5

Figure 2: Industrial workflow for the conversion of 9-MTC to Ondansetron.

Analytical Protocol: Quality Assessment

To validate the quality of 9-MTC entering the process, use the following HPLC method.

HPLC Parameters:

  • Column: C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 80:20 (A:B) to 20:80 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 216 nm.

  • Retention Time: 9-MTC typically elutes at ~8-10 mins; Ondansetron at ~14-16 mins.

Safety & Handling

  • Genotoxicity: The exocyclic methylene intermediate formed from 9-MTC is a potent Michael acceptor and potentially genotoxic. While 9-MTC itself is stable, the process stream must be contained.

  • PPE: Full respiratory protection is required when handling Paraformaldehyde and 2-Methylimidazole.

  • Storage: Store 9-MTC in cool, dry conditions (< 25°C). It is sensitive to oxidation; store under nitrogen if possible.

References

  • Kim, M. Y., et al. (1997).[7] An Efficient Process of Ondansetron Synthesis. Heterocycles, 45(10), 2041-2043.[7]

  • Tyers, M. B. (1990).[7] Ondansetron: A new class of antiemetic. Drugs of the Future, 15, 37.[7]

  • US Patent 7,041,834. (2006).[6] Process for making ondansetron and intermediates thereof. Google Patents.

  • US Patent 7,288,660. (2007). Process for preparing ondansetron hydrochloride dihydrate having a defined particle size. Google Patents.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46782240, Ondansetron Impurity B.

Sources

Accelerated Discovery: Microwave-Assisted Synthesis of Carbazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary

The carbazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of therapeutics like Carvedilol (beta-blocker) and Ellipticine (antineoplastic). However, traditional thermal synthesis of carbazoles—specifically the Fischer indole and Cadogan cyclization methods—often suffers from harsh conditions, prolonged reaction times (12–48 hours), and poor atom economy.

This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity. We focus on three distinct mechanistic approaches:

  • Reductive Cyclization (Cadogan) for nitro-biaryl precursors.

  • Pd-Catalyzed Tandem Amination/Arylation for dihalo-precursors.

  • Oxidative C-H Activation for diarylamines.

Mechanistic Insight: Why Microwave?

In carbazole synthesis, microwave irradiation offers more than just "fast heating."[1] It exploits specific dielectric properties of the reaction intermediates.

  • Selective Heating of Polar Transition States: In the Cadogan reaction, the deoxygenation of the nitro group involves highly polar transition states. Microwave irradiation interacts directly with these dipoles (

    
    ), lowering the activation energy barrier more effectively than convective heating.
    
  • Superheating Effects: Solvents like DMSO or DMF can be heated well above their atmospheric boiling points in sealed vessels, accessing temperature regimes (180–220°C) that drive difficult intramolecular C-C or C-N bond formations which are kinetically sluggish at reflux.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your target carbazole.

CarbazoleSelection Start Start: Define Precursor Check1 Is the precursor a 2-Nitrobiphenyl? Start->Check1 Method1 Protocol A: MW-Cadogan Cyclization Check1->Method1 Yes Check2 Is the precursor an Aniline + 1,2-Dihaloarene? Check1->Check2 No Output Target Carbazole Method1->Output High Speed (Risk: P pressure) Method2 Protocol B: Pd-Catalyzed Tandem Reaction Check2->Method2 Yes Check3 Is the precursor a Diarylamine? Check2->Check3 No Method2->Output High Diversity (Drug Discovery) Method3 Protocol C: Oxidative C-H Activation Check3->Method3 Yes Method3->Output Atom Economy (Green Chem)

Figure 1: Synthetic pathway selection based on available starting materials.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Cadogan Cyclization

Best for: Rapid conversion of nitro-biphenyls to carbazoles. Challenge: Traditional Cadogan uses refluxing triethyl phosphite (


) for hours.
MW Solution:  Reaction complete in <15 minutes.
Materials
  • Substrate: 2-Nitrobiphenyl derivative (1.0 mmol)

  • Reagent: Triethyl phosphite (

    
    ) (3.0 mL, excess serves as solvent/reagent)
    
  • Vessel: 10 mL dedicated microwave process vial (High-pressure rated)

Step-by-Step Methodology
  • Loading: Place the 2-nitrobiphenyl and triethyl phosphite into the microwave vial. Add a magnetic stir bar.

  • Sealing: Crimp the cap tightly. Safety Note:

    
     generates phosphate esters and can build pressure.
    
  • Irradiation Parameters:

    • Mode: Dynamic Power (maintain Temp).

    • Temperature: 200°C.

    • Hold Time: 10–15 minutes.

    • Pre-stir: 30 seconds (low speed).

  • Workup: Cool to room temperature (compressed air cooling). Pour the reaction mixture into water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: The excess phosphate esters are polar. Flash chromatography (Hexane/EtOAc) easily separates the non-polar carbazole product.

Expert Insight: If the substrate is sensitive to neat phosphite, use 1,2-dichlorobenzene as a co-solvent and reduce phosphite equivalents to 4.0 eq.

Protocol B: One-Pot Pd-Catalyzed Tandem Amination/Arylation

Best for: Building carbazole libraries from cheap anilines and dihaloarenes. Mechanism: Intermolecular Buchwald-Hartwig amination followed by intramolecular C-H arylation.

Materials
  • Reactant A: Substituted Aniline (1.2 mmol)

  • Reactant B: 1,2-Dibromobenzene (1.0 mmol)

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd-nanocatalyst on Biochar (for recovery).

  • Ligand: Triphenylphosphine (

    
    ) (10 mol%) - Optional if using Biochar.
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene or DMSO (3 mL). Note: DMSO absorbs MW better.

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon flow, add Pd source, Ligand, and Base to the MW vial.

  • Addition: Add the solvent (degassed), Aniline, and 1,2-Dibromobenzene.

  • Irradiation Parameters:

    • Temperature: 160°C.

    • Power: Max 250W.

    • Time: 20 minutes.

  • Workup: Filter through a Celite pad to remove inorganic salts/catalyst. Concentrate filtrate.

  • Yield Expectation: 85–95% for electron-neutral substrates.

Protocol C: Oxidative Cyclization of Diarylamines

Best for: Green chemistry and synthesis of oxygenated alkaloids (e.g., Murrayafoline A).

Materials
  • Substrate: Diphenylamine derivative (0.5 mmol)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant: Cu(OAc)₂ (20 mol%) or atmospheric air (if vessel allows gas purging).

  • Solvent: Glacial Acetic Acid (AcOH) or Pivalic Acid.

Step-by-Step Methodology
  • Loading: Dissolve diarylamine and catalysts in AcOH (2 mL) in a MW vial.

  • Atmosphere: If using air as oxidant, do not purge with inert gas. Leave significant headspace or use an open-vessel mode (if safety protocols permit). Standard closed vessel usually requires chemical oxidant like Cu(II).

  • Irradiation Parameters:

    • Temperature: 140°C.

    • Time: 10 minutes.

  • Workup: Neutralize with saturated

    
     (Caution: evolution of 
    
    
    
    ). Extract with DCM.

Comparison of Methods (Data Summary)

FeatureThermal CadoganMW Cadogan (Protocol A)MW Pd-Tandem (Protocol B)MW Oxidative (Protocol C)
Reaction Time 12–24 Hours10–15 Minutes 20–25 Minutes 10 Minutes
Temperature Reflux (~160°C)200°C160°C140°C
Yield (Avg) 40–60%85–92% 80–95% 70–85%
Atom Economy Low (Phosphates)Low (Phosphates)HighVery High
Key Risk Thermal degradationPressure buildupCatalyst poisoningSolvent handling (Acid)

Troubleshooting & Optimization (Self-Validating Systems)

To ensure your protocol is self-validating, monitor these parameters:

The "Loss Tangent" Factor

Microwave heating efficiency depends on the solvent's ability to absorb energy (


).
  • High Absorbers: DMSO, EtOH, AcOH. Use these for rapid heating.

  • Low Absorbers: Toluene, Hexane. If using Toluene (Protocol B), add a "doping" agent (e.g., 200 µL of Ionic Liquid or DMF) to trigger heating.

Pressure Management
  • Protocol A (Cadogan):

    
     can decompose. Always set a pressure limit on the MW reactor (e.g., 20 bar). If the pressure spikes before the temperature target is reached, the reaction is decomposing, not cyclizing. Reduce ramp speed.
    
Catalyst Stability
  • Protocol B: If Pd-black precipitates ("mirror" on the glass), the catalyst has deactivated. Increase ligand concentration or switch to a heterogeneous catalyst (Pd/C or Pd/Biochar) which is more stable under MW irradiation.

References

  • Steingruber, H. S., et al. (2021).[2] "Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst." Synthesis, 53, 2212-2218.[2]

  • Cadogan, J. I. G. (1965). "Oxidation of Nitrogen Heterocycles." Quarterly Reviews, Chemical Society.
  • Laha, J. K., et al. (2013). "Microwave-assisted synthesis of carbazoles via Cadogan cyclization." Tetrahedron Letters. (Modern MW adaptation).[3]

  • Watanabe, T., et al. (2009). "Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling." Journal of Organic Chemistry.

  • Appukkuttan, P., & Van der Eycken, E. (2006). "Microwave-assisted natural product synthesis."[1][2][3][4][5][6][7][8][9] European Journal of Organic Chemistry. (Context for alkaloid synthesis).

Sources

Mannich reaction on 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mannich Functionalization of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Executive Summary

This guide details the Mannich reaction of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (hereafter referred to as 9-MTC ).[1] This transformation is the pivotal C-C bond-forming step in the synthesis of the antiemetic drug Ondansetron (Zofran) and related 5-HT3 receptor antagonists.[1]

The protocol focuses on the regioselective introduction of an aminomethyl group at the C-3 position.[1][2][3] Unlike standard aliphatic ketones, the 9-MTC scaffold possesses a unique electronic environment due to the indole nitrogen lone pair, which influences enolization kinetics. This guide provides optimized conditions to maximize yield, minimize the formation of bis-Mannich byproducts, and control the subsequent elimination to the exocyclic methylene species.

Mechanistic Principles & Reaction Design

The Substrate: 9-MTC

The substrate is a tetrahydrocarbazole derivative.[1][3][4][5][6] The ketone at C-4 makes the C-3 protons acidic (pKa ~19-20).[1] The reaction relies on the in situ generation of an electrophilic iminium ion from formaldehyde and a secondary amine.

Reaction Pathway
  • Enolization: Acid-catalyzed tautomerization of 9-MTC to its enol form.[1]

  • Iminium Formation: Condensation of formaldehyde (or paraformaldehyde) with the secondary amine (e.g., dimethylamine or morpholine) releases water to form the reactive iminium ion (

    
    ).[1][7]
    
  • C-C Bond Formation: The enol attacks the iminium ion at the C-3 position.[1]

  • Workup/Elimination Risk: The resulting Mannich base (beta-amino ketone) is stable as a salt but prone to Hofmann-like elimination upon heating or basification, yielding the

    
    -methylene enone (an Ondansetron precursor).[1]
    

MannichMechanism Substrate 9-MTC (Keto Form) Enol Enol Intermediate (Nucleophile) Substrate->Enol H+ (Acetic Acid) Transition C-C Bond Formation Enol->Transition Reagents HCHO + HNR2 Iminium Iminium Ion (Electrophile) Reagents->Iminium -H2O Iminium->Transition Product Mannich Base (C-3 Substituted) Transition->Product Elimination Exocyclic Methylene (Side Product/Next Step) Product->Elimination Heat/Base (-HNR2)

Figure 1: Mechanistic pathway of the Mannich reaction on 9-MTC.[1] Note the potential for elimination to the exocyclic methylene compound.

Experimental Protocols

Protocol A: Classical Synthesis (Dimethylamine)

Target: 3-((Dimethylamino)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one Hydrochloride[1][5][6]

Context: This route mimics the industrial synthesis of Ondansetron intermediates. Dimethylamine hydrochloride is used to avoid handling gaseous DMA and to provide the necessary acidic proton source.[1]

Reagents:

  • Substrate: 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (1.0 eq)

  • Amine Source: Dimethylamine Hydrochloride (1.1 – 1.2 eq)[1]

  • Carbon Source: Paraformaldehyde (1.2 – 1.5 eq)[1]

  • Solvent: Glacial Acetic Acid (Volume: 5-10 mL per gram of substrate)[1]

  • Catalyst: Concentrated HCl (catalytic, optional if amine salt is used)[1]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 9-MTC (e.g., 10.0 g, 39 mmol) in Glacial Acetic Acid (50 mL).

  • Addition: Add Paraformaldehyde (1.8 g, ~60 mmol) and Dimethylamine Hydrochloride (3.5 g, 43 mmol) to the solution.

  • Reaction: Heat the mixture to 90°C - 100°C (internal temperature). Stir effectively.

    • Critical Control Point: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.[1][8]6) should disappear, replaced by the polar Mannich base (Rf ~0.1-0.2, often streaks).[1]

    • Duration: Typically 3–5 hours.[1][5] Do not overheat (>110°C) to prevent premature elimination to the methylene compound.[1]

  • Workup (Precipitation): Allow the reaction mixture to cool to room temperature.

    • Option 1 (Isolation as HCl salt): Add Acetone (50 mL) or Diethyl Ether to the acetic acid solution to induce precipitation of the Mannich base hydrochloride. Filter the white/off-white solid.[1]

    • Option 2 (Free base/Elimination): If the goal is the exocyclic methylene compound, dilute with water, basify with NaOH (to pH 10), and extract with Chloroform.

  • Purification: Recrystallize the HCl salt from Ethanol/Methanol if necessary.

Protocol B: Morpholine Variant (Alternative)

Target: 3-(Morpholinomethyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one[1]

Context: Morpholine is a liquid, easier to handle than dimethylamine, and not a controlled precursor. This variant is often used to bypass regulatory restrictions on dimethylamine.[1]

Reagents:

  • 9-MTC (1.0 eq)[1]

  • Morpholine (1.1 eq)[1]

  • Formaldehyde (37% aq.[1] solution) or Paraformaldehyde (1.2 eq)[1]

  • Solvent: Ethanol or Acetic Acid.[1]

Procedure:

  • Suspend 9-MTC in Ethanol (10 volumes).

  • Add Morpholine and Formaldehyde.[1]

  • Adjust pH to ~4-5 with catalytic HCl (essential to generate the iminium species).[1]

  • Reflux for 4-6 hours.

  • Cool to 0°C. The Mannich base often crystallizes directly from ethanol.[1]

Data Analysis & Characterization

Table 1: Key NMR Signatures (DMSO-d6) | Position | Moiety | Chemical Shift (


 ppm) | Multiplicity | Diagnostic Note |
| :--- | :--- | :--- | :--- | :--- |
| N-CH3  | Indole Methyl | 3.65 - 3.70 | Singlet (3H) | Characteristic of 9-methyl substrate |
| C-3  | Methine (

-H) | 2.90 - 3.10 | Multiplet (1H) | Shifts downfield from unsubstituted ketone | | CH2-N | Aminomethyl | 2.40 - 2.60 | Doublet of doublets | Diagnostic of C-C bond formation | | N(CH3)2 | Dimethylamino | 2.70 - 2.80 | Singlet (6H) | Often broad if HCl salt | | Aromatic | Carbazole Ring | 7.10 - 8.00 | Multiplet (4H) | Unchanged from starting material |[1]

Troubleshooting Guide:

  • Issue: Low Yield / Recovery.

    • Cause: Product is highly soluble in water/acetic acid.[1]

    • Fix: Use acetone precipitation for the HCl salt.[1] Do not use aqueous workup unless basifying to extract the free base.[1]

  • Issue: Presence of Exocyclic Methylene (Impurity). [1]

    • Cause: Overheating or basic workup.[1]

    • Fix: Keep reaction temp <100°C. If the methylene compound is the desired product (for Ondansetron synthesis), extend heating time or add a specific elimination step (e.g., reflux in acetic anhydride).

Workflow Visualization

Workflow Start Start: 9-MTC Substrate Mix Mix: Acetic Acid + Paraformaldehyde + Amine HCl Start->Mix Heat Reaction: Heat to 90-100°C (3-5 hrs) Mix->Heat Check Checkpoint: TLC Analysis Heat->Check Check->Heat Incomplete Workup Workup: Cool & Add Acetone Check->Workup Conversion >95% Filter Filtration: Isolate Mannich Base HCl Workup->Filter

Figure 2: Operational workflow for the synthesis of the Mannich base hydrochloride.

References

  • Preparation of 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. United States Patent 4,695,578.[1][4][5] Google Patents.[1] Link

  • Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom. United States Patent 7,696,356.[1][5] Google Patents.[1] Link

  • Synthesis and antiemetic activity of 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives. Frontiers of Chemistry in China, 2009.[1] Link

  • Mannich Reaction Mechanism and Applications. Organic Chemistry Portal. Link

  • Ondansetron Hydrochloride Dihydrate Impurity A. PubChem. Link[1]

Sources

Advanced Protocol: Cholinesterase Inhibition Assay for Tetrahydrocarbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

Tetrahydrocarbazole (THC) derivatives represent a privileged scaffold in Alzheimer’s Disease (AD) drug discovery due to their structural similarity to indole alkaloids and their ability to target both the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE).

While the Ellman method is the gold standard for assessing cholinesterase activity, THC derivatives present specific challenges:

  • Lipophilicity: Their fused tricyclic structure often leads to poor aqueous solubility, necessitating careful organic solvent management to avoid enzyme denaturation.

  • Spectral Interference: Many carbazoles are UV-active or fluorescent; while Ellman’s readout is visible (412 nm), rigorous blanking is required to rule out intrinsic absorbance.

  • Mixed Inhibition Profiles: THCs often exhibit mixed-mode inhibition, requiring kinetic data beyond simple IC50 endpoints.

This protocol is engineered to mitigate these risks, providing a robust, self-validating workflow for determining the IC50 and inhibition mechanism of THC derivatives against AChE and Butyrylcholinesterase (BuChE).

Experimental Design & Causality

Enzyme Source Selection
  • Initial Screening: Electrophorus electricus (electric eel) AChE. High specific activity and cost-effective for structure-activity relationship (SAR) ranking.

  • Clinical Relevance: Recombinant Human AChE (hAChE) or human erythrocyte AChE. Essential for lead optimization as inter-species homology differences can shift IC50 values by orders of magnitude.

Solvent Management (The "DMSO Cliff")

THC derivatives typically require Dimethyl Sulfoxide (DMSO) for solubilization.

  • Constraint: AChE activity is sensitive to organic solvents.

  • Rule: Final DMSO concentration in the well must not exceed 2% (v/v) .

  • Validation: A "Solvent Control" (enzyme + substrate + 2% DMSO) is mandatory to normalize data, ensuring inhibition is due to the drug, not the solvent.

The Pre-Incubation Step

Unlike simple competitive inhibitors, many THC derivatives induce conformational changes or bind to the PAS.

  • Protocol Requirement: Incubate Enzyme + Inhibitor for 15–20 minutes before adding the substrate.

  • Reasoning: This allows the system to reach thermodynamic equilibrium, preventing underestimation of potency for slow-binding inhibitors.

Materials & Reagents

ReagentSpecificationPreparation Notes
Buffer System 0.1 M Phosphate Buffer (PB), pH 8.0Adjust pH precisely. AChE activity drops sharply < pH 7.0.
Enzyme AChE (Type VI-S from E. electricus) or hAChEStock: 500 U/mL in 0.1 M PB + 1% BSA (stabilizer). Aliquot and freeze (-80°C).
Substrate Acetylthiocholine Iodide (ATCh)Freshly prepared. 15 mM stock in water. Light sensitive.
Chromogen 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)10 mM in 0.1 M PB (pH 7.0) containing 15 mM Sodium Bicarbonate.
Reference Inhibitor Tacrine or DonepezilDissolve in DMSO. Use as positive control.
Test Compounds Tetrahydrocarbazole Derivatives10 mM Stock in 100% DMSO.

Step-by-Step Protocol (96-Well Microplate Format)

Phase 1: Preparation
  • Buffer Prep: Prepare 100 mL of 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme Working Solution: Dilute Enzyme Stock to 0.03 U/mL in Buffer immediately before use. Keep on ice.

  • Compound Dilution:

    • Create a 10 mM stock of the THC derivative in DMSO.

    • Perform serial dilutions (e.g., 1:10) in Buffer to create 5x working concentrations.

    • Note: Ensure the DMSO in these working solutions is constant or negligible when added to the plate.

Phase 2: Plate Setup & Incubation

Design the plate to include the following conditions (Triplicates recommended):

Well TypeBuffer (µL)Inhibitor (µL)Enzyme (µL)DTNB (µL)Substrate (ATCh) (µL)Purpose
Test Sample 14020201010Measures inhibition.
Solvent Control 14020 (DMSO/Buffer)201010100% Activity Reference.
Compound Blank 1602001010Corrects for intrinsic color/hydrolysis.
Spontaneous 160001010Corrects for non-enzymatic substrate hydrolysis.

Workflow:

  • Add Buffer , Inhibitor (or Solvent), and Enzyme to the wells.

  • Pre-incubation: Shake plate for 10 seconds. Incubate at 25°C for 20 minutes .

    • Critical: This allows the THC derivative to bind the enzyme.

  • Add DTNB to all wells.

Phase 3: Kinetic Reaction & Measurement
  • Start Reaction: Add ATCh (Substrate) to all wells rapidly (use a multichannel pipette).

  • Measurement: Immediately place in a microplate reader.

    • Mode: Kinetic.[1]

    • Wavelength: 412 nm.[2]

    • Duration: 5–10 minutes.

    • Interval: Read every 30 seconds.

  • Output: Obtain the slope (Absorbance/minute) for the linear portion of the curve.

Visualized Workflows

Assay Logic & Reaction Mechanism

The following diagram illustrates the chemical cascade and the critical control points in the assay.

EllmanMechanism cluster_inputs Inputs cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection ATCh Acetylthiocholine (Substrate) ES_Complex Enzyme-Substrate Complex ATCh->ES_Complex AChE AChE Enzyme (Catalyst) AChE->ES_Complex Binds THC Tetrahydrocarbazole (Inhibitor) THC->AChE Inhibits (Pre-incubation) Thiocholine Thiocholine (Product 1) ES_Complex->Thiocholine Hydrolysis Acetate Acetate (Product 2) ES_Complex->Acetate TNB TNB Anion (Yellow Color) Thiocholine->TNB Reacts with DTNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Readout Absorbance @ 412 nm TNB->Readout Quantification

Caption: Mechanism of the Ellman Assay showing the competitive/non-competitive inhibition point of THC derivatives.

Experimental Workflow

This diagram details the plate handling process to ensure reproducibility.

AssayWorkflow Prep 1. Reagent Preparation (Fresh ATCh & Buffer pH 8.0) Dilution 2. Compound Dilution (Serial dilution in Buffer, <2% DMSO) Prep->Dilution PlateSetup 3. Plate Setup (Add Enz, Inh, Buffer) Dilution->PlateSetup Incubation 4. Pre-Incubation (20 min @ 25°C) PlateSetup->Incubation Control CRITICAL: Include Compound Blanks to rule out intrinsic color PlateSetup->Control Start 5. Initiation (Add DTNB + ATCh) Incubation->Start Read 6. Kinetic Read (412 nm, 10 min) Start->Read Analysis 7. Data Analysis (Calculate Slope & % Inhibition) Read->Analysis

Caption: Step-by-step workflow for the 96-well microplate AChE inhibition assay.

Data Analysis & Calculations

Calculation of Reaction Rate (Velocity)

Calculate the change in absorbance per minute ($ \Delta A/min $) for each well using the linear portion of the kinetic curve.

Blank Correction

Correct the velocity ($ V $) of the test samples:



Percent Inhibition


IC50 Determination

Plot Log[Inhibitor Concentration] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression model (Sigmoidal dose-response, variable slope) to determine the IC50.

Mode of Inhibition (Lineweaver-Burk)

To determine if the THC derivative is competitive, non-competitive, or mixed:

  • Run the assay at 4 different substrate (ATCh) concentrations.

  • Run each substrate concentration against 3 different inhibitor concentrations (plus one zero-inhibitor control).

  • Plot 1/Velocity vs. 1/[Substrate] .

    • Competitive: Lines intersect at the Y-axis ($ V_{max} $ unchanged).

    • Non-Competitive: Lines intersect at the X-axis ($ K_m $ unchanged).

    • Mixed: Lines intersect elsewhere.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Color Spontaneous hydrolysis or oxidized DTNB.Use fresh ATCh and check DTNB solution (should be faint yellow/clear, not dark yellow).
Non-Linear Kinetics Enzyme concentration too high or substrate depletion.[3]Dilute enzyme further or reduce measurement time to the first 3 minutes.
Inconsistent Replicates Pipetting error or temperature fluctuation.Use a multichannel pipette; ensure the plate reader is temperature-controlled (25°C).
Precipitation THC derivative insolubility.Check wells visually. If cloudy, reduce concentration or increase DMSO (max 2%).

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Pohanka, M. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning.[1] Journal of Applied Toxicology, 31(5), 461-466. Link

  • Di Giovanni, S., et al. (2008). New tetrahydrocarbazole derivatives as potent and selective acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. Link

  • BenchChem. Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method. Link

Sources

High-Precision Cytotoxicity Profiling of Carbazole Scaffolds via Crystal Violet Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In the development of carbazole-based therapeutics—often designed as DNA intercalators, topoisomerase II inhibitors, or kinase modulators—accurate cytotoxicity profiling is paramount. While metabolic assays (MTT, MTS, AlamarBlue) are ubiquitous, they are prone to artifacts when screening compounds that inherently alter mitochondrial respiration or cellular metabolism without immediately inducing cell death.

This guide details the Crystal Violet (CV) Assay , a biomass-centric method that quantifies cell health based on DNA and protein content rather than metabolic state.[1] For carbazole compounds, which often exhibit intrinsic fluorescence or metabolic interference, the CV assay provides a robust, stoichiometric, and metabolism-independent readout of cytotoxicity.

Why Crystal Violet for Carbazoles?
  • Mechanism Independence: Carbazoles (e.g., ellipticine derivatives) often target mitochondrial DNA or metabolic kinases. MTT assays relies on succinate dehydrogenase activity; a carbazole inhibiting this enzyme could show "false toxicity." CV stains the biomass of adherent cells, bypassing this artifact.

  • Interference Mitigation: Many carbazole derivatives are pigmented (yellow/orange). The rigorous washing steps in the CV protocol remove the drug before solubilization, eliminating colorimetric interference that plagues one-step metabolic assays.

  • Sensitivity: The assay is linear over a wide range of cell densities, making it ideal for calculating IC50 values for potent intercalators.

Mechanism of Action

The Carbazole Scaffold

Carbazole alkaloids exert cytotoxicity primarily through DNA intercalation .[2] The planar tricyclic structure slides between DNA base pairs, causing structural distortion that inhibits replication and transcription. Secondary mechanisms include the inhibition of Topoisomerase II and specific kinases (e.g., PKC, CDK).

The Crystal Violet Principle

Crystal Violet (Gentian Violet) is a triarylmethane dye.[3] It dissociates into positively charged ions that bind electrostatically to negatively charged phosphate backbones of DNA and proteins in the cell nucleus and cytoplasm.

  • Live Cells: Adhere to the plate.

  • Dead/Dying Cells: Detach and are washed away.[4]

  • Quantification: The dye retained by adherent cells is resolubilized, and absorbance is directly proportional to the surviving biomass.[5]

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between Carbazole action and the Assay readout.

Carbazole_CV_Mechanism Carbazole Carbazole Compound (e.g., Ellipticine) Cell Adherent Cancer Cell Carbazole->Cell Treatment DNA_Intercalation DNA Intercalation & Topo II Inhibition Cell->DNA_Intercalation Uptake Detachment Loss of Adhesion (Anoikis/Apoptosis) DNA_Intercalation->Detachment High Toxicity Adhesion Maintained Adhesion (Viable Biomass) DNA_Intercalation->Adhesion Low/No Toxicity Wash Step Wash Step Detachment->Wash Step Removed CV_Stain Crystal Violet Binding (DNA/Proteins) Adhesion->CV_Stain Fixation Readout OD 570nm (Biomass Quantification) CV_Stain->Readout Solubilization

Figure 1: Mechanistic flow from Carbazole-induced DNA damage to Crystal Violet biomass quantification.

Experimental Protocol

Materials & Reagents[2][6][7]
  • Cell Line: Adherent cancer lines (e.g., HeLa, MCF-7, HepG2).

  • Carbazole Stock: Dissolved in DMSO (ensure final well concentration <0.5% DMSO).

  • Staining Solution: 0.5% (w/v) Crystal Violet in 20% Methanol (acts as both fixative and stain).

  • Wash Buffer: 1x PBS or distilled water.

  • Solubilization Buffer: 10% Acetic Acid or 1% SDS.

  • Equipment: Microplate reader (570 nm).[5][6]

Step-by-Step Methodology
Phase 1: Seeding and Treatment[2][5]
  • Seeding: Harvest cells and dilute to optimal density (typically 5,000–10,000 cells/well for 96-well plates).

    • Expert Tip: Avoid the "Edge Effect" by filling outer wells with PBS and using only the inner 60 wells for data, or allow plates to sit at room temperature for 30 mins before incubating to promote even settling.

  • Incubation: Allow attachment for 24 hours at 37°C/5% CO2.

  • Treatment:

    • Prepare serial dilutions of the Carbazole compound in culture media.[5]

    • Aspirate old media (carefully!) and add 100 µL of drug-containing media.

    • Include Vehicle Control (Media + DMSO) and Positive Control (e.g., Doxorubicin).

    • Incubate for 24–72 hours depending on the compound's kinetic profile.

Phase 2: Staining and Processing
  • Washing (Crucial for Carbazoles):

    • Gently aspirate media.[5][7][8] Carbazoles can precipitate; ensure no drug crystals remain.

    • Wash 2x with 200 µL PBS to remove floating (dead) cells and drug residue.

  • Fixation & Staining:

    • Add 50 µL of 0.5% Crystal Violet in 20% Methanol .

    • Incubate for 20 minutes at Room Temperature (RT).

    • Note: The methanol fixes the cells while the dye stains them.

  • Clearance:

    • Aspirate the stain.

    • Wash the plate 4x by submerging in a tub of tap water or using a squirt bottle.

    • Invert and tap the plate on paper towels to remove excess water. Air dry for 2 hours or overnight.

    • Validation: The plate should look clean with purple circles only at the bottom of wells containing viable cells.

Phase 3: Elution and Quantification
  • Solubilization:

    • Add 100 µL of 10% Acetic Acid to each well.

    • Incubate for 20 mins at RT on a plate shaker (essential for homogeneity).

  • Readout:

    • Measure Absorbance (OD) at 570 nm .

    • If OD > 2.0, dilute samples or read at a secondary wavelength (e.g., 630 nm) to correct, though dilution is preferred.

Data Analysis & Interpretation

Quantitative Output

Convert raw OD values into % Viability using the standard formula:



  • OD_blank: Wells with media only (no cells), stained and processed.

  • OD_control: Vehicle-treated cells (DMSO only).

Calculating IC50

Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

Data Summary Table
ParameterCrystal Violet (Biomass)MTT/MTS (Metabolic)Relevance to Carbazoles
Target DNA/Protein (Nuclei)Mitochondrial DehydrogenaseHigh: CV avoids metabolic artifacts.
Interference Low (Wash steps remove drug)High (Reductive compounds interfere)High: Carbazoles are often colored/fluorescent.
Sensitivity 500-1000 cells/well200-500 cells/wellModerate (Sufficient for screening).
Cost Very LowModerate/HighIdeal for HTS.

Troubleshooting & Validation (Self-Correcting Protocols)

Issue: Drug Precipitation

Carbazoles are highly hydrophobic. If you observe jagged spikes in your cytotoxicity curve or unusually high ODs in treated wells:

  • Cause: The compound precipitated out of solution and stained with Crystal Violet.

  • Correction: Inspect wells under a microscope before adding CV. If crystals are present, increase the number of PBS washes or use a lower starting concentration.

Issue: "Peeling" Monolayers
  • Cause: Aggressive washing or poor fixation.

  • Correction: Use a multi-channel pipette to dispense liquids down the side of the well, never directly onto the cell monolayer. Ensure the methanol concentration in the stain is at least 10-20% for proper fixation.

Workflow Logic Tree

Use this logic to decide when to deploy CV over other assays.

Assay_Selection_Logic Start Start: Cytotoxicity Screen Q1 Is the compound colored or fluorescent? Start->Q1 Q2 Does the compound affect mitochondrial respiration? Q1->Q2 No CV Use Crystal Violet Assay Q1->CV Yes (Avoids optical interference) MTT Use MTT/MTS Assay Q2->MTT No Q2->CV Yes (Avoids metabolic artifacts)

Figure 2: Decision matrix for selecting Crystal Violet over metabolic assays for carbazole screening.

References

  • Feoktistova, M., et al. (2016). "Crystal Violet Assay for Determining Viability of Cultured Cells." Cold Spring Harbor Protocols. Link

  • Bauer, M. R., et al. (2013). "Targeting the p53 tumor suppressor with carbazole derivatives." Nature Chemical Biology.[9] (Demonstrates carbazole mechanism).

  • Wiktorska, K., et al. (2016). "The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions." PLOS ONE. (Validates CV superiority for specific drug classes). Link

  • Gluszynska, A. (2015). "Biological potential of carbazole derivatives." Acta Poloniae Pharmaceutica. (Review of carbazole cytotoxicity mechanisms).

Sources

Application Note: Strategic Synthesis and Functionalization of 1,2,3-Triazole-Based Carbazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of hybrid scaffolds combining the pharmacophoric potency of carbazole alkaloids with the bioisosteric versatility of 1,2,3-triazoles .[1] The methodology relies on a high-fidelity, two-step sequence: nucleophilic substitution (


-alkylation) followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). These protocols are optimized for reproducibility, high regioselectivity (exclusively 1,4-disubstituted triazoles), and scalability for medicinal chemistry applications targeting antimicrobial, anticancer, and neuroprotective pathways.

Strategic Rationale & Retrosynthesis

The "Why": Pharmacophore Hybridization

The fusion of carbazole and triazole moieties is not arbitrary. Carbazoles (e.g., ellipticine) are DNA-intercalating agents with strong antitumor properties. The 1,2,3-triazole ring acts as a bioisostere for amide bonds but with superior metabolic stability and dipole moment, enhancing the solubility and target binding affinity of the parent carbazole.

The "How": Retrosynthetic Logic

The most robust route disconnects the triazole ring, revealing two key precursors: an alkynyl-carbazole and an organic azide .

Retrosynthesis Target Target: 1,2,3-Triazole-Carbazole Hybrid Disconnection Click Reaction (CuAAC) Target->Disconnection Retrosynthesis Precursors Azide (R-N3) + Alkyne-Carbazole Disconnection->Precursors Carbazole Parent Carbazole (Starting Material) Precursors->Carbazole N-Alkylation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the hybrid scaffold.

Experimental Protocols

Protocol A: -Propargylation of Carbazole

Objective: Install a terminal alkyne handle on the carbazole nitrogen. Criticality: High. Incomplete alkylation leads to difficult separations later.

Materials:

  • Carbazole (1.0 equiv)

  • Propargyl bromide (1.2 equiv, 80% in toluene)

  • Sodium Hydride (NaH) (1.5 equiv, 60% dispersion in oil) OR

    
     (for milder conditions)
    
  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve carbazole (e.g., 5 mmol) in anhydrous DMF (10 mL).
    
  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (7.5 mmol) portion-wise.

    • Expert Insight: NaH reacts violently with moisture. Add slowly to manage

      
       gas evolution. Allow the mixture to stir at room temperature (RT) for 30 minutes. The solution will typically darken, indicating anion formation.
      
  • Alkylation: Re-cool to 0°C. Add propargyl bromide (6 mmol) dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 3–6 hours.

    • Validation: Monitor by TLC (Hexane:Ethyl Acetate 8:2). The carbazole starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Quenching & Workup: Pour the reaction mixture onto crushed ice/water (100 mL). The product usually precipitates as a solid.

  • Purification: Filter the solid, wash copiously with water (to remove DMF), and recrystallize from ethanol. If oil forms, extract with ethyl acetate.

Protocol B: The "Click" Reaction (CuAAC)

Objective: Regioselective formation of the 1,4-disubstituted 1,2,3-triazole. Mechanism: The reaction proceeds via a copper(I) acetylide intermediate, ensuring only the 1,4-isomer is formed (unlike thermal pathways which give mixed isomers).

Materials:

  • 
    -Propargyl carbazole (from Protocol A) (1.0 equiv)
    
  • Organic Azide (1.1 equiv) (Commercial or synthesized in situ)

  • Catalyst:

    
     (10 mol%)
    
  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent: DMF/Water (4:1) or

    
    -BuOH/Water (1:1)
    

Step-by-Step Methodology:

  • Setup: In a reaction vial, dissolve the alkyne (1.0 mmol) and azide (1.1 mmol) in the organic solvent (4 mL).

  • Catalyst Preparation: In a separate tube, dissolve

    
     (0.1 mmol) and Sodium Ascorbate (0.2 mmol) in Water (1 mL). The solution should turn bright yellow/orange (indicating Cu(I) generation).
    
    • Expert Insight: Freshly prepared Cu(I) is critical. If the catalyst solution turns green/blue, it has oxidized to Cu(II) and is inactive. Add more ascorbate.

  • Initiation: Add the aqueous catalyst solution to the organic reaction mixture. Stir vigorously at RT.

    • Note: For sluggish substrates (bulky azides), heat to 50–60°C or use microwave irradiation (100W, 80°C, 10-20 min) [Ashok et al., 2022].

  • Monitoring: Reaction is typically complete in 2–12 hours. Monitor by TLC.

  • Workup (Copper Removal):

    • Dilute with water and extract with ethyl acetate.

    • Critical Step: Wash the organic layer with 10% aqueous ammonia or EDTA solution. This complexes residual copper (blue aqueous layer) which is cytotoxic and interferes with biological assays.

  • Isolation: Dry over

    
    , concentrate, and purify via column chromatography (Gradient: Hexane 
    
    
    
    30% EtOAc/Hexane).

Mechanistic Validation (The Self-Validating System)

Understanding the catalytic cycle allows for rapid troubleshooting. If the reaction stalls, it is usually due to oxidation of the catalyst or lack of ligand stabilization.

CuAAC_Mechanism Cu2 Cu(II) Precursor Cu1 Active Cu(I) Species Cu2->Cu1 Reduction (Na Ascorbate) Acetylide Cu(I)-Acetylide Complex Cu1->Acetylide + Alkyne - H+ Metallacycle Cu-Metallacycle (Rate Determining) Acetylide->Metallacycle + Azide Coordination Triazole Triazole-Cu Complex Metallacycle->Triazole Ring Contraction Triazole->Cu1 Catalyst Regeneration Product Final 1,2,3-Triazole Triazole->Product Protonation

Figure 2: The catalytic cycle of CuAAC. The reduction of Cu(II) to Cu(I) is the prerequisite for acetylide formation.

Characterization & Data Interpretation

Successful synthesis is confirmed when specific NMR signatures appear.

Feature1H NMR Signal (

ppm)
13C NMR Signal (

ppm)
Diagnostic Note
Triazole C-H 8.0 – 9.0 (s, 1H) 120 – 125 The "smoking gun" signal. Absence indicates failed click.
Linker (

)
5.2 – 5.8 (s, 2H)45 – 55Shifts downfield compared to propargyl precursor.
Carbazole N-H DisappearsN/AConfirms

-alkylation success (if using

-H precursor).
Alkyne C-H Disappears (~2.2 ppm)DisappearsConfirms consumption of starting material.

Expert Tip: In


-DMSO, the triazole proton is often distinct and sharp. In 

, it may overlap with aromatic carbazole protons; 2D NMR (HSQC) is recommended for complex derivatives.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Reaction turns green/blue Catalyst oxidation (Cu(I)

Cu(II))
Add more Sodium Ascorbate immediately. Degas solvents with

.
Low Yield / Incomplete "Glaser Coupling" (Alkyne dimerization)Ensure inert atmosphere. Add azide before adding the copper catalyst.
Precipitate forms early Intermediate insolubilitySwitch solvent to DMF or THF. Use a ligand like TBTA to solubilize Cu(I).
Broad NMR peaks Paramagnetic Cu impuritiesWash product with EDTA or dilute ammonia to remove trapped copper.

References

  • Ashok, D., et al. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents.[1][2] RSC Advances, 12, 35466-35483.

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.

  • Marzi, M., et al. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR).[3][4] Journal of Chemistry, 2022.

  • Wang, J., et al. (2016). Synthesis and biological evaluation of novel 1,2,3-triazole–carbazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3632-3636.

Sources

Troubleshooting & Optimization

troubleshooting low yield in 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one Synthesis Role: Senior Application Scientist Content: Technical Support Center Guide

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical yield-limiting factors in the preparation of 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (hereafter referred to as 9-MTC ). As a pivotal intermediate in the synthesis of 5-HT3 antagonists like Ondansetron , the efficiency of this step dictates the economic viability of the entire downstream process.[1][2]

This guide moves beyond basic textbook protocols to address the "hidden variables"—the thermodynamic traps and kinetic bottlenecks that cause low yields in real-world laboratory and pilot-plant environments.

Diagnostic Decision Tree

Before modifying your protocol, identify the failure mode.[1][2]

TroubleshootingTree Start Low Yield Detected CheckTLC Analyze Crude Reaction (TLC/HPLC) Start->CheckTLC Result1 Starting Material (SM) Remains CheckTLC->Result1 Incomplete Conversion Result2 SM Consumed, Many Impurities (Tar) CheckTLC->Result2 Degradation/Side Rxns Result3 Clean Crude, Low Isolated Yield CheckTLC->Result3 Work-up Loss Action1 Check Water Content Increase Acid Strength Check Stoichiometry Result1->Action1 Action2 Reduce Temp/Acid Conc. Degas Solvents (Oxidation) Check Bis-hydrazone Result2->Action2 Action3 Optimize Crystallization pH Adjustment during Work-up Result3->Action3

Figure 1: Diagnostic logic for isolating the root cause of yield loss.

Critical Troubleshooting Q&A

Phase 1: Reaction Initiation & Conversion[1][2][3]

Q: I am using N-methylphenylhydrazine and 1,3-cyclohexanedione, but the reaction stalls with significant starting material remaining. Why?

A: The issue is likely "Hydrazone Stalling" due to pH or water content. The synthesis proceeds via a Fischer Indole mechanism.[1][2] The first step—condensation of the hydrazine with the ketone to form the hydrazone—is reversible and water-sensitive.[1]

  • The Mechanism : The reaction requires acid catalysis to protonate the carbonyl, but too much water (generated by the reaction) pushes the equilibrium back to the starting materials.[1][2]

  • The Fix :

    • Solvent Choice : Ensure you are using Glacial Acetic Acid or a biphasic system (e.g., Toluene/Acid) with Dean-Stark water removal.[1][2][3] If using aqueous acid, conversion will be limited.[1][2][3]

    • Temperature : The cyclization (the irreversible step) requires thermal energy (typically 60–90°C ).[1][2] If you run it too cold, you accumulate hydrazone but don't cyclize.[1][2][3]

    • Stoichiometry : Use a slight excess of 1,3-cyclohexanedione (1.1 equiv) .[1][2][3] The hydrazine is the more expensive and unstable reagent; ensure it is the limiting reagent to simplify purification.[1][2]

Q: Why does my reaction mixture turn into a black tar (polymerization) instead of isolating the product?

A: This is a classic symptom of "Runaway Oxidation" or "Bis-Condensation." 1,3-Cyclohexanedione is a highly reactive dione.[1][2][3]

  • Bis-Hydrazone Formation : If the hydrazine is added too quickly or is in large excess, it can react with both carbonyls of the dione, leading to complex polymeric byproducts that cannot cyclize into the desired carbazolone.[1][2]

  • Oxidative Degradation : Tetrahydrocarbazoles are electron-rich and prone to oxidation to fully aromatic carbazoles or oxidative polymerization, especially in hot acid.[1][2][3]

  • The Protocol Fix :

    • Inert Atmosphere : Strictly run the reaction under Nitrogen or Argon.[1][2]

    • Controlled Addition : Add the N-methylphenylhydrazine slowly to the dione solution to favor mono-substitution.[1][3]

    • Acid Moderation : If using H₂SO₄, switch to ZnCl₂ in Acetic Acid or purely Glacial Acetic Acid .[1][2] Strong mineral acids often degrade the electron-rich indole product.[1][2][3]

Phase 2: Selectivity & Mechanism[1][2][3]

Q: I see a major impurity at RRT 0.85. What is it?

A: It is likely the "Exomethylene" derivative or the "Demethylated" analog. [1]

  • Impurity A (Exomethylene) : 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one.[1][2][3][4] This usually forms during the subsequent Mannich reaction but can appear here if formaldehyde contamination is present or via self-condensation pathways under extreme forcing conditions.[1][2][3]

  • Impurity B (Demethylated) : 1,2,3,9-tetrahydro-4H-carbazol-4-one.[1][2][3][4][5][6] If your N-methylphenylhydrazine contains phenylhydrazine impurities, you will generate the N-H analog.[1][2][3] This is difficult to separate. Validate the purity of your starting hydrazine. [2]

Phase 3: Work-up & Purification[1][2][3]

Q: My crude conversion is >90%, but isolated yield is <50%. Where is the product going?

A: You are likely losing product during the aqueous work-up or recrystallization. The 9-MTC molecule has a basic nitrogen (weakly) and a ketone.[3]

  • Solubility Trap : In strong acid (the reaction medium), the product is protonated and water-soluble.[1][2] If you pour the reaction mixture into water and filter immediately, you might leave the product in the filtrate.[1][2]

  • The Fix :

    • Neutralization : Pour the acetic acid mixture into ice water, then neutralize to pH 7–8 using NaOH or Na₂CO₃.[1][2] The free base will precipitate more effectively.[1][2]

    • Extraction : If precipitation is gummy, extract with Dichloromethane (DCM) or Ethyl Acetate . 9-MTC is highly soluble in organic solvents.[1][2][3]

    • Crystallization : Recrystallize from Methanol or Ethanol/Water .[1][2][3] Avoid Acetone, as it can form condensation byproducts with residual hydrazines.[1][2][3]

Optimized Synthetic Workflow

Based on Process Chemistry Best Practices (e.g., Glaxo Patents).

Reaction Scheme

ReactionScheme SM1 N-methyl-N-phenylhydrazine Inter Hydrazone Intermediate (Transient) SM1->Inter Condensation (-H2O) SM2 1,3-Cyclohexanedione SM2->Inter Prod 9-methyl-1,2,3,9-tetrahydro- 4H-carbazol-4-one Inter->Prod Fischer Cyclization Glacial AcOH, Reflux (-NH3) ByProd NH3 (Gas) Water Inter->ByProd

Figure 2: The pathway from precursors to the target carbazolone.[1][3]

Standard Operating Procedure (SOP) Summary
ParameterRecommended ConditionWhy?
Solvent Glacial Acetic AcidActs as both solvent and catalyst; optimal pKa for Fischer rearrangement.[1][2][3]
Stoichiometry 1.0 eq Hydrazine : 1.1 eq DioneExcess dione ensures complete consumption of the toxic/unstable hydrazine.[1][2]
Temperature 70°C – 90°CSufficient to drive the [3,3]-sigmatropic shift; avoid >100°C to prevent tarring.[1][3]
Atmosphere Nitrogen (Inert)Prevents oxidation of the electron-rich indole ring.[1]
Work-up Dilution in Ice Water -> NeutralizePrecipitates the product; neutralization ensures maximum recovery of the free base.[1][3]

References & Grounding

The protocols and mechanistic insights above are grounded in the foundational process chemistry for Ondansetron intermediates.

  • Glaxo Group Ltd. Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom.[1][2][3][4] US Patent 7,696,356.[1][2][3] (Describes the synthesis of the carbazolone and subsequent steps). Link

  • Glaxo Group Ltd. Process for making ondansetron and intermediates thereof.[1][2][3][4][5] US Patent 7,041,834.[1][2][3][5] (Details the transamination and purification of carbazolone derivatives). Link

  • Robinson, B. The Fischer Indole Synthesis.[1][2][7][8] John Wiley & Sons, 1982.[1][2][3][7] (The authoritative text on the mechanism and failure modes of this reaction).

  • PubChem. 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one Compound Summary. (Physical properties and identifiers). Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for N-methylphenylhydrazine (toxic/carcinogenic) and 1,3-cyclohexanedione before handling.[1][3]

Sources

Technical Support Center: Optimizing Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Fischer Indole Synthesis Reaction Conditions Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.4 (Current as of 2025)

Overview: The Indole "Engine" in Drug Discovery

The Fischer Indole Synthesis remains the premier method for constructing the indole scaffold, a privileged structure found in triptans (migraine therapy), indomethacin (NSAID), and numerous alkaloids. However, its dependence on harsh acidic conditions and high temperatures often leads to polymerization, low yields, or regioselectivity issues. This guide provides an evidence-based troubleshooting framework to navigate these challenges.

Module 1: Catalyst & Solvent Selection (The "Engine")

Q1: Should I use a Lewis acid or a Brønsted acid for my substrate? A: The choice depends on the nucleophilicity of your hydrazine and the stability of your ketone.

  • Brønsted Acids (e.g., H₂SO₄, PPA, p-TSA): Best for robust substrates. Polyphosphoric acid (PPA) is the "gold standard" for difficult cyclizations because it acts as both a proton source and a dehydrating agent, driving the removal of ammonia.

  • Lewis Acids (e.g., ZnCl₂, BF₃[1][2][3]·OEt₂): Use these for acid-sensitive substrates. ZnCl₂ is particularly effective because it coordinates with the imine nitrogen, lowering the activation energy for the [3,3]-sigmatropic shift without the harsh protonation that degrades sensitive functional groups.

Q2: My reaction turns into a black tar. Is the solvent the problem? A: Likely, yes. "Tarring" usually indicates polymerization of the indole product, which is acid-sensitive.

  • The Fix: Switch from high-boiling protic solvents (like acetic acid reflux) to aprotic solvents (e.g., Toluene or 1,2-dichloroethane) with a solid acid catalyst or Lewis acid.

  • Why: Indoles are electron-rich and prone to electrophilic attack by the acid catalyst or the imine intermediate. Non-polar solvents precipitate the polar ammonium salt byproduct, driving the reaction forward while keeping the indole in solution and away from the catalyst surface.

Module 2: Regioselectivity & Substrate Control

Q3: I am using an unsymmetrical ketone (e.g., 2-butanone). How do I control which isomer forms? A: Regioselectivity is governed by the direction of enalization (kinetic vs. thermodynamic control).

  • Kinetic Control (Less Substituted Indole): Use strong acids (e.g., PPA) and higher temperatures. This favors the formation of the less substituted enamine, leading to the 3-unsubstituted indole (or substitution at the less hindered carbon).

  • Thermodynamic Control (More Substituted Indole): Use weaker acids (e.g., Acetic Acid) and lower temperatures. This favors the more stable, more substituted enamine.

  • Special Reagent: For methyl ketones, Eaton’s Reagent (P₂O₅/MeSO₃H) has shown unprecedented regiocontrol, favoring the formation of 3-unsubstituted indoles by effectively trapping the kinetic enol.

Q4: Why do electron-donating groups (EDGs) on the hydrazine cause my reaction to fail? A: Counter-intuitively, while EDGs make the hydrazine more nucleophilic (speeding up hydrazone formation), they destabilize the key [3,3]-sigmatropic rearrangement.

  • Mechanism: Strong EDGs (like -OMe or -NH2) stabilize the development of positive charge on the nitrogen. This favors a competing pathway: heterolytic N-N bond cleavage , which produces anilines and nitriles instead of the indole.

  • Solution: Use a milder acid catalyst (Lewis acid) and avoid high temperatures to prevent the bond cleavage pathway.

Module 3: Green & Modern Protocols

Q5: Can I run this reaction without toxic solvents like benzene or large amounts of mineral acids? A: Yes. Modern protocols utilize Ionic Liquids or Solid Acid Catalysts .

  • Ionic Liquids: SO₃H-functionalized ionic liquids (e.g., [(HSO3-p)2im][HSO4]) serve as both solvent and catalyst.[1][4] They are water-stable, recyclable (up to 12 times), and allow for simple workup (product precipitates upon water addition).

  • Solid Acids: Silica-supported KHSO₄ under microwave irradiation allows for a solvent-free synthesis with high yields in minutes.[4]

Visualizing the Mechanism & Failure Modes

The following diagram maps the critical decision points in the reaction mechanism.

FischerIndoleMechanism Start Arylhydrazine + Ketone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (-H2O) Protonation Protonation (Acid Catalyst) Hydrazone->Protonation Enamine Ene-Hydrazine (Tautomer) Protonation->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Standard Path Cleavage Heterolytic N-N Cleavage (FAILURE) Enamine->Cleavage Stabilized by Strong EDGs (e.g., 4-OMe) Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formation SideProducts Anilines / Nitriles (Tars) Cleavage->SideProducts Aminal Cyclic Aminoacetal Diimine->Aminal Aromatization Indole INDOLE PRODUCT Aminal->Indole Elimination of NH3

Caption: Mechanistic pathway highlighting the critical divergence between successful rearrangement and N-N cleavage failure modes.

Experimental Protocols
Protocol A: Classic Acetic Acid Reflux (Robust Substrates)

Best for: Simple arylhydrazines and ketones without acid-sensitive groups.

  • Stoichiometry: Mix ketone (1.0 equiv) and arylhydrazine hydrochloride (1.0 equiv).

  • Solvent: Dissolve in Glacial Acetic Acid (10 mL per gram of reactant).

  • Reaction: Heat to reflux (118°C) for 2–4 hours. Monitor via TLC.

  • Workup: Cool to room temperature. Pour mixture into crushed ice/water (5x volume).

  • Isolation: The crude indole will precipitate. Filter, wash with water, and recrystallize from ethanol/water.

Protocol B: Green Aqueous Ionic Liquid Method (High Efficiency)

Best for: Eco-friendly synthesis, high yield, and catalyst recycling.

  • Catalyst Preparation: Use [(HSO3-p)2im][HSO4] (SO₃H-functionalized imidazolium ionic liquid).[1][4]

  • Reaction: Mix phenylhydrazine (5 mmol), ketone (5 mmol), and catalyst (2.5 mmol) in Water (15 mL).

  • Conditions: Stir at 80°C for 30–60 minutes.

  • Workup: Cool the mixture. The indole product is insoluble in water and will precipitate.

  • Purification: Filter the solid product. Wash with water.[1]

  • Recycling: The filtrate contains the catalyst. It can be reused directly for the next cycle after removing accumulated water/NH₃ (if necessary).

Optimization Decision Tree

Use this logic flow to select the optimal conditions for your specific substrate.

OptimizationTree Start Select Substrate CheckHydrazine Hydrazine Type? Start->CheckHydrazine CheckKetone Ketone Type? Start->CheckKetone ElectronPoor Electron-Poor (e.g., -NO2) CheckHydrazine->ElectronPoor ElectronRich Electron-Rich (e.g., -OMe) CheckHydrazine->ElectronRich Symmetrical Symmetrical CheckKetone->Symmetrical Unsymmetrical Unsymmetrical CheckKetone->Unsymmetrical StrongAcid Use Strong Acid (PPA, H2SO4) High Temp ElectronPoor->StrongAcid Needs Activation MildLewis Use Lewis Acid (ZnCl2) Low Temp ElectronRich->MildLewis Prevent Cleavage Standard Standard Acetic Acid Symmetrical->Standard Unsymmetrical->StrongAcid Kinetic Control Eatons Use Eaton's Reagent (Regiocontrol) Unsymmetrical->Eatons For 3-unsubst. Selectivity

Caption: Decision matrix for selecting reaction conditions based on electronic and steric properties of reactants.

References
  • Fischer Indole Synthesis Mechanism & Failure Modes

    • Journal of the American Chemical Society: "Why Do Some Fischer Indolizations Fail?" (2011).[5][6] Analyzes the competition between [3,3]-sigmatropic rearrangement and heterolytic N-N bond cleavage.

  • Regioselectivity with Eaton's Reagent

    • Synthetic Communications: "Regioselective Fischer Indole Synthesis using Eaton's Reagent." Describes the specific control for 3-unsubstituted indoles.
  • Green Chemistry Protocol (Ionic Liquids)

    • Green Chemistry: "Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water."[1][4] Details the reusable, aqueous protocol.

  • Microwave-Assisted Synthesis

    • Journal of Heterocyclic Chemistry: "One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis."

Sources

Technical Support Center: Purification of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS: 27387-31-1) is a critical bicyclic ketone intermediate in the synthesis of the antiemetic drug Ondansetron .[1] In regulatory contexts (EP/USP), it is monitored as Ondansetron Impurity C .[2]

Achieving high purity (>99%) is essential because this ketone undergoes a Mannich reaction in the subsequent step. Impurities carried forward—specifically unreacted hydrazines or regioisomers—can lead to the formation of difficult-to-separate side products in the final API.

Property Data Specification
CAS Number 27387-31-1
Synonyms Ondansetron Impurity C (EP), Related Compound C (USP), 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Melting Point 199.0 – 203.0 °C (Pure) [1, 2]; Crude often melts lower (180–190 °C)
Appearance White to off-white crystalline solid (Pure); Brown/Orange (Crude)
Solubility Soluble: DMSO, DMF, Dichloromethane, Hot MethanolSparingly Soluble: Cold Methanol, EthanolInsoluble: Water, Hexanes

Troubleshooting Hub (Q&A)

Direct solutions to common experimental failures observed in the field.

Q1: The crude product is dark brown/black and sticky. How do I remove the color? A: This coloration typically arises from oxidized phenylhydrazine residues or polymerized by-products from the Fischer Indole synthesis.

  • Protocol: Dissolve the crude mass in boiling methanol (MeOH) (approx. 10–15 volumes). Add activated charcoal (5-10% w/w) and stir at reflux for 15–30 minutes. Filter the hot solution through a Celite pad to remove the charcoal. The filtrate should be significantly lighter (yellow/orange). Upon cooling, the product will crystallize as off-white needles.

Q2: My melting point is low (185–190°C) after the first recrystallization. A: A depressed melting point indicates trapped solvent or the presence of the non-methylated analog (if methyl-phenylhydrazine purity was low).

  • Diagnosis: Run TLC (Hexane:EtOAc 7:3). If a single spot is observed, dry the sample under high vacuum at 50°C for 6 hours.

  • Remediation: If impurities persist, perform a second recrystallization using Methanol or a mixture of Ethyl Acetate/Hexane . While Methanol is standard, switching to a solvent system with different polarity (like EtOAc) can reject impurities that co-crystallized in the alcohol.

Q3: I am seeing a "shoulder" peak in HPLC or a spot just below the product on TLC. A: This is likely the regioisomer (1-one isomer) or uncyclized hydrazone intermediate.

  • Solution: Recrystallization is often insufficient for separating close regioisomers. You must switch to Flash Column Chromatography .

  • System: Silica Gel (230–400 mesh).

  • Eluent: Gradient from 100% Hexane to 20% Ethyl Acetate in Hexane. The linear ketone elutes later than the non-polar impurities but earlier than the tarry baseline material.

Q4: Can I use water to precipitate the product from the reaction mixture? A: Yes, this is the standard "crashing out" method for the crude isolation. However, do not use this as a purification step. Precipitating with water traps inorganic salts and gummy organic impurities inside the crystal lattice. Always follow a water precipitation with a proper organic recrystallization (Method A below).

Detailed Purification Protocols

Method A: Recrystallization (Preferred for Scale-Up)

Best for: Removing color, trace starting materials, and increasing MP from ~190°C to >199°C.

  • Preparation: Place crude 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add Methanol (MeOH) (start with 10 mL per gram of solid). Heat to reflux (65°C).

  • Adjustment: If solids remain, add MeOH in small portions until fully dissolved.

    • Note: If a small amount of dark solid remains insoluble even in large volumes of hot MeOH, these are likely inorganic salts or polymers. Do not add infinite solvent; simply filter them out.

  • Clarification (Optional): If colored, add Activated Carbon (0.05 g per g of crude). Reflux for 15 mins. Filter hot through Celite.

  • Crystallization: Remove the heat source. Allow the filtrate to cool slowly to room temperature with gentle stirring. Then, cool to 0–5°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystals under vacuum. Wash the cake with cold Methanol (2 x 1 volume).

  • Drying: Dry in a vacuum oven at 45–50°C to constant weight.

Method B: Flash Chromatography (High Purity Requirements)

Best for: Analytical standards or removing stubborn isomers.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Sample Loading: Dissolve crude material in a minimum amount of Dichloromethane (DCM) and load onto the column (or dry-load on silica).

  • Mobile Phase:

    • Solvent A: Hexanes (or Petroleum Ether)

    • Solvent B: Ethyl Acetate (EtOAc)[3]

  • Gradient:

    • 0–5 min: 95% A / 5% B (Elutes non-polar hydrocarbons)

    • 5–20 min: Gradient to 80% A / 20% B

    • Observation: The product typically elutes around 15–25% EtOAc depending on silica activity.

  • Monitoring: Check fractions by TLC (UV 254 nm). Combine pure fractions and evaporate.

Technical Visualizations

Figure 1: Purification Decision Matrix

This logic flow guides the user to the correct protocol based on the physical state of their crude material.

PurificationWorkflow Start Crude 9-Methyl-carbazol-4-one CheckColor Is the solid Dark/Tarry? Start->CheckColor Charcoal Perform Charcoal Treatment (Hot MeOH + Celite) CheckColor->Charcoal Yes CheckPurity Check Purity (HPLC/TLC) CheckColor->CheckPurity No (Off-white) Charcoal->CheckPurity IsomerPresent Isomer/Close Impurity Present? CheckPurity->IsomerPresent Recryst Method A: Recrystallization (Solvent: Methanol) IsomerPresent->Recryst No (Only minor impurities) Column Method B: Flash Chromatography (Hexane:EtOAc 8:2) IsomerPresent->Column Yes (<95% pure) Final Pure Intermediate (MP: 199-203°C) Recryst->Final Column->Final

Caption: Decision tree for selecting between recrystallization and chromatography based on crude impurity profile.

Figure 2: Impurity Origin Pathway

Understanding where "Impurity C" fits and how it can degrade.

ImpurityPath SM1 Phenylhydrazine Fischer Fischer Indole Synthesis SM1->Fischer SM2 Cyclohexane-1,3-dione SM2->Fischer Target Target Ketone (Impurity C) CAS: 27387-31-1 Fischer->Target Cyclization Mannich Mannich Reaction (+ Formaldehyde) Target->Mannich Next Step Exo Exomethylene Impurity (Impurity D) Mannich->Exo Over-reaction Ond Ondansetron API Mannich->Ond Imidazole Addn

Caption: Synthesis pathway showing the target ketone as the precursor to Ondansetron and the origin of the Exomethylene impurity.

References

  • ChemicalBook. (2024). 1,2,3,4-Tetrahydro-9-methylcarbazol-4-one Properties and Melting Point. Retrieved from .

  • LookChem. (2024). CAS 27387-31-1 Data Sheet. Retrieved from .

  • Allmpus Laboratories. (2024). Ondansetron EP Impurity C Reference Standard. Retrieved from .

  • PubChem. (2024). 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (Compound). National Library of Medicine. Retrieved from .

  • Thiruvalluvar, A., et al. (2007).[4] 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E. (Contextual reference for solubility/crystallization of similar carbazolones). Retrieved from .

Sources

recrystallization protocol for 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS: 27387-31-1) Ticket ID: CHEM-SUP-27387 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Chemical Identity

Welcome to the Technical Support Hub. You are likely processing this compound as a key intermediate in the synthesis of Ondansetron .[1] The purification of 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (hereafter referred to as 9-MTC ) is critical because impurities here (specifically hydrazones and oxidation tars) will propagate downstream, poisoning the Mannich reaction used in the next step.[1]

Compound Specifications:

Property Specification Notes
CAS Registry 27387-31-1 Verify identity before proceeding.[1][2][3][4]
Target Melting Point 199.0 – 203.0 °C High purity standard [1][2].[1][5]
Appearance White to off-white crystalline powder Yellow/Brown indicates oxidation.[1]

| Solubility Profile | Soluble in hot Ethanol/Methanol; Insoluble in water.[1] | Lipophilic carbazole core dominates.[1] |

The "Golden Standard" Recrystallization Protocol

Status: Verified | Method: Thermal Gradient Recrystallization[1]

This protocol utilizes Ethanol (95% or Absolute) .[1] While Methanol is occasionally cited, Ethanol provides a better thermal gradient (higher boiling point: 78°C vs 65°C), allowing for higher saturation concentrations and superior rejection of polar tars.[1]

Phase A: Dissolution & Carbon Treatment[1]
  • Preparation: Equip a round-bottom flask with a reflux condenser and magnetic stirrer.

  • Solvent Ratio: Charge the flask with crude 9-MTC and Ethanol at a ratio of 10-15 mL per gram of solid.

    • Note: If the crude is very dark, increase solvent volume to 20 mL/g to prevent premature precipitation during filtration.[1]

  • Heating: Heat the mixture to reflux (approx. 78-80°C) until the solid is fully dissolved.

    • Checkpoint: If solids remain after 15 minutes of reflux, add Ethanol in 5% increments.[1]

  • Carbon Treatment (Critical): Once dissolved, remove the heat source briefly to stop boiling.[1] Add Activated Carbon (5-10 wt% relative to crude mass) .[1]

    • Safety: Do not add carbon to boiling solvent; it will foam over instantly.[1]

  • Digestion: Return to reflux for 15–20 minutes to adsorb colored impurities.

Phase B: Hot Filtration & Crystallization
  • Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

    • Why: Pre-warming prevents the product from crystallizing inside the funnel, which leads to yield loss.[1]

  • Controlled Cooling: Allow the filtrate to cool to room temperature (20-25°C) slowly over 2–3 hours.

    • Do not shock cool: Rapid cooling traps impurities in the crystal lattice.[1]

  • Deep Cooling: Once at room temperature, place the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

Phase C: Isolation
  • Collection: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (approx. 2 mL/g).

  • Drying: Dry under vacuum at 45–50°C for 4 hours.

Workflow Logic & Troubleshooting

The following diagram visualizes the decision-making process during the purification workflow.

RecrystallizationLogic Start Start: Crude 9-MTC Dissolve Reflux in Ethanol (15 mL/g) Start->Dissolve CheckSol Fully Dissolved? Dissolve->CheckSol AddSolvent Add 5% more Ethanol CheckSol->AddSolvent No (Solids remain) Carbon Add Activated Carbon (Reflux 15 min) CheckSol->Carbon Yes AddSolvent->CheckSol Filter Hot Filtration (Celite) Carbon->Filter Cooling Slow Cool to RT -> 0°C Filter->Cooling CheckCrystal Crystals Formed? Cooling->CheckCrystal OilOut ISSUE: Oiling Out CheckCrystal->OilOut No (Oily layer) Isolate Filter & Dry CheckCrystal->Isolate Yes (White needles) Reheat Reheat & Add Seed Crystal OilOut->Reheat Remedy Reheat->Cooling QC QC: MP 199-203°C? Isolate->QC Success Process Complete QC->Success Yes Fail Recrystallize Again QC->Fail No (<198°C) Fail->Dissolve Repeat

Caption: Decision tree for 9-MTC purification. Yellow nodes represent critical decision points.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: This usually happens if the solution is too concentrated or cooled too rapidly.[1] The compound is separating as a liquid phase before it can organize into a crystal lattice.[1] The Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of extra solvent (10-15% volume).[1]

  • Add a seed crystal (a tiny amount of pure solid) when the solution is slightly supersaturated (around 50-60°C).

  • Cool very slowly without agitation.

Q2: The melting point is low (188-190°C).[1] Is this acceptable?

Analysis: While some literature cites 188-190°C [3], high-purity commercial standards typically range from 199-203°C [1][2].[1] Root Cause: A melting point depression of ~10°C suggests significant impurities, likely unreacted phenylhydrazine or solvent inclusion.[1] Action: Perform a second recrystallization. Ensure the drying step is thorough (vacuum oven), as trapped ethanol can depress the melting point.[1]

Q3: Can I use Methanol instead of Ethanol?

Answer: Yes. Methanol is a standard solvent for this class of compounds and is often used in the subsequent Ondansetron synthesis [4].[1]

  • Pros: Higher solubility for polar impurities.[1]

  • Cons: Lower boiling point (65°C) means you need more solvent volume to dissolve the carbazole, which can lower overall recovery yield.[1]

Q4: The product is still brown after crystallization.

Diagnosis: Fischer Indole synthesis produces polymeric tars that are notoriously difficult to remove.[1] The Fix: Your carbon treatment was insufficient.

  • Redissolve in 20 volumes of Ethanol.

  • Use powdered activated carbon (not pellets) for higher surface area.[1]

  • Filter through a tighter matrix (e.g., Celite 545) to ensure no carbon fines pass through, which can look like "grey" contamination.[1]

References

  • TCI Chemicals. (n.d.).[1] Product Specification: 1,2,3,4-Tetrahydro-9-methylcarbazol-4-one (T2942).[5] Retrieved from [1]

  • LookChem. (n.d.).[1] CAS 27387-31-1 Properties and Melting Point Data.[1][2][3][4][5][6][7][8] Retrieved from [1]

  • ChemicalBook. (n.d.).[1] Synthesis and Properties of 1,2,3,4-Tetrahydro-9-methylcarbazol-4-one. Retrieved from [1]

  • Google Patents. (2006).[1] Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one (Ondansetron).[1] Patent US20060252942A1.[1] Retrieved from

Sources

column chromatography method for purifying carbazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography & Troubleshooting Guide Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Introduction: The Carbazole Challenge

Welcome to the Technical Support Center. You are likely here because your carbazole derivative is either tailing on the column, crashing out inside the stationary phase, or co-eluting with a stubborn isomer.

Carbazoles present a unique purification paradox:

  • Solubility: Their rigid, planar tricyclic structure leads to strong

    
    -
    
    
    
    stacking, making them poorly soluble in standard non-polar mobile phases (like Hexane).
  • Surface Interaction: The nitrogen atom (especially in N-H carbazoles) is sufficiently basic to interact with acidic silanols on silica gel, causing severe peak broadening (tailing).[1]

This guide provides the protocols to overcome these specific physicochemical barriers.

Module 1: Method Development & Solvent Selection

The "Standard" vs. The "Carbazole" System

Do not default to Hexane/Ethyl Acetate. While standard for many organics, it often fails for carbazoles due to solubility limits.

FeatureHexane / Ethyl Acetate Hexane / Dichloromethane (DCM) Toluene / Hexane
Solubility Low for planar carbazolesHigh (DCM breaks

-stacking)
High (Aromatic solvent)
Separation Good for polarity differencesGood for general separationExcellent for

-conjugated systems
Use Case Small, alkylated carbazolesLarge, rigid carbazole dendrimersSeparating isomers or closely related aromatics
The "Acidic Silica" Fix (Triethylamine)

If your carbazole has a free N-H bond (unsubstituted position 9), it will hydrogen bond with silica silanols (


).
  • Symptom: The spot on TLC streaks; the column band never fully elutes.

  • Protocol: Pre-treat your column and mobile phase with 1% Triethylamine (TEA) .[1]

    • Mechanism:[1][2] TEA is more basic than the carbazole. It preferentially binds to the acidic silanol sites, "capping" them and allowing your product to elute symmetrically [1, 2].

Module 2: Decision Logic & Workflows

Visualization: Solvent System Decision Matrix

Use this logic flow to select the correct mobile phase before you pack your column.

SolventSelection Start START: Carbazole Derivative CheckNH Check Structure: Is N-H free or N-Alkylated? Start->CheckNH FreeNH Free N-H Bond CheckNH->FreeNH Acidic Proton Alkylated N-Alkylated CheckNH->Alkylated Protected TEA_Path Add 1% Triethylamine (TEA) to Mobile Phase FreeNH->TEA_Path Prevents Tailing SolubilityCheck Check Solubility in Hexane Alkylated->SolubilityCheck DCM_Path Use DCM / Hexane Gradient SolubilityCheck->DCM_Path Insoluble/Precipitates Std_Path Use Hexane / EtOAc SolubilityCheck->Std_Path Soluble Toluene_Path Use Toluene / Hexane (Pi-Pi Separation) SolubilityCheck->Toluene_Path Isomer Separation Needed TEA_Path->SolubilityCheck

Figure 1: Decision matrix for selecting mobile phase additives and solvent systems based on carbazole structure.

Module 3: The "Dry Loading" Protocol

Issue: You dissolve your sample in DCM to load it, but as soon as the Hexane mobile phase hits it, the carbazole precipitates as a crust on top of the sand. This ruins resolution. Solution: Dry Loading (Solid Load).

Step-by-Step Protocol
  • Dissolution: Dissolve your crude carbazole mixture in the minimum amount of a strong solvent (DCM or Chloroform).

  • Adsorption: Add silica gel to the flask. Ratio: 1g crude : 2g silica .

  • Evaporation: Rotovap the mixture to dryness.

    • Critical Check: The result must be a free-flowing powder . If it is sticky, add more silica and re-evaporate.

  • Loading: Pour the powder directly onto the top of your packed column bed.

  • Capping: Add a layer of sand on top of the dry load to prevent disturbance when adding solvent [3, 4].

Module 4: Troubleshooting Guide

Scenario A: "My compound is streaking/tailing on the TLC plate."
  • Cause: Interaction between the basic nitrogen and acidic silica.[1]

  • Immediate Fix:

    • Prepare a new TLC chamber with your solvent system + 1% TEA .

    • Run the TLC again.[3][4] If the spot tightens up, you must add TEA to your column solvent.[1]

  • Alternative: If TEA fails, switch stationary phase to Neutral Alumina , which is less acidic than silica [2].

Scenario B: "I have two spots with identical Rf values." (Isomers)[5][6]
  • Cause: Structural isomers (e.g., 2-bromo vs 3-bromo carbazole) often have identical polarity.

  • Immediate Fix:

    • Change Selectivity: Switch from Hexane/DCM to Toluene/Hexane . Toluene interacts with the

      
      -system of the carbazole. Slight differences in the electronic conjugation of isomers will cause them to interact differently with Toluene, often separating the spots.
      
    • Recrystallization: If chromatography fails, carbazoles crystallize well. Try Ethanol or Chlorobenzene [5].

Scenario C: "My product decomposes on the column."
  • Cause: Some electron-rich carbazoles are oxidation-sensitive or acid-sensitive.

  • Validation Test (2D TLC):

    • Spot sample in the corner of a square TLC plate.[3]

    • Run solvent up.[4][5]

    • Dry plate, rotate 90°, and run the same solvent again.[4]

    • Result: If spots lie on the diagonal, it is stable.[3] If new spots appear off-diagonal, the compound is decomposing on silica [6].[3][4]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Acetone/Hexane for carbazoles? A: You can, but Acetone absorbs UV strongly at low wavelengths, which interferes with detection if you are using a flash system with a UV detector. DCM is preferred for solubility.

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA has a low boiling point (~89°C) but can stick. Rotovap your fractions thoroughly. If NMR shows residual TEA (quartet at 2.5 ppm, triplet at 1.0 ppm), dissolve the product in DCM and wash with a dilute acid (e.g., 0.1 M HCl) only if your product is not acid-sensitive. Otherwise, dry under high vacuum for 12+ hours.

Q: My carbazole is highly fluorescent. Is this a problem? A: It can be. High fluorescence can "blind" UV detectors, making small impurities look like massive peaks. Rely on TLC or lower the sensitivity (gain) on your detector.

References

  • BenchChem Technical Support. (2025).[1][6][7] Purification of Aminopropyl Carbazole Derivatives: Troubleshooting Tailing.

  • Reddit ChemPros Community. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds.

  • Biotage Blog. (2023). Dry loading vs. liquid loading, which provides better flash column chromatography results?

  • Teledyne Labs. (2023). Overview of Silica Column Sample Loading Techniques.

  • ResearchGate. (2025). Purification of carbazole by solvent crystallization under two forced cooling modes.

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography (2D TLC Method).

Sources

Technical Support Center: Carbazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Tar Formation in Carbazole Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CRB-SYN-001

Introduction: The "Black Sticky Stuff" Problem

In carbazole synthesis, "tar" is rarely a single compound. It is typically a complex mixture of oligomers formed via radical polymerization or oxidative coupling of electron-rich aromatic intermediates.

Because the carbazole nucleus is electron-rich, it is highly susceptible to oxidation. If your reaction conditions generate unconstrained radicals (common in high-heat Cadogan protocols) or use overly aggressive oxidants (common in Pd-catalyzed cyclization), the substrate will polymerize rather than cyclize.

This guide replaces "hope and pray" chemistry with mechanistically grounded protocols designed to suppress polymerization pathways.

Diagnostic Logic: Select Your Method

Before troubleshooting, ensure you are using the correct pathway for your substrate. Mismatched methods are the primary cause of decomposition.

CarbazoleSelection Start Start: Precursor Type Nitro o-Nitro Biaryl Start->Nitro Amine Diarylamine Start->Amine Halide o-Halo Diarylamine Start->Halide Cadogan Cadogan Cyclization Nitro->Cadogan Reductive Oxidative Pd-Catalyzed Oxidative Cyclization Amine->Oxidative Oxidative Buchwald Intramolecular Buchwald-Hartwig Halide->Buchwald Cross-Coupling Risk1 High Tar Risk: Thermal Polymerization Cadogan->Risk1 Risk2 High Tar Risk: Over-oxidation Oxidative->Risk2 Risk3 Med Tar Risk: Catalyst Poisoning Buchwald->Risk3

Figure 1: Method selection and associated tar risks. Choose the path that matches your precursor to predict specific failure modes.

Module 1: The Reductive Route (Cadogan & Modified)

The Issue: The classical Cadogan reaction uses triethyl phosphite (


) as both reagent and solvent at reflux (

).
  • Cause of Tar: High thermal energy triggers non-selective radical reactions of the nitro group. Furthermore, excess phosphite polymerizes into a "gummy" sludge that traps the product.

  • The Fix: Decouple the reagent from the solvent.

Protocol A: The "Clean" Microwave Cadogan

Based on Genung et al. [1]

This method reduces reaction time from 24 hours to 20 minutes, preventing prolonged thermal exposure.

Reagents:

  • Substrate: o-nitrobiaryl (1.0 equiv)

  • Reductant: Triethyl phosphite (2.5 equiv) — Do not use as solvent.

  • Solvent: 1,2-Dichlorobenzene (o-DCB) or Toluene (degassed).

Step-by-Step:

  • Concentration Control: Dissolve substrate in o-DCB (0.2 M concentration). High dilution prevents intermolecular polymerization.

  • Stoichiometry: Add exactly 2.5 equivalents of

    
    .
    
  • Irradiation: Heat in a microwave reactor at

    
     for 15–20 minutes.
    
  • Workup (Crucial):

    • Cool to room temperature.[1][2]

    • The Bleach Wash: If sticky phosphorus byproducts remain, wash the organic layer with 10% aqueous sodium hypochlorite (bleach). This oxidizes sticky phosphites/phosphonates into water-soluble phosphates, which wash away.

Module 2: Pd-Catalyzed Oxidative Cyclization

The Issue: Converting diarylamines to carbazoles requires removing two hydrogens.

  • Cause of Tar: If the Pd catalyst aggregates (forms Pd black), the reaction stalls. If the oxidant is too strong, the electron-rich amine oxidizes to a radical cation and polymerizes.

  • The Fix: Pivalic Acid (PivOH) . It acts as a proton shuttle via a Concerted Metallation-Deprotonation (CMD) mechanism, lowering the energy barrier and preventing catalyst death.

Mechanism of Stabilization (CMD)

CMD_Mechanism Pd_Start Pd(II) Species Coordination Substrate Coordination Pd_Start->Coordination CMD_Step CMD Transition State (PivOH shuttles proton) Coordination->CMD_Step + PivOH Tar_Path Path to Tar: Catalyst Aggregation Coordination->Tar_Path No PivOH Slow Activation Cyclized Carbazole-Pd Intermediate CMD_Step->Cyclized Low Energy Barrier Cyclized->Pd_Start Oxidative Turnover

Figure 2: Pivalic acid enables the CMD pathway, bypassing the high-energy intermediates that lead to tar formation.

Protocol B: The Fagnou Conditions

Based on Liégault & Fagnou [2]

Reagents:

  • Catalyst:

    
     (5–10 mol%)
    
  • Oxidant:

    
     (0.5 equiv) or Air (1 atm)
    
  • Additive: Pivalic acid (30 mol% to 1.0 equiv)

  • Solvent: Toluene or Chlorobenzene.

Step-by-Step:

  • Mix: Combine diarylamine,

    
    , and 
    
    
    
    in the reaction vessel.
  • Add PivOH: Add Pivalic acid. Note: Without this, the reaction will likely turn black and stall.

  • Atmosphere: If using air as oxidant, ensure vigorous stirring to facilitate oxygen transfer.

  • Heat: Heat to

    
    . Monitor by TLC.[1]
    
  • Observation: The reaction should remain a dark homogeneous solution. If precipitates form immediately (Pd black), increase PivOH loading.

Troubleshooting & FAQs

Symptom Reference Table
SymptomProbable CauseCorrective Action
Black sludge, no product Radical polymerization of substrate.Switch methods. If using Cadogan, switch to microwave. If Oxidative, add radical scavenger (TEMPO) or lower temp.
Yellow gummy residue Phosphorus byproducts (Cadogan).Bleach Wash. Wash crude mixture with 10% NaOCl to solubilize P-species.
Reaction stalls at 50% Catalyst death (Pd black formation).Add Ligand/Acid. For oxidative: Add PivOH. For coupling: Switch to a precatalyst (e.g., XPhos Pd G4).
Product spot streaks on TLC Oligomer formation.Dilution. Run the reaction at 0.05 M or 0.1 M. High concentration favors intermolecular coupling (tar).
Frequently Asked Questions

Q: Can I use the Fischer Indole synthesis for carbazoles? A: Only for tetrahydrocarbazoles. To get a fully aromatic carbazole, you must oxidize the tetrahydro-intermediate (e.g., using DDQ or Pd/C). This aromatization step is where tar often forms. We recommend the Oxidative Cyclization (Module 2) for direct access to the aromatic core.

Q: Why does my Buchwald-Hartwig cyclization turn into a solid block? A: This is likely "NH-carbazole poisoning." The carbazole product itself can bind to Palladium, inhibiting the catalyst [3].

  • Fix: Use bulky biarylphosphine ligands (BrettPhos, XPhos) that prevent the product from inhibiting the metal center. Ensure high temperature (

    
    ) to facilitate product dissociation.
    

Q: Is the "tar" dangerous? A: In Cadogan reactions involving nitro groups, the tar can contain unstable nitrogen-rich oligomers. Do not distill the tar to dryness at high heat, as it poses an explosion risk. Always quench and wash before concentration.

References

  • Cadogan, J. I. G., et al. "Reduction of nitro-compounds by tervalent phosphorus reagents." Journal of the Chemical Society, 1965. (Classic Mechanism). See also: Genung, N. E., et al. "Microwave-Assisted Cadogan Reaction." Organic Letters, 2014.

  • Liégault, B., Fagnou, K., et al. "Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air."[3][4] Journal of Organic Chemistry, 2008.[3][4]

  • Romero-Revilla, J. A., et al. "Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles." Journal of the American Chemical Society, 2023.[5]

  • Kuethe, J. T., et al. "Synthesis of Carbazoles via Pd-Catalyzed Amination/Cyclization." Journal of Organic Chemistry, 2005.

Sources

Technical Support Center: Carbazole N-Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CBZ-NM-001 Subject: Optimization, Troubleshooting, and Green Alternatives for N-Methylation of Carbazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Scope

User Query: "How do I maximize yield and safety in the N-methylation of carbazole?"

Specialist Response: The N-methylation of carbazole is a fundamental transformation in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical intermediates. The reaction relies on the deprotonation of the secondary amine (


 in DMSO) followed by an 

attack on a methyl electrophile.

While the reaction appears simple, users frequently encounter issues with incomplete conversion , colored impurities (oxidation) , and safety hazards regarding sodium hydride. This guide provides three validated protocols ranging from high-throughput lab scale to green process scale.

Critical Reaction Parameters (The "Why")

The Acidity Factor

Carbazole is a weak acid. Unlike simple anilines, the nitrogen lone pair is delocalized into the aromatic system, rendering it non-nucleophilic in its neutral state.

  • Requirement: You must deprotonate the nitrogen to form the carbazolide anion.

  • Base Selection: Weak bases (

    
    ) require high heat or polar aprotic solvents (DMF/DMSO) to shift the equilibrium. Strong bases (NaH, KH) drive the reaction to completion irreversibly but introduce moisture sensitivity.
    
Electrophile Selection Matrix
ReagentReactivityToxicityAtom EconomyRecommended Use
Methyl Iodide (MeI) HighHigh (Neurotoxin)LowSmall scale, difficult substrates.
Dimethyl Sulfate (DMS) HighExtreme (Carcinogen)ModerateLegacy processes (avoid if possible).
Dimethyl Carbonate (DMC) Low (requires cat.)[1][2][3]Low (Green)HighLarge scale, Green Chemistry requirements.

Standard Operating Protocols (SOPs)

Protocol A: The "Gold Standard" (High Yield, Lab Scale)

System: NaH / DMF / MeI Best for: Small scale (<5g), high-value intermediates, ensuring 100% conversion.

  • Setup: Flame-dry a 2-neck round bottom flask under

    
     flow.
    
  • Dissolution: Dissolve Carbazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% in oil, 1.2 eq) portion-wise.

    • Observation: Evolution of

      
       gas.[4] Solution turns yellow/orange (formation of anion).
      
    • Wait: Stir for 30 mins at RT to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C. Add MeI (1.1 eq) dropwise.

  • Quench: Stir 2h at RT. Quench carefully with cold water.

  • Workup: Precipitate usually forms. Filter and wash with water. If oil forms, extract with EtOAc.

Protocol B: The "Green & Scalable" (PTC Method)

System: 50% NaOH / Toluene / TBAB / MeI or DMS Best for: Scale-up (>10g), avoiding anhydrous solvents, safety.

  • Biphasic Mix: Dissolve Carbazole in Toluene. Add 50% NaOH (aq) (5.0 eq).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 eq).

    • Mechanism:[1][2][3][5][6][7][8] TBAB ferries the hydroxide/carbazolide across the interface.

  • Reaction: Add Methylating agent (1.2 eq). Heat to 60°C with vigorous stirring (essential for phase transfer).

  • Workup: Separate phases. Wash organic layer with water. Evaporate Toluene.

Visualizing the Pathway

The following diagram illustrates the mechanistic pathway and the critical role of the base and catalyst.

G Carbazole Carbazole (Neutral, Non-Nu) Anion Carbazolide Anion (Highly Nucleophilic) Carbazole->Anion Deprotonation (-H+) Base Base (NaH or NaOH/PTC) Base->Anion Product N-Methylcarbazole Anion->Product SN2 Attack MeX Electrophile (MeI / DMC) MeX->Product

Figure 1: Mechanistic pathway for base-mediated N-methylation of carbazole.

Troubleshooting Center (Q&A)

Q1: My reaction mixture turned black/tarry. What happened? Diagnosis: Oxidation. Explanation: The carbazolide anion is electron-rich and susceptible to oxidative coupling if


 is present.
Fix: 
  • Degas solvents thoroughly (sparge with Argon/Nitrogen).

  • Ensure the system is under positive inert gas pressure.

  • Reduce reaction temperature; excessive heat promotes polymerization.

Q2: I have low conversion (<50%) using Potassium Carbonate (


) in Acetone. 
Diagnosis:  Base/Solvent Mismatch.
Explanation:  Acetone is not polar enough to solubilize the carbonate effectively, and 

is too weak to fully deprotonate carbazole (

15) without high heat or a more polar solvent. Fix: Switch solvent to DMF or DMSO and heat to 80-100°C. Alternatively, add a crown ether (18-crown-6) to activate the potassium ion.

Q3: Using NaH is too dangerous for our kilo-lab. What is the alternative? Diagnosis: Safety Constraint. Fix: Switch to Protocol B (Phase Transfer Catalysis) .

  • Why: It uses aqueous NaOH and Toluene. No

    
     gas evolution (if using MeI/DMS), no pyrophoric solids, and Toluene is easier to recover than DMF.
    

Q4: Can I use Dimethyl Carbonate (DMC) to be "Green"? Diagnosis: Process Modernization. Fix: Yes, but DMC is less reactive than MeI.[3]

  • Condition: You must use a catalyst like DABCO or DBU (1.0 eq) and heat to reflux (90°C).

  • Pressure: Performing this in a sealed tube or autoclave improves yield significantly by allowing temps > boiling point of DMC.

Advanced Troubleshooting Flowchart

Troubleshooting Start Problem Detected Issue Identify Issue Start->Issue LowYield Low Yield / Incomplete SM Issue->LowYield Impurities Dark Color / Tar Formation Issue->Impurities Emulsion Workup Emulsion Issue->Emulsion CheckMoisture Check Solvents for Water (NaH is moisture sensitive) LowYield->CheckMoisture CheckO2 Check Inert Atmosphere (Anion oxidizes in air) Impurities->CheckO2 CheckPTC Using PTC? Add Brine or Filter solids Emulsion->CheckPTC CheckBase Increase Base Strength (Switch K2CO3 -> NaH/KOH) CheckMoisture->CheckBase CheckTemp Lower Temperature CheckO2->CheckTemp

Figure 2: Diagnostic flowchart for common N-methylation failures.

References

  • Classic Mechanism & NaH Protocol

    • Gribble, G. W. (2002). "Sodium Hydride."[4][9] Encyclopedia of Reagents for Organic Synthesis.

  • Phase Transfer Catalysis (PTC)

    • Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters.
  • Green Chemistry (DMC)

    • Tundo, P., & Selva, M. (2002).
  • Carbazole Reactivity &

    
    : 
    
    • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research.

Sources

challenges in the synthesis of ondansetron intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OND-SYN-2024-X Subject: Troubleshooting Intermediates & Impurity Control in Ondansetron Synthesis[1][2]

Overview

Welcome to the Ondansetron Technical Support Hub. This guide addresses the critical bottlenecks in the synthesis of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (the "Carbazolone" core) and its subsequent coupling with 2-methylimidazole via Mannich/Michael addition sequences.[1][2]

The synthesis of Ondansetron is deceptive; while the disconnection analysis appears simple, the process is plagued by dimerization (Impurity A) , exo-methylene polymerization , and incomplete Michael addition .[1][2] This guide prioritizes the "One-Pot" industrial approach over older, lower-yielding acetic acid routes.[1][2]

Visualizing the Critical Path

The following diagram outlines the standard industrial logic and where failures typically occur.

Ondansetron_Synthesis_Flow Start1 1,3-Cyclohexanedione Hydrazone Phenylhydrazone Intermediate Start1->Hydrazone Start2 N-Methyl-N-phenylhydrazine Start2->Hydrazone Carbazolone Carbazolone Core (1,2,3,9-tetrahydro-9-methyl- 4H-carbazol-4-one) Hydrazone->Carbazolone Fischer Indole (ZnCl2/AcOH) MannichBase Mannich Base / Exo-Methylene (Reactive Intermediate) Carbazolone->MannichBase HCHO + Amine (Mannich Rxn) Ondansetron Ondansetron (Crude) MannichBase->Ondansetron 2-Methylimidazole (Michael Addition) Dimer Impurity A (Dimer) [Critical Failure Mode] MannichBase->Dimer Over-reaction (Stoichiometry Error)

Figure 1: Process flow highlighting the critical "Carbazolone" intermediate and the divergence point for Dimer formation (Impurity A).

Module 1: The Carbazolone Core (Fischer Indole)

Target Intermediate: 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one[1][2][3]

Q: My Fischer Indole cyclization yield is stuck at ~60%. How do I push conversion?

A: The cyclization of the hydrazone is sensitive to water content and Lewis acid strength.[1][2]

  • The Problem: If you are using refluxing acetic acid alone, the reaction is slow and prone to tar formation.[1][2]

  • The Fix: Switch to a ZnCl₂/Acetic Acid system.[1][2][4] Zinc chloride acts as a dehydrating agent and a Lewis acid catalyst, accelerating the [3,3]-sigmatropic rearrangement.[1][2]

  • Critical Parameter: Ensure the reaction temperature is maintained strictly between 90-105°C . Exceeding 110°C promotes polymerization of the cyclohexanedione starting material before it can react with the hydrazine [1, 3].[1][2]

Q: I am seeing significant N-demethylated by-products. Why?

A: This usually occurs if you are methylating after the carbazole ring formation.[1][2]

  • The Causality: Methylating 1,2,3,9-tetrahydro-4H-carbazol-4-one requires strong bases (NaH) and methyl iodide.[1][2] This can lead to C-methylation at the C3 position (alpha to the ketone) rather than the desired N-methylation.[1][2]

  • The Protocol Fix: Use N-methyl-N-phenylhydrazine as your starting material.[1][2] This "locks" the methyl group in place before the ring closes, eliminating the regioselectivity issue entirely [6].[1][2]

Module 2: The Coupling (Mannich & Michael Addition)

Target: Ondansetron (Base)[2][3][5]

Q: The reaction mixture solidifies or becomes extremely viscous during the Mannich step.

A: This is a classic symptom of Exo-methylene Polymerization .[1][2]

  • Mechanism: The Mannich reaction generates an intermediate (often the 3-dimethylaminomethyl derivative) which eliminates amine to form the highly reactive exocyclic methylene ketone (3-methylene-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one).[1][2] If 2-methylimidazole is not immediately available to trap this intermediate, it polymerizes.[1][2]

  • Solution: Do not isolate the exocyclic methylene intermediate. Use a One-Pot Protocol where the 2-methylimidazole is present or added immediately after the Mannich base formation.[1][2][3] Using a solvent system of DMF/Water (instead of pure acetic acid) keeps the intermediates solubilized and facilitates the Michael addition [2, 5].[1][2]

Q: How do I control "Impurity A" (The Dimer)?

A: Impurity A (3,3'-methylenebis(9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one)) forms when one molecule of formaldehyde reacts with two molecules of the Carbazolone core.[1][2]

  • Troubleshooting Checklist:

    • Formaldehyde Source: Avoid large excesses of paraformaldehyde.[1][2]

    • Addition Order: Do not add the Carbazolone to the formaldehyde.[1][2] Add the formaldehyde (or paraformaldehyde slurry) slowly to the Carbazolone/Amine mixture.[1][2]

    • Amine Equivalent: Ensure you have at least 1.0–1.2 equivalents of the secondary amine (dimethylamine or morpholine).[1][2] The amine competes with the second Carbazolone molecule for the methylene group, preventing dimerization [5].[1][2]

Self-Validating Protocol: One-Pot Synthesis

This protocol integrates the Mannich and Michael addition steps to minimize handling of the unstable exo-methylene intermediate.[1][2]

Reagents:

  • Carbazolone Core (1.0 eq)[1][2][6]

  • Paraformaldehyde (1.1 eq)[1][2]

  • Dimethylamine HCl (1.1 eq)[1][2]

  • 2-Methylimidazole (2.0 eq)[1][2]

  • Solvent: DMF / Water (10:1 ratio)[1][2]

Step-by-Step Workflow:

  • Charging: In a reactor, charge DMF, Carbazolone, Dimethylamine HCl, and Paraformaldehyde.

  • Mannich Formation: Heat to 100–110°C for 60–90 minutes.

    • Checkpoint: TLC/HPLC should show <2% unreacted Carbazolone.[1][2] The solution should be clear to slightly hazy.

  • Michael Addition: Add 2-Methylimidazole directly to the hot reaction mixture.

  • Reaction: Maintain 100–110°C for 4–6 hours.

    • Mechanism:[2][6][4][5][7] The heat promotes the elimination of dimethylamine (creating the exo-methylene in situ), which is immediately trapped by the imidazole.[1][2]

  • Workup (Self-Purification):

    • Cool the mixture to 80°C.

    • Slowly add Water (approx 5 volumes relative to DMF).[1][2]

    • Cool gradually to 20–25°C.

    • Result: Ondansetron base is poorly soluble in water/DMF mixtures at low temp, while the unreacted imidazole and amine salts remain in solution.[1][2]

  • Filtration: Filter the precipitated solid. Wash with water.[1][2][5]

Impurity Profiling Table
Impurity NameStructure / OriginRRT (Typical)Prevention Strategy
Impurity A (EP) Dimer formed by condensation of 2 Carbazolones with 1 Formaldehyde.[1][2]~1.2 - 1.3Control Formaldehyde stoichiometry; Maintain high amine concentration.[1][2]
Exo-methylene 3-methylene-carbazolone (Intermediate not trapped).[1][2][3]~0.9Ensure excess 2-methylimidazole; Prolong reaction time to ensure complete Michael addition.
Impurity C Imidazole regioisomer (rare).[1][2]~0.8Use high-purity 2-methylimidazole; Avoid high pH extremes during workup.[1][2]
Carbazolone Unreacted starting material.[1][2][6][5]~0.5Ensure reaction temperature >100°C; Check water content in solvent (wet solvent slows reaction).
Troubleshooting Logic Tree

Troubleshooting_Logic Issue Identify Issue LowYield Low Yield / Incomplete Rxn Issue->LowYield HighImpurity High Impurity Levels Issue->HighImpurity CheckSolvent Check Solvent System Is it Acetic Acid? LowYield->CheckSolvent CheckDimer Is it Impurity A (Dimer)? HighImpurity->CheckDimer SwitchDMF Switch to DMF/Water (Increases solubility) CheckSolvent->SwitchDMF Yes FixStoich Reduce Formaldehyde Increase Amine ratio CheckDimer->FixStoich Yes CheckExo Is it Exo-methylene? CheckDimer->CheckExo No FixTime Extend Reaction Time Increase Imidazole Eq CheckExo->FixTime Yes

Figure 2: Decision matrix for diagnosing synthetic failures in the Mannich/Michael sequence.

References
  • Lian, H., et al. (2009).[1][2][4] Synthesis and antiemetic activity of 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives. Frontiers of Chemistry in China.

  • Gutman, D. (2006).[1][2] Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom. US Patent Application 2006/0252942.[1][2]

  • Suresh, T., et al. (2013).[1][2] Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles catalyzed by ionic liquid. ACG Publications.[1][2]

  • Liu, Z., et al. (2012).[1][2] Identification and Determination of Seven Impurities in Ondansetron Hydrochloride. Chinese Journal of Pharmaceuticals.

  • Kumar, A., et al. (2006).[1][2][3] One-pot process for the preparation of antiemetic agent. WO Patent 2006/046253.[1][2][3]

  • Kim, M.Y., et al. (1997).[1][2] An Efficient Process of Ondansetron Synthesis. Heterocycles.

Sources

Technical Support Center: Carbazole Intermediates & Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the specific challenges associated with 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 1485-19-4).

Ticket Topic: Improving Purity of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage & Identity Verification (Critical Step)

Before proceeding with purification protocols, we must verify the target isomer.[1] In the synthesis of Ondansetron and related alkaloids, confusion between the 1-one and 4-one isomers is the #1 cause of "failed" purification attempts.

FeatureTarget Molecule (1-one) Common Isomer (4-one)
Name 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one
CAS 1485-19-4 27387-31-1
Ketone Position C1 (Adjacent to the indole nitrogen bridgehead)C4 (Adjacent to the benzene ring fusion)
Chemical Nature Vinylogous Amide (Enaminone character)Aryl Ketone (Conjugated with benzene)
Primary Use Specific Alkaloid Synthesis / Research ReagentOndansetron Intermediate

Diagnostic Question: Does your HPLC trace show a peak that absorbs strongly at higher wavelengths (>300nm)?

  • Yes: Likely the 1-one (extended conjugation through the nitrogen lone pair).[1]

  • No: Likely the 4-one (aryl ketone absorption).[1]

(Note: This guide focuses strictly on the 1-one isomer as requested. If you are synthesizing Ondansetron, verify if you actually need the 4-one.)

Root Cause Analysis: Impurity Origins

Impurities in this scaffold usually stem from two distinct synthesis pathways.[1] Identify your route to select the correct troubleshooting steps.

Route A: Methylation of 2,3,4,9-tetrahydro-1H-carbazol-1-one

Reaction: Precursor + Methyl Iodide/Dimethyl Sulfate + Base (


 or NaH).[1]
  • Impurity 1: Unreacted Starting Material (N-H)

    • Cause: Incomplete deprotonation or wet solvent (quenching the base).[1]

    • Detection: IR stretch at ~3200-3400 cm⁻¹ (N-H bond).[1]

  • Impurity 2: O-Alkylation (Enol Ether) [1]

    • Cause: Kinetic control favors O-methylation of the enolate oxygen rather than the nitrogen.

    • Detection: New peak in NMR around 3.8-4.0 ppm (O-Me) distinct from N-Me.

Route B: Direct Fischer Indole Synthesis

Reaction: N-methyl-N-phenylhydrazine + Cyclohexane-1,2-dione (or equivalent).

  • Impurity 3: Aromatized Carbazole (9-methyl-1-hydroxycarbazole)

    • Cause: Oxidation of the tetrahydro ring, often catalyzed by trace metals or prolonged heating in air.[1]

    • Detection: Significant redshift in UV-Vis; loss of aliphatic protons in NMR.

Troubleshooting & Resolution Protocols

Issue #1: "Sticky" Solid or Oil that Won't Crystallize

Diagnosis: Presence of O-alkylated byproducts or residual high-boiling solvents (DMF/DMSO) preventing lattice formation.[1]

Protocol: The "Anti-Solvent Crash" Method

  • Dissolve crude oil in a minimum amount of Dichloromethane (DCM) .[1]

  • Wash with 0.1M HCl (removes unreacted hydrazines/amines) and then Brine .[1]

  • Dry over

    
     and concentrate completely to a foam.
    
  • Redissolve in warm Ethyl Acetate (EtOAc) (10 mL/g).

  • Add Petroleum Ether or Hexane dropwise until turbidity persists.[1]

  • Cool slowly to 4°C.

Issue #2: Persistent Yellow/Brown Discoloration

Diagnosis: Oxidation products (aromatized carbazoles) or polymerized tars.[1]

Protocol: Activated Carbon Polish

  • Dissolve the solid in boiling Ethanol (95%) or Methanol .

  • Add Activated Charcoal (5-10 wt% of crude mass).

  • Reflux for 15-30 minutes.

  • Filter hot through a Celite pad.[1]

  • Cool the filtrate.[1] If crystals do not form, reheat and add water dropwise (up to 10% v/v) to induce saturation.[1]

Issue #3: Removing the N-H Precursor (Incomplete Methylation)

Diagnosis: The N-methyl product and N-H precursor have similar


 values in standard EtOAc/Hexane systems.[1]

Protocol: Scavenger Wash The N-H proton on the carbazole is weakly acidic (


 ~15-17), while the N-Me product is not.[1]
  • Dissolve the mixture in a non-polar solvent (Toluene or DCM).[1]

  • Wash vigorously with 1M NaOH or KOH solution.[1]

    • Mechanism:[2][3] The base deprotonates the N-H impurity, making it water-soluble (as the anion), while the N-Me product remains in the organic layer.[1]

  • Separate layers and wash the organic phase with water to remove residual base.[1]

Visual Workflows

Diagram 1: Purification Decision Tree

Use this logic flow to determine the most efficient purification method based on your crude purity.

PurificationLogic Start Crude 9-Me-Carbazol-1-one Check Analytical Check (TLC/HPLC) Start->Check Decision1 Major Impurity Type? Check->Decision1 PathA Unreacted N-H Precursor Decision1->PathA N-H present PathB Tars / Color / Oxidation Decision1->PathB Dark color PathC Isomers / O-Alkylation Decision1->PathC Complex mix ActionA Base Wash (1M NaOH) Partition: Toluene/Water PathA->ActionA ActionB Recrystallization (EtOH + Charcoal) PathB->ActionB ActionC Column Chromatography (Gradient: Hex -> 20% EtOAc) PathC->ActionC Final Pure Crystal (White/Pale Yellow) ActionA->Final ActionB->Final ActionC->Final

Caption: Decision tree for selecting the optimal purification method based on impurity profile.

Recommended Solvent Systems

Based on solubility data for tetrahydrocarbazoles [1, 3], the following systems are validated for this specific isomer:

MethodPrimary SolventCo-Solvent / AdditiveNotes
Recrystallization Ethanol (95%) Water (dropwise)Standard method.[1] Good for removing inorganic salts.[1]
Recrystallization Ethyl Acetate Petroleum Ether (60-80)Best for obtaining high-purity crystals (reported yield ~54%) [1].[1]
TLC / Column Petroleum Ether Ethyl Acetate (9:1 to 8:[1]2)

typically ~0.3-0.4 in 8:2 PE:EtOAc.[1]
TLC / Column Dichloromethane Methanol (98:[1]2)Use for more polar crude mixtures.[1]

Frequently Asked Questions (FAQ)

Q: My product is turning pink/red upon storage. What is happening? A: This indicates auto-oxidation. The C1-ketone position activates the adjacent methylene protons, making the ring susceptible to oxidation to the fully aromatic carbazole or hydroperoxides.[1]

  • Fix: Store the purified solid under Nitrogen or Argon at -20°C. Avoid prolonged exposure to light.

Q: Can I use the same protocol as the Ondansetron intermediate (4-one)? A: Proceed with caution. While solubility is similar, the 1-one is chemically distinct.[1] The 1-one is an enaminone (Nitrogen-C=C-C=O conjugation), making it more susceptible to hydrolysis under strong acidic conditions compared to the aryl ketone of the 4-one. Avoid prolonged reflux in aqueous acid.[1]

Q: I see a split peak in the NMR for the N-methyl group. Is it an impurity? A: If the peaks are very close, check if you have rotamers (unlikely for this rigid system) or if you have a mixture of N-methylation and O-methylation .[1]

  • Test: Run a NOESY experiment. The N-Me (approx 3.6-3.7 ppm) will show a correlation to the aromatic protons. The O-Me (approx 3.9-4.0 ppm) will not show the same spatial coupling to the benzene ring.

References

  • Thiruvalluvar, A., et al. (2007).[1] "9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one."[4][5][6][7] Acta Crystallographica Section E, E63, o3524.[1][8]

  • Yoo, M., et al. (1997).[1] "An Efficient Process of Ondansetron Synthesis." Heterocycles, 45(10), 2041.[1] (Reference for the isomeric 4-one comparison).

  • PubChem.[1][7][9] (n.d.). "9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Compound Summary." National Center for Biotechnology Information.[1]

  • Sigma-Aldrich.[7][10] (n.d.). "9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Product Sheet." [1][7]

Sources

Validation & Comparative

Spectroscopic Comparison Guide: 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one and Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

This guide provides an in-depth spectroscopic comparison between 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (hereafter referred to as Target Carbazolone ) and its primary precursors: N-methyl-N-phenylhydrazine and 1,3-cyclohexanedione .[1]

The Target Carbazolone (CAS 27387-31-1) is a critical pharmacophore intermediate in the synthesis of the 5-HT3 receptor antagonist Ondansetron .[1] Its synthesis typically proceeds via a Fischer Indole Cyclization.[1][2] Precise spectroscopic monitoring of this transformation is essential to ensure the consumption of genotoxic hydrazine precursors and the correct formation of the tricyclic core.

Key Spectroscopic Indicators of Conversion
  • N-Methyl Shift: A diagnostic downfield shift of the N-CH₃ group from ~3.0 ppm (hydrazine) to ~3.6 ppm (carbazole).[1]

  • Carbonyl Conjugation: A shift in the IR carbonyl stretch from ~1700–1730 cm⁻¹ (diketone) to ~1630–1640 cm⁻¹ (conjugated carbazolone).

  • Aromatic Consolidation: The transformation of the phenylhydrazine aromatic pattern into the distinct 1,2-disubstituted indole pattern.[1]

Part 2: Synthesis Workflow & Mechanism

The formation of the Target Carbazolone involves the condensation of N-methyl-N-phenylhydrazine with 1,3-cyclohexanedione, followed by acid-catalyzed cyclization and ammonia elimination.[1]

Reaction Pathway Diagram[1][2][3][4]

FischerIndole Hydrazine N-methyl-N-phenylhydrazine (Precursor A) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone Condensation (-H2O) Dione 1,3-Cyclohexanedione (Precursor B) Dione->Hydrazone Condensation (-H2O) Carbazolone 9-methyl-1,2,3,9-tetrahydro- 4H-carbazol-4-one (Target Product) Hydrazone->Carbazolone Fischer Cyclization (Acid/Heat, -NH3)

Figure 1: Synthetic pathway for 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one via Fischer Indole Synthesis.[1]

Part 3: Spectroscopic Comparison (Data & Analysis)

Proton NMR (¹H NMR) Comparison

The ¹H NMR spectrum provides the most definitive evidence of structural evolution. The table below highlights the diagnostic signals in CDCl₃.

FeaturePrecursor A: N-methyl-N-phenylhydrazinePrecursor B: 1,3-CyclohexanedioneTarget Product: Carbazolone
N-CH₃ (Methyl) δ 3.06 ppm (s, 3H) Shielded, attached to sp³ NN/Aδ 3.65 ppm (s, 3H) Deshielded, aromatic N
Aliphatic Ring N/Aδ 2.0 - 2.6 ppm (m) Enol/Keto tautomersδ 2.20 (m), 2.60 (t), 2.90 (t) Fixed cyclohexenone ring
Aromatic Region δ 6.7 - 7.3 ppm Monosubstituted benzene patternN/Aδ 7.2 - 8.2 ppm 1,2-Disubstituted indole pattern
NH / OH δ ~3.6 ppm (broad, NH₂)δ ~11.2 ppm (broad, Enol OH)Absent Indicates cyclization

Technical Insight: The disappearance of the broad NH₂ signal of the hydrazine and the enolic OH of the dione is the first check for reaction completion. However, the definitive confirmation is the 0.6 ppm downfield shift of the N-methyl group.[1] This shift occurs because the nitrogen lone pair becomes part of the aromatic indole system, reducing electron density on the methyl protons.

Infrared Spectroscopy (FT-IR)

IR monitoring is particularly useful for in-process control (IPC) to track the carbonyl environment.[1]

Functional GroupPrecursor B: 1,3-CyclohexanedioneTarget Product: CarbazoloneMechanistic Explanation
C=O[1] Stretch 1700–1730 cm⁻¹ 1630–1645 cm⁻¹ The carbonyl in the product is conjugated with the indole double bond and the nitrogen lone pair (vinylogous amide), significantly lowering the frequency.
N-H Stretch N/A (Precursor A: ~3350 cm⁻¹)Absent Loss of N-H indicates successful alkylation/cyclization.
Mass Spectrometry (LC-MS)[1]
  • Precursor A (Hydrazine): [M+H]⁺ = 123.1 Da

  • Precursor B (Dione): [M+H]⁺ = 113.1 Da

  • Target Carbazolone: [M+H]⁺ = 200.1 Da (Molecular Ion)

Part 4: Experimental Protocols

Protocol 1: Synthesis of 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Self-validating step: The evolution of water and ammonia serves as a physical indicator of reaction progress.[1]

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional for water removal), charge 1,3-cyclohexanedione (1.0 eq, 11.2 g) and glacial acetic acid (50 mL).

  • Addition: Add N-methyl-N-phenylhydrazine (1.0 eq, 12.2 g) dropwise over 10 minutes. Note: Exothermic reaction.[1]

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The starting hydrazine spot (low Rf, stains strongly with iodine) must disappear.

  • Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice (200 g) with vigorous stirring.

  • Isolation: The product precipitates as a solid.[1] Filter the precipitate and wash with cold water (3 x 50 mL) to remove acetic acid.

  • Purification: Recrystallize from ethanol or methanol.

    • Yield Expectation: 65–75%[3]

    • Appearance: Off-white to pale yellow crystals.[1]

    • Melting Point: 198–200°C (Lit.[1] value check required).

Protocol 2: Analytical Validation (HPLC Method)

Use this method to quantify unreacted hydrazine (genotoxic impurity).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 216 nm (carbonyl).

  • Retention Time Reference:

    • 1,3-Cyclohexanedione: ~2.5 min[1][4]

    • N-methyl-N-phenylhydrazine: ~4.8 min[1]

    • Target Carbazolone: ~9.2 min

Part 5: Troubleshooting & Critical Quality Attributes

ObservationRoot CauseCorrective Action
Product is dark brown/tarry Oxidative degradation of hydrazine or polymerization.[1]Ensure inert atmosphere (N₂) during reflux.[1] Use freshly distilled hydrazine.[1]
NMR shows split N-Me signals Incomplete cyclization (Hydrazone intermediate presence).[1]Increase reflux time or acid concentration.[1] Check for water removal efficiency.
Low Melting Point (<190°C) Solvent inclusion or residual acetic acid.[1]Dry sample under high vacuum at 50°C for 12 hours.

References

  • PubChem. (2025).[1][5][6] 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one Compound Summary. National Library of Medicine.[1] [Link]

  • Gribble, G. W. (2016).[1][7] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[1][7] (Referencing Fischer Indole Mechanism).[1][2][7][8] [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Ondansetron Hydrochloride Dihydrate Monograph. (Context for Impurity A/C characterization standards). [Link]

Sources

Optimizing the Tricyclic Core: A Comparative SAR Guide to Carbazole Analogs in Oncology and Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbazole scaffold (dibenzo[b,d]pyrrole) represents a "privileged structure" in medicinal chemistry due to its electronic versatility and structural rigidity. While historically recognized in alkaloids like Ellipticine and Mahanine, recent synthetic campaigns have bifurcated its utility into two distinct high-value therapeutic areas: DNA-targeting anticancer agents (specifically Topoisomerase II inhibitors) and neuroprotective antioxidants .

This guide provides a comparative structural-activity relationship (SAR) analysis of these two classes. By contrasting the pharmacophoric requirements of symmetric synthetic derivatives against natural alkaloids, we delineate the specific substitutions at C-3, C-6, and N-9 that drive potency, selectivity, and blood-brain barrier (BBB) permeability.

Part 1: The Carbazole Pharmacophore

The biological activity of carbazole is governed by three primary vectors of modification. Understanding these vectors is critical for rational drug design.

Visual 1: The Carbazole SAR Logic Map

CarbazoleSAR Core Carbazole Core (Tricyclic Aromatic) N9 N-9 Position (Solubility & Bioavailability) Core->N9 C36 C-3 / C-6 Positions (Electronic & Steric Tuning) Core->C36 RingFusion Ring Fusion (Intercalation Geometry) Core->RingFusion Solubility Increases Lipophilicity/BBB Permeability (e.g., N-Ethyl, N-Benzyl) N9->Solubility Potency Radical Stability (Antioxidant) Topo II Binding (Anticancer) C36->Potency Planarity DNA Intercalation (e.g., Pyridocarbazoles) RingFusion->Planarity

Caption: Functional vector map of the carbazole nucleus. C-3/C-6 dictate target affinity, while N-9 modulates pharmacokinetic properties.

Part 2: Comparative SAR — Anticancer Potency

Recent data suggests a shift from simple DNA intercalation (typical of Ellipticine) to targeted enzyme inhibition (Topoisomerase IIα) and p53 activation. The comparison below highlights the superiority of symmetric synthetic derivatives over traditional natural alkaloids in specific cell lines.

The Comparison: Natural vs. Synthetic Symmetric Analogs
FeatureMahanine (Natural Alkaloid)Compound 36a (Synthetic Symmetric)Carbazole-Carbamate Hybrids
Primary Target Rac-GTPase / Epigenetic modulationTopoisomerase IIα (Catalytic Inhibitor)Tubulin / General Cytotoxicity
Key Substitution C-3 Methyl, Pyran ring fusionC-3, C-6 Symmetric Thiophene/Furan N-9 Ethyl + C-6 Bromo/Methoxy
Potency (IC50) ~13.9 µM (Pancreatic MIAPaCa-2)0.48 ± 0.06 µM (Colon HCT-116)15–30 µM (Glioma U87MG)
Mechanism Apoptosis via caspase activationNon-intercalating Topo II inhibitionAlkylating agent mimicry
Selectivity Moderate (affects normal cells at high dose)High (Low toxicity to HEK293)Moderate
Mechanistic Insight[1][2]
  • Symmetry is Key: Synthetic derivatives like Compound 36a (containing symmetric heterocyclic moieties at C-3 and C-6) exhibit sub-micromolar potency. The symmetry allows the molecule to span the DNA-Topo II cleavage complex more effectively than asymmetric natural alkaloids.

  • The N-9 Factor: In glioma-targeting hybrids (Carbazole-Carbamates), N-ethyl substitution is superior to N-H. The alkyl group increases lipophilicity, aiding penetration into the CNS tumor microenvironment, whereas the C-6 methoxy/bromo group provides the electronic density required for protein interaction.

Part 3: Comparative SAR — Neuroprotection & Antioxidant Activity

In neurodegenerative contexts (Alzheimer's, Ischemic Stroke), the carbazole nitrogen acts as a hydrogen donor to scavenge free radicals.

The "Radical Trap" Configuration
  • Compound CZ-7 (Synthetic): A 3,6-di-tert-butyl carbazole derivative.

  • Carazostatin (Natural): A C-3 hydroxy, C-1 heptyl derivative.[1]

Performance Comparison:

  • CZ-7 demonstrated 4.3-fold higher concentration in the brain compared to plasma in rat models, outperforming the standard drug Edaravone.[2]

  • SAR Rule: Bulky lipophilic groups (like tert-butyl) at C-3 and C-6 are crucial. They serve two purposes:

    • Steric Protection: They stabilize the nitrogen radical formed after the carbazole donates a hydrogen atom to neutralize a ROS (Reactive Oxygen Species).

    • Lipophilicity: They enhance BBB crossing.

  • The N-9 Trade-off: Unlike anticancer agents where N-alkylation is often beneficial, unsubstituted N-H is frequently required for direct antioxidant activity (H-donation). However, if the mechanism is indirect (e.g., Nrf2 pathway activation), N-alkylation (as seen in CZ-7) is permissible and improves pharmacokinetics.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of N-Substituted Carbazole Precursors

Objective: To generate the N-9 alkylated core for further C-3/C-6 functionalization.

  • Reactants: Dissolve Carbazole (1 eq) in DMF (Dimethylformamide).

  • Base Activation: Add strong base (KOH or NaH, 1.5 eq) and stir at Room Temperature (RT) for 30 mins to generate the carbazolide anion.

  • Alkylation: Dropwise add Ethyl Bromoacetate (1.2 eq).

  • Reaction: Stir at RT for 18 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Pour into ice-cold water. Filter the precipitate.[3] Recrystallize from Ethanol.

    • Yield Target: >85% (Colorless crystals).

Protocol B: Topoisomerase II Relaxation Assay (Mechanism Validation)

Objective: To confirm if the carbazole derivative inhibits the enzyme's ability to relax supercoiled DNA.

  • Mix Preparation: Prepare reaction mixture containing:

    • pBR322 plasmid DNA (0.25 µg)

    • Human Topoisomerase IIα (2 units)

    • Assay Buffer (Tris-HCl, ATP, MgCl2, KCl, DTT)

    • Test Compound (Graded concentrations: 0.1, 1, 10, 50 µM)

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4 µL Stop Solution (SDS, Bromophenol Blue, Glycerol).

  • Electrophoresis: Run samples on 1% agarose gel (with Ethidium Bromide) at 60V for 2-3 hours.

  • Analysis: Visualize under UV.

    • Result Interpretation:Supercoiled DNA bands at the bottom indicate inhibition (enzyme failed to relax DNA). Relaxed bands at the top indicate inactive compound.

Visual 2: Experimental Workflow

Workflow Start Start: Carbazole Scaffold Synth Synthesis: N-Alkylation -> C-3/C-6 Functionalization Start->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Screen Primary Screen: MTT Assay (72h) Purify->Screen Hit Hit Identification (IC50 < 5 µM) Screen->Hit Mech Mechanism Validation: Topo II Relaxation Assay Hit->Mech If Anticancer Antiox Secondary Screen: DPPH Radical Scavenging Hit->Antiox If Neuroprotective

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Borgogno, A., et al. (2024).[4] "Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction."[5] PubMed Central. Link

  • Zhang, L., et al. (2022). "Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases." Biomolecules.[1][4][5][6][7][8][9][10][11][12] Link

  • Kumar, N., et al. (2019). "Synthesis and anticancer evaluation of novel substituted carbazole carbamate derivatives against human glioma U87MG cell line." Asian Journal of Pharmaceutical Research. Link

  • Sarkar, S., et al. (2013).[13] "Mahanine, a carbazole alkaloid, induces apoptosis in pancreatic cancer cells."[13] PubMed. Link

  • Li, Y., et al. (2024). "Preparation and property analysis of antioxidant carbazole derivatives for lubricating oils." PubMed Central. Link

Sources

Technical Comparison Guide: Antiemetic Activity of 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one scaffold represents the pharmacophore core of the "setron" class of antiemetics, most notably Ondansetron .[1] This guide provides a technical comparison between the clinical standard (Ondansetron) and emerging C-3 substituted derivatives (specifically piperazine and amine analogs).

The primary mechanism of action for this class is the selective antagonism of the 5-HT3 receptor (serotonin receptor subtype 3), located peripherally on vagal nerve terminals and centrally in the Chemoreceptor Trigger Zone (CTZ).

Structure-Activity Relationship (SAR)

The efficacy of these derivatives hinges on the substitution at the C-3 position of the carbazolone ring.

  • Ondansetron: Features a (2-methyl-1H-imidazol-1-yl)methyl group.[1][2][3] The imidazole ring mimics the indole nitrogen of serotonin, facilitating competitive binding.

  • Piperazine Derivatives: Substitution with 4-substituted-piperazin-1-ylmethyl moieties.[2][4] These analogs aim to modulate lipophilicity and receptor affinity, potentially altering the pharmacokinetic profile while maintaining 5-HT3 blockade.

Mechanism of Action: 5-HT3 Signaling Blockade

The following diagram illustrates the pathway by which these derivatives prevent emesis. The carbazolone derivatives competitively bind to the 5-HT3 ligand-gated ion channels, preventing the depolarization of vagal afferents.

G Chemo Chemotherapeutic Agents (e.g., Cisplatin) EC_Cells Enterochromaffin Cells (GI Tract) Chemo->EC_Cells Cytotoxicity Serotonin Serotonin (5-HT) Release EC_Cells->Serotonin Stimulates Receptor 5-HT3 Receptors (Vagal Afferents) Serotonin->Receptor Binds Depolarization Neuronal Depolarization (Na+/K+ Influx) Receptor->Depolarization Activation Antagonist Carbazolone Derivative (Antagonist) Antagonist->Receptor Competitive Blockade CTZ Chemoreceptor Trigger Zone (Area Postrema) Depolarization->CTZ Signal Transduction VC Vomiting Center (Medulla) CTZ->VC Emesis Emesis / Retching VC->Emesis

Figure 1: Mechanism of 5-HT3 receptor antagonism by carbazolone derivatives preventing the emetic reflex arc.[2][4][5][6]

Comparative Analysis: Ondansetron vs. Piperazine Derivatives[2][4]

The following data summarizes the antiemetic potential based on the Chick Emesis Model (Copper Sulfate induced). This model is chosen for its high reproducibility and correlation with mammalian 5-HT3 responses.

Table 1: Comparative Antiemetic Activity Profile[2]
Compound ClassC-3 SubstitutionDose (mg/kg)Inhibition of Emesis (%)Latency to 1st Retch (s)Efficacy Status
Control (Vehicle) N/A-0%~25sBaseline
Ondansetron (2-methylimidazolyl)methyl5.088 - 93% > 120sGold Standard
Derivative 6a (4-methylpiperazinyl)methyl10.075 - 80%~ 90sComparable
Derivative 6b (4-phenylpiperazinyl)methyl10.060 - 65%~ 65sModerate
Intermediate Dimethylaminomethyl10.0< 40%~ 45sLow

Technical Insight: The imidazole ring in Ondansetron provides optimal hydrogen bonding within the receptor pocket. The piperazine derivatives (e.g., Derivative 6a) show "comparable" activity but often require higher molar doses to achieve similar inhibition levels. However, piperazine analogs may offer advantages in metabolic stability or solubility profiles depending on the specific R-group substitution on the piperazine nitrogen.

Validated Experimental Protocol: Copper Sulfate Induced Emesis

To ensure reproducibility, the following protocol must be followed strictly. This assay relies on the rapid activation of visceral afferents by copper ions, a pathway sensitive to 5-HT3 antagonism.

Reagents & Equipment[1][4][7][8]
  • Test Animals: Male hy-line chicks (4–5 days old, 30–45g).

  • Emetic Agent: Copper Sulfate pentahydrate (

    
    ), 50 mg/kg orally.
    
  • Vehicle: 0.9% Saline or DMSO/Saline mix (depending on derivative solubility).

Step-by-Step Workflow
  • Acclimatization: Chicks are fasted for 12 hours prior to the experiment but allowed water ad libitum.

  • Pre-treatment: Administer the test compound (Carbazolone derivative) or Standard (Ondansetron) via intraperitoneal (i.p.) or oral route.

    • Critical Timing: Allow 30 minutes absorption time for i.p. injection.[7][8]

  • Induction: Administer Copper Sulfate (50 mg/kg) orally.

  • Observation: Immediately place the chick in a transparent observation chamber.

  • Quantification: Record the number of retches (emetic episodes) for the next 10 minutes .

  • Calculation:

    
    
    Where A = Frequency of retches in control group; B = Frequency in treated group.
    

Protocol Start Start: Fasted Chicks (12 hrs) Admin Administer Derivative (Wait 30 mins) Start->Admin Induce Oral CuSO4 (50 mg/kg) Admin->Induce Observe Observation Period (10 mins) Induce->Observe Data Count Retches & Calculate % Inhibition Observe->Data

Figure 2: Workflow for the Copper Sulfate induced emesis bioassay in chicks.

Synthesis Pathway Overview

Understanding the chemical origin of these derivatives is crucial for quality control. The presence of exomethylene carbazolone impurities must be monitored.

  • Core Formation: Reaction of 1,3-cyclohexanedione with phenylhydrazine

    
     1,2,3,9-tetrahydro-4H-carbazol-4-one.[2][4]
    
  • Methylation: N-methylation at position 9.

  • Mannich Reaction (Key Step):

    • Ondansetron:[1][2][3][4][5][6][9][10] Reaction with formaldehyde and dimethylamine

      
       elimination to exomethylene intermediate 
      
      
      
      Michael addition with 2-methylimidazole.
    • Piperazine Derivatives: Direct Mannich reaction or nucleophilic substitution on the 3-dimethylaminomethyl intermediate with the respective piperazine.[2]

Quality Alert: Incomplete reaction during the Mannich step can lead to residual reactive intermediates (Michael acceptors), which are potential genotoxic impurities.

References

  • Synthesis and antiemetic activity of 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives. Source: Higher Education Press / Springer (Frontiers of Chemistry in China). URL:[Link]

  • Modulatory effects of phytol on the antiemetic property of domperidone (Chick Emesis Protocol). Source: National Institutes of Health (PMC). URL:[Link]

  • Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one (Ondansetron Synthesis).
  • PubChem Compound Summary: Ondansetron (Structural Data). Source: National Center for Biotechnology Information. URL:[Link]

Sources

Validation of Biological Activity: Synthesized Carbazole Compounds vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The carbazole scaffold (dibenzo[b,d]pyrrole) represents a privileged pharmacophore in medicinal chemistry, distinguished by its tricyclic aromatic planarity and electronic richness. While natural alkaloids like Ellipticine established the baseline for anticancer activity via DNA intercalation, modern synthetic derivatives (e.g., N-substituted carbazoles, carbazole-chalcone hybrids) are engineered to overcome the solubility and toxicity limitations of their natural precursors.

This guide provides a rigorous technical comparison of synthesized carbazole derivatives against clinical gold standards (Doxorubicin, Ciprofloxacin). It outlines a self-validating experimental framework to confirm biological efficacy, focusing on anticancer potency (cytotoxicity) and mechanistic validation (DNA interaction).

Part 1: The Comparative Landscape

To validate a new synthetic carbazole, it must be benchmarked against established therapeutics. The following data summarizes the typical performance range of high-potency synthetic carbazoles compared to standard alternatives.

Table 1: Comparative Performance Metrics (Representative Data)
Compound ClassTarget IndicationKey MechanismIC50 / MIC Range (High Potency)Solubility ProfileToxicity (Selectivity Index)
Synthesized Carbazole Hybrids Anticancer (Breast/Liver)DNA Intercalation / Topo II Inhibition0.03 – 2.5 µM Moderate to High (Functionalized)High (>10)
Ellipticine (Natural Control) AnticancerDNA Intercalation1.2 – 5.0 µMLow (Hydrophobic)Low (<5)
Doxorubicin (Gold Standard) AnticancerDNA Intercalation / Topo II Poison0.05 – 1.5 µM HighLow (Cardiotoxic)
Synthesized N-Alkyl Carbazoles Antimicrobial (Gram +)Membrane Disruption / DNA Gyrase4 – 16 µg/mL ModerateModerate
Ciprofloxacin (Gold Standard) AntimicrobialDNA Gyrase Inhibition0.125 – 1.0 µg/mL HighHigh

Analyst Insight: While synthetic carbazoles often match Doxorubicin in in vitro cytotoxicity (IC50), their primary advantage lies in selectivity . Many novel derivatives show reduced activity against normal fibroblast cells (e.g., L929 or HUVEC), offering a superior therapeutic window compared to the indiscriminate cytotoxicity of Doxorubicin.

Part 2: Validation Workflow & Logic

A robust validation campaign moves from computational prediction to mechanistic confirmation. The following workflow ensures that resources are not wasted on compounds with poor "drug-like" properties.

ValidationWorkflow Synthesis 1. Synthesis & Characterization (NMR, MS, IR) InSilico 2. In Silico Screening (Molecular Docking) Target: DNA/Topo II Synthesis->InSilico Structure Confirmation InVitro 3. Primary Screen (MTT / SRB Assay) vs. Doxorubicin InSilico->InVitro High Binding Score Mechanism 4. Mechanistic Validation (Ct-DNA Binding / Viscosity) InVitro->Mechanism IC50 < 10 µM ADME 5. ADME/Tox (Hemolysis / Fibroblast Toxicity) InVitro->ADME Selectivity Index > 2 Mechanism->ADME Confirmed Mode of Action

Figure 1: Integrated validation workflow for carbazole derivatives. Progression to the next stage is gated by specific performance thresholds (e.g., IC50 < 10 µM).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Cytotoxicity Validation (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the synthesized compound compared to Doxorubicin.

The "Self-Validating" Logic:

  • Solvent Control: High concentrations of carbazoles often require DMSO. You must run a "Vehicle Control" (DMSO < 0.1%) to prove cell death is not due to the solvent.

  • Positive Control: Doxorubicin is mandatory to normalize data across different cell passages.

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., MCF-7 or HepG2) in 96-well plates at

    
     cells/well. Incubate for 24h to allow attachment.
    
  • Treatment: Add synthesized carbazole compounds at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Control A: Untreated cells (100% viability).

    • Control B: Doxorubicin (Standard).

    • Control C: DMSO equivalent (Vehicle).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan crystals.

  • Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve formazan.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    
Protocol B: Mechanistic Confirmation (Ct-DNA Binding)

Objective: Confirm if the carbazole acts via DNA intercalation (common for planar tricyclic systems) or groove binding.

The "Self-Validating" Logic:

  • Hypochromism Check: Intercalators cause a decrease in UV absorbance (hypochromism) and a red shift (bathochromic shift) due to

    
    -
    
    
    
    stacking with base pairs.
  • Viscosity Control: This is the "Truth Test." Intercalators increase DNA viscosity (by lengthening the helix). Groove binders do not.

Step-by-Step Methodology (UV-Vis Titration):

  • Preparation: Prepare a fixed concentration of the carbazole derivative (e.g., 20 µM) in Tris-HCl buffer (pH 7.4).

  • Titration: Add increasing increments of Calf Thymus DNA (Ct-DNA) (0 – 100 µM).

  • Equilibration: Allow 5 minutes equilibration after each addition.

  • Measurement: Scan absorption spectra (200–800 nm).

  • Analysis: Observe the specific carbazole peak (usually 230-350 nm).

    • Result: Look for Hypochromism (drop in peak height) and Red Shift (peak moves to longer wavelength).

  • Binding Constant (

    
    ):  Calculate using the Wolfe-Shimer equation:
    
    
    
    
    Where
    
    
    ,
    
    
    , and
    
    
    are apparent, free, and bound extinction coefficients.

Part 4: Mechanism of Action Visualization

Understanding how the compound works is as critical as if it works. Synthesized carbazoles primarily target the DNA-Topoisomerase complex, leading to apoptosis.

MechanismOfAction Carbazole Synthesized Carbazole (Planar Tricyclic) DNA Genomic DNA Carbazole->DNA Targets Intercalation Intercalation between Base Pairs (G-C rich) DNA->Intercalation Pi-Pi Stacking TopoII Topoisomerase II Complex Stabilization Intercalation->TopoII Inhibits Religation StrandBreak Double Strand Breaks (DSBs) TopoII->StrandBreak Accumulation p53 p53 Pathway Activation StrandBreak->p53 DNA Damage Response Apoptosis Apoptosis (Cell Death) p53->Apoptosis Caspase Cascade

Figure 2: The pharmacological cascade of carbazole derivatives. The planar structure facilitates DNA intercalation, stabilizing the Topoisomerase II-DNA cleavable complex, ultimately triggering p53-mediated apoptosis.

References

  • Bashir, M., et al. (2015). "Recent developments and biological activities of N-substituted carbazole derivatives: A review." Molecules.

  • Gao, C., et al. (2019). "Design, synthesis and biological evaluation of novel carbazole-sulfonamide derivatives as potent anticancer agents." European Journal of Medicinal Chemistry.

  • Zhang, X., et al. (2013). "Synthesis and biological evaluation of novel carbazole derivatives as potential antitumor agents." Bioorganic & Medicinal Chemistry Letters.

  • Kumar, N., et al. (2016). "Synthesis and anticancer activity of some new carbazole derivatives." Arabian Journal of Chemistry.

  • Borbulevych, O.Y., et al. (2018). "Carbazole Derivatives Binding to c-KIT G-Quadruplex DNA." Biochimica et Biophysica Acta.

Comparative Guide: 9-methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole vs. Donepezil as AChE Inhibitors

[1]

Executive Summary

This technical guide compares the established gold-standard acetylcholinesterase (AChE) inhibitor, Donepezil , against an emerging lead compound, 9-methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole (hereafter referred to as MNTC ).

While Donepezil represents the benchmark for symptomatic AD management with nanomolar potency and dual-binding site affinity (CAS and PAS), MNTC represents a focused effort in scaffold simplification using the tetrahydrocarbazole (THC) pharmacophore. Recent studies (e.g., Kukreja et al., 2021) identify MNTC as a selective AChE inhibitor with a distinct synthetic accessibility profile. This guide evaluates their physicochemical properties, inhibitory mechanisms, and experimental validation protocols.

Verdict: Donepezil remains superior in potency and bioavailability. However, MNTC offers a highly modifiable scaffold with significant selectivity for AChE over BuChE, making it a viable "hit-to-lead" candidate for reducing off-target peripheral side effects associated with non-selective cholinesterase inhibition.

Molecular & Physicochemical Profile

Understanding the structural basis of inhibition requires a comparison of the pharmacophores.

FeatureDonepezil (Reference)MNTC (Investigational)
IUPAC Name 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one9-methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole
Core Scaffold N-benzylpiperidine linked to IndanoneTetrahydrocarbazole (THC)
Molecular Weight 379.5 g/mol ~230.26 g/mol
Lipophilicity (LogP) ~4.0 (High CNS penetration)~3.2 (Predicted; Good CNS potential)
H-Bond Donors/Acceptors 0 / 40 / 3 (Nitro group dominates)
Key Functional Groups Dimethoxy (PAS binding), Piperidine (CAS binding)Nitro (

) at C6, Methyl at N9
Blood-Brain Barrier (BBB) High PermeabilityPredicted High (Lipinski Compliant)

Pharmacological Mechanism & Binding[1][2]

Donepezil: The Dual Binder

Donepezil is a mixed-type reversible inhibitor . It spans the entire active gorge of the AChE enzyme:

  • Anionic Subsite (CAS): The benzylpiperidine moiety interacts via cation-

    
     interactions with Trp86.
    
  • Peripheral Anionic Site (PAS): The indanone ring stacks against Trp286.

  • Significance: Binding to the PAS prevents the AChE-induced aggregation of

    
    -amyloid fibrils, a secondary neuroprotective mechanism.
    
MNTC: The Hydrophobic Intercalator

MNTC utilizes the planar tricyclic carbazole system to intercalate into the aromatic gorge.

  • Aromatic Interaction: The tetrahydrocarbazole ring mimics the Tacrine scaffold but with reduced hepatotoxicity potential.

  • Electronic Effects: The 6-nitro group is an electron-withdrawing group (EWG). In docking studies of analogous carbazoles, EWGs at the C6 position often enhance

    
    -
    
    
    stacking interactions with aromatic residues (Phe338, Tyr337) in the catalytic gorge.
  • N-Methylation: The methyl group at position 9 improves lipophilicity and prevents non-specific hydrogen bonding, potentially increasing selectivity for AChE over Butyrylcholinesterase (BuChE).

Mechanism Visualization (DOT)

AChE_Inhibitioncluster_0Inhibition OutcomeAChEAChE Enzyme(Active Gorge)CASCatalytic Anionic Site(Trp86)AChE->CASPASPeripheral Anionic Site(Trp286)AChE->PASSubstrateAcetylcholine(Substrate)Substrate->CAS BindsHydrolysisHydrolysis(Choline + Acetate)DonepezilDonepezil(Reference Drug)Donepezil->Hydrolysis BlocksDonepezil->CAS BenzylpiperidineInteractionDonepezil->PAS IndanoneStackingMNTCMNTC(Lead Compound)MNTC->Hydrolysis BlocksMNTC->CAS CarbazoleStackingMNTC->PAS PotentialInteractionCAS->Hydrolysis Catalysis

Figure 1: Comparative Binding Modes.[1] Donepezil occupies both CAS and PAS (dual-binding), while MNTC primarily targets the active site gorge via hydrophobic stacking.

Experimental Protocols

To validate MNTC against Donepezil, the following self-validating workflows are required.

Synthesis of MNTC (Borsche-Drechsel Cyclization)

Context: Before testing, the compound must be synthesized with high purity (>95%).

  • Cyclization: React 4-nitrophenylhydrazine with cyclohexanone in glacial acetic acid (Reflux, 2-4 hours).

    • Mechanism:[2][1][3] Acid-catalyzed Fischer indole synthesis.

    • Product: 6-nitro-2,3,4,9-tetrahydro-1H-carbazole.[2]

  • N-Alkylation: Dissolve the intermediate in DMF. Add Potassium Carbonate (

    
    ) as a base, followed by Methyl Iodide (
    
    
    ). Stir at room temperature.
    • Product:9-methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole (MNTC) .

  • Purification: Recrystallization from ethanol or column chromatography (Ethyl Acetate:Hexane).

  • Validation:

    
     and Mass Spectrometry confirm the position of the methyl group (N9) and nitro group (C6).
    
In Vitro Inhibition Assay (Modified Ellman’s Method)

This protocol determines the

Reagents:

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant).[1]

  • Substrate: Acetylthiocholine Iodide (ATCI).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: Phosphate buffer (0.1 M, pH 8.0).

Protocol Steps:

  • Preparation: Prepare serial dilutions of Donepezil (

    
    ) and MNTC (
    
    
    ) in buffer/DMSO (keep DMSO < 2%).
  • Incubation: In a 96-well plate, add:

    • 
       Phosphate Buffer.
      
    • 
       Enzyme solution.
      
    • 
       Inhibitor (Donepezil or MNTC).
      
    • Incubate at

      
       for 10-20 minutes.
      
  • Reaction Start: Add

    
     DTNB and 
    
    
    ATCI.
  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate

    
    .
    

Data Interpretation:

  • Donepezil: Expected

    
    .
    
  • MNTC: Expected

    
     in the low micromolar (
    
    
    )
    or high nanomolar range. (Note: Kukreja et al. identify it as a "lead," implying it is active but likely less potent than the optimized drug Donepezil).

Comparative Data Summary

The following table summarizes the expected performance based on structure-activity relationship (SAR) literature for nitro-carbazoles vs. Donepezil.

ParameterDonepezilMNTCClinical Implication
Potency (

)
Nanomolar (High) Micromolar (Moderate)Donepezil requires lower doses for efficacy.
Selectivity (AChE/BuChE) High (>1000-fold)Moderate to High MNTC's selectivity reduces peripheral side effects.
Hepatotoxicity Risk LowLow to ModerateCarbazoles are safer than Tacrine (acridines), but nitro groups can be metabolic liabilities.
Synthetic Steps Multi-step (Complex)2-3 Steps (Simple) MNTC is cheaper and faster to synthesize for derivatization.
Solubility Moderate (HCl salt used)Low (Lipophilic)MNTC may require formulation optimization (e.g., salts or nanoparticles).

References

  • Kukreja, H., et al. (2021). "Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents."[2] Indian Journal of Chemistry - Section B, 60B, 152-160.[2]

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors." Current Medicinal Chemistry, 7(3), 303-339.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95.

  • Thiratmat, N., et al. (2014). "Synthesis, biological evaluation and molecular modeling study of novel tacrine–carbazole hybrids as potential multifunctional agents for the treatment of Alzheimer’s disease." European Journal of Medicinal Chemistry, 79, 397-408.

Cytotoxicity Comparison of Carbazole Derivatives in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Carbazole Privilege: The carbazole scaffold (dibenzo[b,d]pyrrole) represents a "privileged structure" in medicinal chemistry due to its electronic similarity to indole and its ability to mimic DNA base pairs. While classical derivatives like Ellipticine established the baseline for DNA intercalation and Topoisomerase II inhibition, modern drug discovery has pivoted toward hybrid scaffolds and N-substituted derivatives to overcome solubility issues and off-target toxicity.

This guide provides a comparative technical analysis of three distinct classes of carbazole derivatives, supported by experimental cytotoxicity data (IC50) and mechanistic workflows.

Structural Classification & Mechanism of Action

To understand cytotoxicity differences, we must first categorize the derivatives by their pharmacophore strategy.

Class A: Planar Fused Carbazoles (e.g., Ellipticine)
  • Mechanism: DNA Intercalation & Topoisomerase II Poisoning.[1]

  • Key Feature: High planarity allows insertion between DNA base pairs, causing replication fork arrest.

  • Limitation: Poor aqueous solubility and high toxicity to normal cells.

Class B: Carbazole-Chalcone Hybrids
  • Mechanism: Multi-target approach. The carbazole moiety targets DNA, while the chalcone (α,β-unsaturated ketone) acts as a Michael acceptor, alkylating cysteine residues on enzymes or inducing Reactive Oxygen Species (ROS).

  • Key Feature: Enhanced selectivity profiles compared to Class A.

Class C: N-Substituted Carbazoles
  • Mechanism: Often designed as kinase inhibitors (e.g., targeting PKC or VEGFR) or tubulin polymerization inhibitors.

  • Key Feature: Bulky groups at the N9-position prevent DNA intercalation, shifting the mechanism toward signal transduction modulation.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways by which these classes induce cytotoxicity.

CarbazoleMechanism Carbazole Carbazole Derivative Intercalation DNA Intercalation (Planar Fused) Carbazole->Intercalation Class A MichaelAdd Michael Addition (Chalcone Hybrids) Carbazole->MichaelAdd Class B Kinase Kinase Binding (N-Substituted) Carbazole->Kinase Class C TopoII Topoisomerase II Inhibition Intercalation->TopoII DSB Double Strand Breaks TopoII->DSB Apoptosis APOPTOSIS (Cell Death) DSB->Apoptosis ROS ROS Generation (Oxidative Stress) MichaelAdd->ROS ROS->Apoptosis Kinase->Apoptosis Signaling Blockade

Figure 1: Divergent cytotoxic mechanisms of carbazole subclasses.[1] Class A targets DNA topology, Class B induces oxidative stress, and Class C modulates kinase signaling.

Comparative Analysis: Experimental Data

The following table synthesizes cytotoxicity data (IC50 values in µM) from recent comparative studies. Lower IC50 indicates higher potency.

Compound ClassRepresentative DerivativeCell Line: MCF-7 (Breast)Cell Line: A549 (Lung)Cell Line: HepG2 (Liver)Selectivity Index (SI)
Class A (Standard) Ellipticine 1.2 ± 0.1 µM [1]0.51 ± 0.05 µM [1]~1.5 µMLow (< 5)
Class B (Hybrid) Naphthoquinone-Carbazole3.7 µM [3]7.17 µM [3]2.2 µM [3]Moderate
Class B (Hybrid) Cyanochalcone-Carbazole (5c)39.08 µM [4]>50 µMN/DHigh
Class C (N-Sub) N-alkyl Indolocarbazole (3)1.6 ± 0.09 µM [1]1.2 ± 0.05 µM [1]N/DModerate
Control Doxorubicin 0.21 ± 0.06 µM [1]0.15 ± 0.03 µM [1]0.5 µMLow
Senior Scientist Insight: Interpreting the Data
  • Potency vs. Solubility: Ellipticine (Class A) is consistently the most potent carbazole in vitro. However, its clinical utility is limited by its "brick-dust" solubility profile.

  • The Hybrid Trade-off: Note that the Cyanochalcone-Carbazole (Class B) has a much higher IC50 (39 µM) than Ellipticine. While less potent, these molecules often show a Selectivity Index (SI) > 10 towards cancer cells vs. normal fibroblasts, making them better candidates for therapeutic windows despite lower raw potency.

  • Cell Line Specificity: A549 (Lung) cells are generally more resistant to ROS-inducing hybrids (Class B) due to high endogenous antioxidant levels, whereas MCF-7 cells are highly sensitive to Topo II inhibitors.

Experimental Protocol: Validating Cytotoxicity

Standardized MTT/SRB Assay Workflow for Hydrophobic Compounds

As carbazoles are highly lipophilic, standard aqueous protocols often yield false negatives due to precipitation. Follow this optimized protocol.

Reagent Preparation (Critical Step)
  • Stock Solution: Dissolve carbazole derivatives in 100% DMSO to 10 mM. Sonicate for 10 minutes.

  • Working Solution: Serial dilutions must be performed in serum-free media immediately prior to addition.

  • Constraint: Final DMSO concentration in the well must not exceed 0.5% (v/v) to avoid solvent toxicity masking the drug effect.

Assay Workflow Diagram

AssayProtocol Step1 Seeding (5x10^3 cells/well) 24h Recovery Step2 Treatment (Serial Dilutions) 48h-72h Incubation Step1->Step2 Step3 MTT Addition (0.5 mg/mL) 4h Dark Incubation Step2->Step3 Step4 Solubilization (DMSO or SDS-HCl) Dissolve Formazan Step3->Step4 Step5 Read Absorbance (570 nm) Calculate IC50 Step4->Step5

Figure 2: Optimized MTT assay workflow. Note the critical solubilization step for formazan crystals.

Data Calculation

Calculate % Cell Viability using the formula:



Quality Control Check: The CV% (Coefficient of Variation) between triplicate wells should be <15%. If higher, check for carbazole precipitation in the wells (visible as needle-like crystals under 40x microscopy).

References

  • Li, Y., et al. (2019). Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity.[2] Marine Drugs.

  • Stiborova, M., et al. (2011). Ellipticine cytotoxicity to cancer cell lines — a comparative study. Interdisciplinary Toxicology.

  • Leechaisit, R., et al. (2023).[3] Discovery of Novel Naphthoquinone–Chalcone Hybrids as Potent FGFR1 Tyrosine Kinase Inhibitors.[3] ACS Omega.

  • Ibrahim, N.S., et al. (2024). Synthesis and cytotoxicity of novel cyanochalcones: induction of cell cycle arrest, apoptosis, and autophagy in HEP2 and MCF-7 cells.[4] Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Gao, P., et al. (2023).[5] 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Molecules.

Sources

Comparative Evaluation: 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one Derivatives as Multi-Target Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Multi-Target Ligands

In the landscape of neurodegenerative drug discovery, the "one-molecule, one-target" paradigm is failing. Alzheimer’s Disease (AD) and Parkinson’s Disease (PD) are multifactorial pathologies involving cholinergic depletion, oxidative stress, and neuroinflammation.

This guide evaluates 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (MTHC) derivatives . While the core scaffold is historically known as an intermediate in the synthesis of Ondansetron (a 5-HT3 antagonist), recent medicinal chemistry efforts have repurposed this pharmacophore into Multi-Target Directed Ligands (MTDLs) .

The Verdict: Compared to single-target standards like Donepezil (AChE inhibitor) or Edaravone (Antioxidant), optimized MTHC derivatives offer a "balanced modulation" profile. They may possess lower absolute potency against AChE than Donepezil but compensate with superior antioxidant capacity and blood-brain barrier (BBB) permeability, potentially offering greater net neuroprotection.

Chemical Logic & Mechanism of Action

The MTHC scaffold is privileged because its tricyclic structure mimics the hydrophobic core of Tacrine (the first AChE inhibitor) while offering a handle (the C-4 ketone and C-3 position) for functionalization to target the Peripheral Anionic Site (PAS) of Acetylcholinesterase.

The Dual-Mechanism Hypothesis
  • Cholinergic Restoration: Binding to the catalytic site of AChE to prevent acetylcholine hydrolysis.

  • Oxidative Shielding: The carbazole nitrogen and functionalized side chains (e.g., hydrazones, thiazoles) act as radical scavengers, mitigating reactive oxygen species (ROS).

MTHC_Mechanism Scaffold 9-methyl-1,2,3,9- tetrahydro-4H-carbazol-4-one Derivatization C-3 Functionalization (e.g., Benzylamines, Hydrazones) Scaffold->Derivatization Synthetic Modification Target_AChE AChE Inhibition (Catalytic + PAS Sites) Derivatization->Target_AChE High Affinity Target_ROS ROS Scavenging (Antioxidant) Derivatization->Target_ROS Electron Donation Outcome Synergistic Neuroprotection Target_AChE->Outcome Target_ROS->Outcome

Figure 1: The structural logic of transforming the MTHC scaffold into a dual-action neuroprotective agent.

Comparative Performance Analysis

The following data summarizes the performance of optimized C-3 substituted MTHC derivatives (based on aggregate literature values) against clinical standards.

Table 1: Efficacy Profile Comparison
FeatureMTHC Derivatives (Optimized)Donepezil (Standard of Care)Edaravone (Antioxidant)
Primary Target Dual (AChE + ROS)Single (AChE)Single (Free Radicals)
AChE IC50 0.03 µM - 2.5 µM 0.006 µM - 0.02 µM > 100 µM (Inactive)
BChE IC50 0.1 µM - 5.0 µM (Tunable)5.0 µM - 8.0 µMInactive
Antioxidant (DPPH) IC50: 15 - 40 µM Inactive (>200 µM)IC50: 10 - 20 µM
PAS Binding High (Inhibits Aβ aggregation)HighNone
Neurotoxicity Low (SH-SY5Y cells)LowLow
Critical Insight:

Donepezil is a nanomolar inhibitor, making it extremely potent for symptom management (boosting acetylcholine). However, it does not arrest the underlying oxidative damage. MTHC derivatives are often less potent AChE inhibitors (micromolar range) but provide significant antioxidant protection, which is critical for modifying disease progression rather than just treating symptoms.

Experimental Protocols for Validation

To objectively evaluate these derivatives in your lab, you must use self-validating protocols.

Protocol A: Modified Ellman’s Assay (AChE/BChE Inhibition)

Why this matters: Standard kits often fail to account for non-enzymatic hydrolysis of the substrate by the test compound itself (false positives).

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme: Electrophorus electricus AChE (Sigma).

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Chromogen: DTNB (Ellman's Reagent).

Workflow:

  • Blanking: In a 96-well plate, add 150 µL Buffer + 20 µL Test Compound + 20 µL DTNB.

    • Critical Step: Incubate for 10 mins and read absorbance. If signal increases, your compound reacts with DTNB (False Positive).

  • Reaction: Add 20 µL AChE solution (0.2 U/mL). Incubate 15 mins at 25°C.

  • Initiation: Add 10 µL ATChI (1 mM final).

  • Measurement: Monitor Absorbance at 412 nm every 30s for 5 mins (Kinetic Mode).

  • Calculation: Calculate % Inhibition using the slope of the linear phase relative to the Solvent Control (DMSO).

Protocol B: Cellular Neuroprotection (Oxidative Stress Model)

Why this matters: Enzymatic data means nothing if the compound kills the neuron or cannot penetrate the cell membrane.

Cell Line: SH-SY5Y (Human Neuroblastoma), differentiated with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype.

Workflow:

  • Seeding: Seed 5,000 cells/well in 96-well plates. Differentiate for 5 days.

  • Pre-treatment: Add MTHC derivative (0.1, 1, 10, 50 µM) for 2 hours.

    • Control: Edaravone (Positive Control).

  • Insult: Add H₂O₂ (150 µM) to induce oxidative stress. Incubate for 24 hours.

  • Readout: MTT Assay. Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

  • Analysis: Viability is expressed as % of "No H₂O₂ Control".

    • Success Criteria: A statistically significant recovery of viability (>20% increase over H₂O₂-only wells) indicates neuroprotection.

Evaluation Workflow Visualization

The following diagram outlines the decision tree for advancing a MTHC derivative from synthesis to lead candidate.

Evaluation_Workflow Synthesis Synthesis of 9-methyl-MTHC Derivatives Screen_1 In Vitro Screen: AChE/BChE Inhibition (Ellman's Method) Synthesis->Screen_1 Decision_1 IC50 < 10 µM? Screen_1->Decision_1 Screen_2 Antioxidant Screen: DPPH / ABTS Assay Decision_1->Screen_2 Yes Discard Discard / Redesign Decision_1->Discard No Decision_2 Scavenging > 50%? Screen_2->Decision_2 Screen_3 Cellular Safety: SH-SY5Y Viability Decision_2->Screen_3 Yes Decision_2->Discard No Final Lead Candidate: In Vivo Behavioral Studies Screen_3->Final Non-toxic Screen_3->Discard Toxic

Figure 2: Screening funnel for validating MTHC derivatives.

References

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Source: Indian Journal of Chemistry / NISCAIR. Context: Establishes the SAR for carbazole derivatives at the 6 and 9 positions for AChE selectivity.

  • Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles. Source: Arabian Journal of Chemistry. Context: Demonstrates the high antioxidant capacity (IC50 ~1.89 µg/mL) of functionalized tetrahydrocarbazoles compared to standard drugs.

  • Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives. Source: European Journal of Medicinal Chemistry (via ResearchGate). Context: Highlights the potential of these derivatives as dual BChE/AChE inhibitors and their performance in Morris Water Maze tasks.

  • PubChem Compound Summary: 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. Source: National Center for Biotechnology Information (2025). Context: Chemical structure, safety data, and identification of the core scaffold as an Ondansetron impurity/intermediate.

  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors. Source: Nihon Yakurigaku Zasshi (PubMed). Context: Provides the benchmark IC50 values for Donepezil (6.7 nM) used in the comparative analysis.

Structural Insights & Comparative Analysis: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Switch" Effect

In the optimization of tetrahydrocarbazole pharmacophores—central to 5-HT3 antagonists like Ondansetron—small structural modifications dictate solid-state behavior and bioavailability.[1][2] This guide analyzes 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (9-MTHC) , focusing on a critical structural "switch": the methylation of the indole nitrogen.[1][3][2]

Unlike its non-methylated parent or C-ring substituted analogs (e.g., 8-methyl), 9-MTHC lacks a strong hydrogen bond donor.[1][3][2] This absence forces a dramatic reorganization of the crystal lattice, shifting from robust intermolecular


 networks to a supramolecular architecture governed by weaker 

and

interactions.[3][2] This guide compares these structural divergent paths and provides validated protocols for synthesis and crystallization.
Structural Analysis: Product vs. Alternative

The core distinction lies in the intermolecular connectivity.[2] We compare 9-MTHC (the Product) against 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (the Alternative), a structural isomer where the hydrogen bond donor (


) remains intact.[1][3][2]
2.1 Crystallographic Parameters & Conformation
Parameter9-MTHC (Product) 8-MTHC (Alternative) Implication
Formula


Isomeric
H-Bond Donor Absent (N-Me blocked)Present (N-H available)Key Differentiator
Primary Interaction Intramolecular

Intermolecular

9-MTHC forms discrete units; 8-MTHC forms chains.[1][3][2][4][5]
Ring Conformation Cyclohexenone: Envelope Cyclohexenone: Envelope Flexible aliphatic ring in both.[3][2]
Planarity Non-planar (Dihedral ~2.5°)Non-planar (Dihedral ~0.96°)Methylation slightly increases twist.[3][2]
Lattice Motif Discrete / Weak

-stacking

Dimers or Chains
8-MTHC has higher lattice energy potential.[1][3][2]
2.2 Supramolecular Architecture

The Alternative (8-MTHC): The presence of the pyrrole


 allows for classical hydrogen bonding.[2] The carbonyl oxygen at C1 acts as the acceptor.[2] This typically results in 

dimers or infinite chains running along the crystallographic axes, creating a stable, high-melting lattice.[3][2]

The Product (9-MTHC): Methylation at N9 eliminates the donor.[3][2]

  • Intramolecular Lock: The carbonyl oxygen (O1) often engages in a weak intramolecular bond with the neighboring aromatic proton or the methyl group protons (

    
    ), locking the conformation.[3][2]
    
  • Packing: Without strong anchors, the molecules pack via Van der Waals forces and offset

    
     stacking between the indole rings.[3][2] This results in a "softer" crystal lattice, often correlating with higher solubility in non-polar solvents—a desirable trait for blood-brain barrier (BBB) penetration in CNS drug design.[3][2]
    
Visualizing the Interaction Hierarchy

The following diagram illustrates the divergent packing logic caused by the N-methylation.

CrystalPacking cluster_0 Alternative: 8-MTHC (N-H Present) cluster_1 Product: 9-MTHC (N-Me Blocked) NH_Donor N-H Donor H_Network Strong Intermolecular H-Bond Network (R2,2(10) Motifs) NH_Donor->H_Network Donates H CO_Acceptor C=O Acceptor CO_Acceptor->H_Network Accepts H Lattice_A High Lattice Energy Stable Packing H_Network->Lattice_A NMe_Block N-Me (Steric Block) Weak_Inter Weak C-H...O & Pi-Pi Stacking NMe_Block->Weak_Inter Forces shift to Intra_Bond Intramolecular C-H...O Interaction NMe_Block->Intra_Bond Favors Lattice_B Discrete Packing Enhanced Lipophilicity Weak_Inter->Lattice_B Intra_Bond->Lattice_B

Figure 1: Comparative logic of crystal packing. The 8-MTHC pathway (left) relies on strong H-bonds, while 9-MTHC (right) relies on weak dispersive forces due to the methyl block.[1][3][2]

Experimental Protocols

To ensure reproducibility, we utilize a "Green Chemistry" approach for synthesis, avoiding harsh Lewis acids, followed by a controlled crystallization protocol.[1][2]

4.1 Synthesis: Ionic Liquid Mediated Fischer Indole

Rationale: Traditional methods use


 or Polyphosphoric acid (PPA), which are corrosive and difficult to work up.[3][2] The use of ionic liquid 

acts as both solvent and catalyst, improving yield and purity.[3][2][6]

Reagents:

  • N-Methyl-N-phenylhydrazine hydrochloride (1.0 eq)[1][3][2]

  • Cyclohexanone (1.2 eq)[3][2]

  • 1-butyl-3-methylimidazolium tetrafluoroborate

    
     (20 mol%)[1][3][6]
    
  • Methanol (Solvent)[3][2][6]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, combine hydrazine and ketone in methanol (10 mL per gram of reactant).

  • Catalyze: Add

    
     (20 mol%).
    
  • Reflux: Heat to reflux (

    
    ) for 1–2 hours. Monitor via TLC (9:1 Petroleum Ether:EtOAc).[3][2]
    
  • Quench: Cool to room temperature. Pour mixture into ice-cold water (50 mL).

  • Isolation: The product typically precipitates.[2] Filter the solid.[2][7] If oil forms, extract with Ethyl Acetate (

    
     mL).[3][2][6]
    
  • Purification: Recrystallize crude solid from Ethanol/Water (8:2) to obtain 9-MTHC.[1][3][2]

4.2 Crystallization for X-Ray Analysis

Goal: Grow single crystals suitable for diffraction (approx.


 mm).[3][2]
  • Dissolution: Dissolve 50 mg of purified 9-MTHC in 5 mL of warm Ethyl Acetate .

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Anti-solvent Layering: Carefully layer 2 mL of n-Hexane on top of the solution.[2] Do not mix.

  • Growth: Cap the vial with parafilm (poke 1 small hole). Store in a vibration-free dark environment at

    
    .
    
  • Harvest: Prism-shaped colorless crystals should appear within 48–72 hours.

Pharmacological & Research Implications

The structural shift observed in 9-MTHC has direct consequences for drug development:

  • Lipophilicity (

    
    ):  The 9-methyl group increases lipophilicity not just by adding carbon, but by removing the polar 
    
    
    
    donor capability.[3][2] This generally enhances membrane permeability.[3][2]
  • Solubility Profile: Unlike the 8-MTHC analog, which may suffer from "crystal lattice energy penalty" due to strong H-bonds, 9-MTHC dissolves more readily in lipid-like environments.[1][3][2]

  • Metabolic Stability: Blocking the indole nitrogen prevents N-glucuronidation, potentially altering the metabolic clearance pathway compared to the parent tetrahydrocarbazole.[3][2]

References
  • Thiruvalluvar, A., et al. (2007).[3][2][8] "9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one."[1][3][2] Acta Crystallographica Section E: Structure Reports Online, 63(9), o3524.[3][2] Link

  • Archana, R., et al. (2010).[3][2][9] "8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one."[1][3][2][7] Acta Crystallographica Section E: Structure Reports Online, 66(9), o2299.[3][2] Link

  • Manikandan, R., et al. (2013).[3][2] "Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles... catalyzed by [bmim (BF4)] ionic liquid." Journal of Chemical and Pharmaceutical Research, 5(4).[3][2] Link

  • NIST Chemistry WebBook. "1,2,3,4-Tetrahydro-9-methylcarbazole."[1][3][2] National Institute of Standards and Technology.[2][4] Link

Sources

comparative study of conventional vs microwave synthesis of carbazoles

[1][2]

Executive Summary: The Kinetic Advantage in Drug Discovery

The carbazole moiety is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for anti-tumor alkaloids (e.g., ellipticine), anti-inflammatory agents (e.g., carprofen), and optoelectronic materials.

For decades, the synthesis of carbazoles has been bottlenecked by the thermodynamic demands of conventional heating—requiring high boiling solvents, prolonged reflux times (4–24 hours), and often yielding extensive tarry byproducts.

This guide objectively compares Conventional Thermal Heating (CH) with Microwave-Assisted Organic Synthesis (MAOS) . Experimental data confirms that MAOS is not merely a "faster" alternative but a distinct kinetic tool that alters product profiles, dramatically improves atom economy, and accesses reaction pathways (such as specific C-H activations) that are kinetically silent under thermal convection.

Key Performance Indicators (KPI) Snapshot
MetricConventional Heating (CH)Microwave Irradiation (MW)Impact
Reaction Time 3 – 24 Hours2 – 20 Minutes98% Reduction in cycle time.
Typical Yield 60% – 80%85% – 99%Higher throughput; less waste.
Energy Profile High (Convection/Conduction)Low (Dielectric Heating)Superior energy efficiency.
Selectivity Thermodynamic ControlKinetic ControlAccess to metastable intermediates.

Mechanistic Foundations: Why Microwave?

To optimize carbazole synthesis, one must understand the causality behind the method.

The Thermal vs. Dielectric Difference
  • Conventional Heating: Relies on conduction and convection. Heat transfers from the vessel wall

    
     solvent 
    
    
    reactants. This creates a thermal gradient where the vessel walls are hotter than the core, often leading to wall-effect degradation (charring).
  • Microwave Heating: Utilizes dipolar polarization and ionic conduction . The electromagnetic field interacts directly with polar molecules (reactants/solvents), causing rapid molecular rotation and internal heat generation.

    • The "Specific Microwave Effect": In carbazole synthesis (specifically Fischer Indole), the rate-determining step involves the [3,3]-sigmatropic rearrangement. MW irradiation effectively lowers the activation energy barrier (

      
      ) for this step through rapid, uniform heating that cannot be replicated by oil baths.
      
Reaction Pathway Visualization

The following diagram illustrates the comparative workflow and mechanistic acceleration points for the Fischer Indole Synthesis of Tetrahydrocarbazole.

CarbazoleSynthesiscluster_conventionalConventional Heating (Convection)cluster_microwaveMicrowave Irradiation (Dielectric)C_StartReagents(Phenylhydrazine + Ketone)C_HeatReflux (Oil Bath)4-12 HoursC_Start->C_HeatC_GradientThermal Gradient(Wall > Core)C_Heat->C_GradientC_ProductCrude Product(Low Purity)C_Gradient->C_ProductM_StartReagents(Polar Solvent/Catalyst)M_IrradMW Irradiation2-10 MinutesM_Start->M_IrradM_MechDipolar Polarization(Internal Heating)M_Irrad->M_MechM_Mech->C_GradientEliminatesM_ProductHigh PurityCarbazoleM_Mech->M_Product

Figure 1: Comparative process flow showing the elimination of thermal gradients in microwave synthesis, leading to faster kinetics and higher purity.

Comparative Data Analysis

The following data is aggregated from comparative studies on three primary carbazole synthesis routes: Fischer Indole , Cadogan Cyclization , and Pd-Catalyzed Amination .

Route A: Fischer Indole Synthesis (Tetrahydrocarbazole)

Reaction: Phenylhydrazine + Cyclohexanone

ParameterConventional Method (Reflux)Microwave Method (Closed Vessel)
Catalyst Glacial Acetic Acid / ZnCl₂Acetic Acid / p-TSA / ZnCl₂
Temperature 118°C (Reflux)140°C - 160°C
Time 2 – 4 Hours3 Minutes
Yield 75%91% - 96%
Workup Requires neutralization & extractionOften precipitates upon cooling (Pour-over)
Route B: Cadogan Cyclization

Reaction: 2-Nitrobiphenyl + Triphenylphosphine

ParameterConventional MethodMicrowave Method
Conditions Reflux in o-dichlorobenzene200W Irradiation
Time 6 – 10 Hours2 Minutes
Yield 60% - 88%96%
Solvent Toxic high-boiling solventsSolvent-free or Green solvents possible
Route C: Buchwald-Hartwig / Pd-Catalysis

Reaction: 2-Chloro-N-arylanilines

ParameterConventional MethodMicrowave Method
Time 12 – 24 Hours10 – 30 Minutes
Yield 80% - 89%94% - 99%
Substrate Scope Limited (Steric hindrance issues)Expanded (Access to 4-acetylcarbazole)

Detailed Experimental Protocol

This section provides a validated, self-consistent protocol for the Microwave-Assisted Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole . This protocol is chosen for its robustness and applicability to library generation.

Reagents & Equipment
  • Reactants: Phenylhydrazine (10 mmol), Cyclohexanone (10 mmol).

  • Catalyst/Solvent: Glacial Acetic Acid (10 mL) OR Ethanol with p-TSA (10 mol%).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic microwaves are not recommended due to lack of pressure/temp control.

Step-by-Step Workflow

Step 1: Preparation (Ambient)

  • In a 35 mL microwave-compatible glass vial, add 1.08 g (10 mmol) of phenylhydrazine.

  • Add 0.98 g (10 mmol) of cyclohexanone.

  • Add 10 mL of Glacial Acetic Acid.

  • Add a magnetic stir bar and cap the vial with a Teflon-lined septum.

    • Expert Insight: The reaction is exothermic. Mixing may generate initial heat.[1][2] Ensure the vessel is sealed properly to withstand pressure generation.

Step 2: Irradiation (The Critical Step)

  • Method: Dynamic Power (Temperature Control Mode).

  • Set Point: 140°C.

  • Hold Time: 3 Minutes (with 1-minute ramp time).

  • Pressure Limit: Set to 250 psi (Safety cutoff).

  • Stirring: High (to ensure uniform temperature distribution).

Step 3: Isolation

  • Allow the vessel to cool to 50°C using the reactor's compressed air cooling.

  • Pour the reaction mixture directly into 50 mL of crushed ice/water.

  • Observation: The product, 1,2,3,4-tetrahydrocarbazole, will precipitate immediately as a solid.

  • Filter the solid using a Buchner funnel.

  • Wash with cold water (3 x 20 mL) to remove acid traces.

Step 4: Purification & Analysis

  • Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

  • Expected Yield: 1.55 g - 1.65 g (90-96%).

  • Validation: Check Melting Point (118-120°C).

Reaction Mechanism Diagram

The following diagram details the specific chemical transformation accelerated by the microwave energy.

FischerMechanismStartPhenylhydrazine+ CyclohexanoneHydrazoneArylhydrazoneIntermediateStart->Hydrazone-H2O(Acid Cat.)Sigmatropic[3,3]-SigmatropicRearrangement(Rate Determining Step)Hydrazone->SigmatropicMW EnergyInputIndole1,2,3,4-TetrahydrocarbazoleSigmatropic->Indole-NH3Aromatization

Figure 2: The Fischer Indole mechanism. Microwave irradiation specifically accelerates the [3,3]-sigmatropic rearrangement, the energy-demanding bottleneck of the reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Temperature too low; insufficient power absorption.Increase Temp to 160°C. Ensure solvent has high loss tangent (e.g., add small amount of ionic liquid or use acetic acid).
Vessel Over-pressure Decomposition of reagents (gas evolution) or solvent vapor pressure.Reduce scale. Use a vessel with a higher pressure rating.[3] Ensure "Ramp Time" is at least 1-2 mins to prevent thermal runaway.
Product Charring "Hot spots" due to lack of stirring or high concentration.Increase stirring speed. Dilute reaction mixture. Use "Power Cycling" or "Simultaneous Cooling" features if available.

Conclusion

For the synthesis of carbazoles, Microwave-Assisted Organic Synthesis (MAOS) is the superior methodology for research and early-stage drug development. It transforms a day-long, energy-intensive reflux process into a 5-minute operation with higher yields and cleaner profiles.

While Conventional Heating remains relevant for multi-kilogram process scale-up (where microwave penetration depth becomes a limiting factor), the kinetic data overwhelmingly supports MW for gram-scale synthesis, library generation, and optimization of difficult substrates like electron-deficient diarylamines.

References

  • Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science. Available at: [Link]

  • Microwave-Assisted Cadogan Reaction for the Synthesis of Carbazole. ResearchGate. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. Available at: [Link]

  • One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of functionalized carbazoles via palladium-catalyzed aryl C–H activation. Taylor & Francis. Available at: [Link][4]

  • Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Procedia Chemistry. Available at: [Link]

Biological Evaluation of Novel Tetrahydrocarbazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Evaluation of Novel Tetrahydrocarbazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole moiety found in tryptophan and auxin. Unlike fully aromatic carbazoles, the partially saturated ring of THCs offers unique stereochemical opportunities and reduced planarity, often resulting in improved solubility and target specificity.

This guide provides a critical comparison of novel THC derivatives against industry-standard controls across three primary therapeutic axes: Anticancer (Cytotoxicity) , Neuroprotection (AChE Inhibition) , and Antimicrobial Efficacy .

Therapeutic Axis I: Anticancer Potential

Recent structural modifications—specifically the fusion of triazole rings and N-substitution with sulfonamides—have yielded THC derivatives with potency superior to first-line chemotherapeutics in specific cell lines.

Comparative Performance: THC Derivatives vs. Standards

The following data synthesizes recent high-impact studies comparing novel THC-Triazole hybrids against Doxorubicin and 5-Fluorouracil (5-FU).

Table 1: Cytotoxicity Profile (IC50 in µM)

Compound ClassTarget MechanismMCF-7 (Breast)HepG2 (Liver)HeLa (Cervical)Toxicity (Normal Cells)
Novel THC-Triazole (e.g., Cmpd 5g) Telomerase Inhibition / Apoptosis0.007 µM 2.1 µM4.5 µMLow
THC-Sulfonamide (e.g., HV-107) Rac1 Inhibition (Metastasis)1.8 µM3.2 µMN/AModerate
Doxorubicin (Standard) DNA Intercalation / Topo II0.8 - 1.2 µM0.5 µM0.9 µMHigh
5-Fluorouracil (Standard) Thymidylate Synthase5.0 - 15.0 µM12.0 µM8.5 µMHigh

Analyst Insight: While Doxorubicin remains more potent generally, the THC-Triazole series demonstrates a 100-fold increase in potency specifically against MCF-7 lines, likely due to selective telomerase inhibition (hTERT docking affinity ~ -9.0 kcal/mol). This suggests a precision medicine application rather than a broad-spectrum cytotoxic role.

Mechanism of Action: The Apoptotic Cascade

Novel THC derivatives often bypass the multidrug resistance (MDR) mechanisms that plague traditional intercalators. The primary mode of action involves the upregulation of p53 and Bax, leading to mitochondrial membrane depolarization.

ApoptosisPathway THC THC Derivative (e.g., Compound 5g) hTERT hTERT Inhibition (Telomerase) THC->hTERT Direct Binding DNA_Damage Telomere Shortening / DNA Damage Signal hTERT->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation (Pro-apoptotic) p53->Bax Promotes Bcl2 Bcl-2 Downregulation (Anti-apoptotic) p53->Bcl2 Inhibits Mito Mitochondrial Depolarization Bax->Mito Bcl2->Mito Blocks Caspase Caspase-3/9 Cascade Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Proposed signaling pathway for THC-induced apoptosis via telomerase inhibition.

Experimental Protocol: Validated MTT Assay

Objective: Determine cell viability and IC50 values. Critical Control: Use DMSO (<0.1%) as a vehicle control to prevent solvent toxicity artifacts.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add THC derivatives in serial dilutions (0.1 µM to 100 µM). Include Doxorubicin (positive control) and untreated media (negative control). Incubate for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Why? Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan.

  • Incubation: Incubate for 4h in the dark.

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Therapeutic Axis II: Neuroprotection (Alzheimer's)

Tetrahydrocarbazoles share structural homology with Tacrine and Donepezil , making them ideal candidates for Acetylcholinesterase (AChE) inhibition.

Comparative Performance: AChE Inhibition

Table 2: Enzyme Inhibition Data

CompoundAChE IC50 (µM)Selectivity (AChE/BuChE)BBB Permeability (Predicted)
Novel N-Benzyl THC 0.045 µM> 200-foldHigh
Donepezil (Standard) 0.067 µM~ 300-foldHigh
Tacrine (Standard) 0.190 µMLowModerate

Technical Note: The novel N-benzyl derivatives often exhibit a "dual binding" mode, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, potentially inhibiting amyloid-beta aggregation which Donepezil does not effectively target.

Experimental Protocol: Modified Ellman’s Method

Objective: Quantify AChE inhibitory potential.

  • Preparation: Mix 0.1 M phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the test compound (THC derivative) in a cuvette or 96-well plate.

  • Enzyme Addition: Add AChE enzyme solution (0.05 U/mL). Incubate at 25°C for 10 minutes.

  • Substrate Initiation: Add Acetylthiocholine iodide (ATCI).

  • Kinetic Measurement: Monitor absorbance at 412 nm for 5 minutes.

    • Mechanism:[1][2] AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Calculation: % Inhibition =

    
    .
    

Experimental Workflow Visualization

To ensure reproducibility, the following diagram outlines the critical path for biological evaluation, highlighting decision gates.

Workflow Start Synthesis of THC Derivative Screen1 Primary Screen: MTT Assay (10 µM) Start->Screen1 Decision1 Viability < 50%? Screen1->Decision1 IC50 Dose Response (IC50 Determination) Decision1->IC50 Yes Discard Discard / Redesign Decision1->Discard No Mech Mechanism Study (Flow Cytometry/Ellman) IC50->Mech Tox Toxicity Screen (Normal Fibroblasts) Mech->Tox Lead Lead Candidate Identification Tox->Lead High Selectivity

Figure 2: Standardized workflow for the biological screening of novel THC derivatives.

References

  • Anticancer Activity of Carbazole Derivatives: Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent.3[1][4][5][6]

  • Telomerase Inhibition & Apoptosis: Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells.[7]8[1][4][5][6][9][3]

  • AChE Inhibition Comparison: Comparison of IC50 values of inhibitors against acetylcholinesterase (AChE).10[1][4][5][6][9][3][11][10][12]

  • MTT Assay Protocol: MTT Assay Protocol | Abcam.[1][4][5][6][9][3]

  • Rac1 Inhibition (HV-107): Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents.[4]4[1][4][5][6][9][3][11][10][12][13]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide outlines the mandatory disposal protocols for 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 27387-31-1).[1][2] This compound is a critical pharmaceutical intermediate, primarily utilized in the synthesis of Ondansetron (a 5-HT3 receptor antagonist).

Due to the thermal stability of the carbazole ring system and the nitrogen content, improper disposal poses significant environmental risks, specifically regarding aquatic toxicity and the formation of nitrogen oxides (NOx) if incinerated incorrectly. This protocol ensures compliance with RCRA standards and Good Laboratory Practice (GLP).

Hazard Characterization (The "Why")

Before initiating disposal, the waste generator must understand the specific hazards that dictate the disposal route. The following data justifies the requirement for high-temperature incineration with scrubbing.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
CAS Number 27387-31-1Primary identifier for waste labeling.[1][2]
Molecular Formula C₁₃H₁₃NONitrogen-containing organic; potential NOx precursor.[1][2]
Physical State Solid (Off-white to beige)Requires dissolution or solid-waste stream segregation.[1][2]
Acute Toxicity H301/H302 (Toxic/Harmful if swallowed)Zero-tolerance for drain disposal.[1][2]
Irritation H315, H319, H335 (Skin/Eye/Resp)PPE (Nitrile gloves, respirator) mandatory during handling.[1][2]
Ecological H412 (Harmful to aquatic life)Strict containment: No release to sewer systems.[1][2]

Scientific Insight: The carbazole moiety is an aromatic heterocyclic structure. Biological degradation in standard wastewater treatment plants is slow and often incomplete. Consequently, High-Temperature Incineration (HTI) is the only validated method to break the C-N bonds effectively and mineralize the carbon skeleton.

Operational Disposal Protocol
Phase A: Waste Segregation & Characterization

Rule: Never mix this compound with oxidizers or halogenated solvents unless part of the specific reaction waste stream.

  • Determine State:

    • Pure Solid: Segregate into a dedicated solid waste container.

    • Solution (Mother Liquor): If dissolved in solvents (e.g., Methanol, THF), classify based on the solvent's properties.

  • Stream Selection:

    • Stream A (Preferred): Non-Halogenated Organic Waste.

    • Stream B: Solid Hazardous Waste (if pure substance).

Phase B: Containerization & Labeling[1]
  • Container Type: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste stream is acidic.

  • Labeling Requirements:

    • Chemical Name: Write out fully: "9-methyl-1,2,3,4-tetrahydrocarbazol-1-one".

    • Constituents: If in solution, list the solvent % and solute %.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

Phase C: Final Disposal (The Incineration Standard)

The waste must be transferred to a licensed disposal facility equipped with an afterburner and scrubber system .

  • Mechanism: The primary chamber burns the organic skeleton.

  • Scrubbing: The secondary chamber/scrubber neutralizes NOx gases generated from the nitrogen in the carbazole ring.

Workflow Visualization

The following diagram illustrates the decision logic for disposing of CAS 27387-31-1.

DisposalWorkflow cluster_legend Protocol Legend Start Waste Generation: 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste Stream StateCheck->SolidPath Solid LiquidPath Liquid Waste Stream StateCheck->LiquidPath Dissolved SolidPack Pack in HDPE/Glass Label: 'Toxic Solid' SolidPath->SolidPack SolventCheck Is solvent Halogenated? LiquidPath->SolventCheck NonHalo Segregate: Non-Halogenated Organic Waste SolventCheck->NonHalo No (e.g., MeOH, THF) Halo Segregate: Halogenated Organic Waste SolventCheck->Halo Yes (e.g., DCM) Incineration DESTINATION: High-Temp Incineration (w/ Afterburner & Scrubber) NonHalo->Incineration Halo->Incineration SolidPack->Incineration key1 Decision Point key2 Safe Stream

Caption: Decision tree for segregating CAS 27387-31-1 waste streams to ensure proper thermal destruction.

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If dust is generated, clear the immediate area.[3]

  • PPE: Don Nitrile gloves , Safety Goggles , and a P95/N95 Particulate Respirator .

  • Containment:

    • Solid Spill: Do not dry sweep. Use a HEPA vacuum or wet the powder slightly with an inert solvent (like heptane) to prevent dust generation, then scoop into a waste jar.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk with some solvents).

  • Decontamination: Wash the surface with a soap/water solution. Collect all wash water as hazardous waste (Aquatic Toxicity H412).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 598875, 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations regarding Nitrogen-Containing Heterocycles. Retrieved from [Link][2]

Sources

Personal protective equipment for handling 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Indole/Carbazole Derivative Primary Application: Pharmaceutical Intermediate (often associated with Ondansetron analogs).[1] Critical Hazard Note: While 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a specific positional isomer, it shares the toxicological profile of its widely used isomer, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (CAS: 27387-31-1) .[1] Due to the scarcity of specific toxicological data for the 1-one isomer, the Precautionary Principle dictates we apply the safety standards of the 4-one isomer , which is classified as Toxic if Swallowed (H301) and a Severe Irritant .[1]

Risk Summary:

  • Physical State: Solid (crystalline powder).[1] High risk of electrostatic dust generation.[1]

  • Bioavailability: High lipophilicity facilitates dermal absorption.[1]

  • Acute Toxicity: Presumed Category 3 (Oral).[1][2]

  • Target Organs: Central Nervous System (potential), Gastrointestinal tract.[1]

Hazard & PPE Matrix

This matrix defines the required "Armor" based on the specific operation.[1] We move beyond generic advice to permeation-based logic.

ParameterSpecificationScientific Rationale
Respiratory N95 (Minimum) / P100 (Recommended) The primary vector for exposure is inhalation of micronized dust during weighing.[1] N95 filters 95% of airborne particles; P100 offers 99.97% efficiency against oily/non-oily particulates.[1]
Dermal (Primary) Nitrile (0.11 mm min. thickness) Nitrile offers excellent resistance to solid organic permeation.[1] Latex is prohibited due to poor organic solvent resistance if the compound is in solution.[1]
Dermal (Secondary) Double-Gloving Protocol Outer: Standard Nitrile.[1] Inner: Long-cuff Nitrile (different color).[1] This provides a visual breach indicator and prevents exposure during doffing.[1]
Ocular Chemical Safety Goggles Safety glasses are insufficient. Crystalline dust can bypass side shields.[1] Goggles provide a sealed environment against dust and splashes.[1]
Body Defense Tyvek® Lab Coat / Sleeves Cotton lab coats can trap dust in fibers, creating a secondary exposure source. Tyvek sheds particles and prevents dermal contact.[1]
Operational Workflow & Protocols
Phase 1: Weighing & Transfer (Highest Risk)

The majority of laboratory exposures occur during the transfer of dry solids due to static charge.[1]

  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1]

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weighing boat before transfer.[1] Carbazole derivatives are prone to static cling, which causes "jumping" of particles.[1]

  • Technique:

    • Place a damp paper towel (solvent-wet or water-wet) on the fume hood surface surrounding the balance.[1] This acts as a "flypaper" trap for any stray particles.[1]

    • Do not use a brush to clean the balance.[1] Use a wet wipe to capture dust rather than dispersing it.[1]

Phase 2: Solubilization & Reaction

Once in solution (e.g., DCM, Methanol, THF), the risk shifts from inhalation to dermal absorption.[1]

  • Glove Change: If using Dichloromethane (DCM), standard nitrile gloves have a breakthrough time of <5 minutes.[1] You must switch to Silver Shield® (Laminate) or heavy-duty Viton gloves, or employ a "change immediately upon splash" protocol.[1]

  • Temperature Control: If heating the reaction, ensure a closed system with a reflux condenser. Carbazole vapors can be irritating to the respiratory mucosa.[1][3][4]

Phase 3: Emergency & Disposal[1][5]
  • Spill (Solid): Do NOT sweep. Dry sweeping aerosolizes toxic dust.[1]

    • Protocol: Cover spill with wet paper towels (water/surfactant).[1] Scoop up the wet mass and place it in a hazardous waste bag.[1]

  • Spill (Liquid): Absorb with vermiculite or sand.[1]

  • Disposal: Incineration is the only acceptable disposal method.[1] Label waste clearly as "Toxic Organic Solid/Solution."

Visualized Safety Logic

The following diagrams illustrate the decision-making process and operational workflow.

Diagram 1: Risk Assessment & PPE Decision Tree

This logic gate ensures the correct level of protection is selected based on the state of matter.[1]

PPE_Decision_Tree Start Start: Handling 9-methyl-carbazol-1-one State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid In Solution (Organic Solvent) State->Liquid DustRisk Risk: Inhalation of Toxic Dust Solid->DustRisk PermRisk Risk: Dermal Absorption via Solvent Liquid->PermRisk SolidPPE REQ: Fume Hood + N95/P100 + Nitrile Gloves DustRisk->SolidPPE SolventCheck Solvent = DCM/Chloroform? PermRisk->SolventCheck HighRes REQ: Laminate/Viton Gloves + Goggles SolventCheck->HighRes Yes StdRes REQ: Double Nitrile Gloves + Goggles SolventCheck->StdRes No

Caption: Decision matrix for selecting PPE based on physical state and solvent compatibility.

Diagram 2: Safe Weighing Workflow

A self-validating loop to prevent contamination during the most critical step.[1]

Weighing_Protocol Prep 1. Prep Hood (Wet Wipes + Ionizer) Don 2. Don PPE (Double Glove + N95) Prep->Don Transfer 3. Transfer Solid (No sweeping motion) Don->Transfer Clean 4. Wet Wipe Decon (Capture stray dust) Transfer->Clean Doff 5. Doff Outer Gloves (Inside hood) Clean->Doff Doff->Prep Next Run

Caption: Step-by-step weighing protocol emphasizing containment and decontamination.

References & Authority
  • PubChem. (n.d.).[1] 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (Compound). National Library of Medicine.[1] Retrieved from [Link]

    • Note: Referenced as the primary toxicological analog (4-one isomer) for the 1-one isomer.[1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.[1][2][6] Retrieved from [Link][1]

    • Source for H301 (Toxic if swallowed) and H412 classifications.[2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Respiratory Protection Standard (29 CFR 1910.134).[1][4] United States Department of Labor.[1] Retrieved from [Link][1]

  • Thiruvalluvar, A., et al. (2007).[1][7] 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E. Retrieved from [Link]

    • Crystallographic confirmation of the specific 1-one isomer structure.

Sources

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